Naloxone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-GRGSLBFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
357-08-4 (hydrochloride) | |
| Record name | Naloxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023349 | |
| Record name | Naloxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, Soluble in chloroform; practically insoluble in petroleum ether, 5.64e+00 g/L | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
3-O-allylnaloxone, 10alpha-hydroxynaloxone, 10beta-hydroxynaloxone, 2,2'-binaloxone, For more Impurities (Complete) data for NALOXONE (7 total), please visit the HSDB record page. | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
465-65-6 | |
| Record name | Naloxone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naloxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naloxone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naloxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naloxone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALOXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B82AMQ7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C, MP: 184 °C (Lewistein), 177-178 °C (Sankyo Co), Crystals from ethanol and ether. Soluble in water, dilute acids, stong alkali; slightly soluble in alcohol; practically insoluble in ether, chloroform. MP: 200-205 °C /Naloxone hydrochloride/, 200 - 205 °C | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Molecular Mechanism of Action of Naloxone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Naloxone is a potent, non-selective, and competitive opioid receptor antagonist with the highest affinity for the μ-opioid receptor (MOR).[1][2][3] Its primary clinical application is the rapid reversal of opioid overdose, a function it achieves by displacing opioid agonists from their receptors and blocking their downstream signaling effects.[4][5] At the molecular level, this compound's mechanism is multifaceted, involving competitive binding, stabilization of an inactive receptor conformation, and potential inverse agonism, particularly in states of opioid dependence.[6][7][8] This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and signaling pathways.
Core Mechanism: Competitive Antagonism at Opioid Receptors
This compound functions primarily as a competitive antagonist at all three major opioid receptors: μ (mu), δ (delta), and κ (kappa).[2] It binds to these receptors with high affinity but possesses little to no intrinsic activity, meaning it does not activate the receptor to produce a biological response.[2] Instead, it physically blocks opioid agonists like morphine or fentanyl from binding, thereby preventing the initiation of the signaling cascade that leads to analgesia, euphoria, and life-threatening respiratory depression.[4][8][9]
This compound's affinity is highest for the MOR, followed by the DOR and KOR.[1] This preferential binding to the MOR is clinically significant, as the MOR is the primary mediator of both the therapeutic and the dangerous effects of most commonly abused opioids.[5][10] The pharmacologically active isomer is (-)-naloxone.[1]
Quantitative Data: Receptor Binding Affinities
The binding affinity of this compound for opioid receptors is quantified by the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity. The data presented below is a synthesis from multiple studies.
| Compound | Receptor | Binding Affinity (Ki) in nM | References |
| This compound | μ-Opioid Receptor (MOR) | 0.5 - 2.3 | [1][6][11] |
| δ-Opioid Receptor (DOR) | 16 - 67.5 | [1] | |
| κ-Opioid Receptor (KOR) | 2.5 - 12 | [1] | |
| (-)-Naloxone | μ-Opioid Receptor (MOR) | 0.559 - 0.93 | [1] |
| δ-Opioid Receptor (DOR) | 17 - 36.5 | [1] | |
| κ-Opioid Receptor (KOR) | 2.3 - 4.91 | [1] |
Note: Ki values can vary between studies and experimental conditions.
Structural and Molecular Interactions
Recent advancements in cryo-electron microscopy have provided unprecedented insight into how this compound interacts with the MOR at an atomic level.[8][12] this compound does not simply block the binding site; it actively stabilizes the receptor in an inactive conformation.[8]
When an opioid agonist binds, it induces a conformational change in the receptor that allows it to couple with and activate its intracellular signaling partner, a heterotrimeric G-protein.[13][14] this compound, upon binding, stalls the MOR and its associated G-protein in an early, "latent" state.[8][12] In this configuration, the G-protein is bound but remains inactive, effectively jamming the signaling machinery and preventing the switch from flipping to an active state.[8][12] This structural insight explains the rapid and effective reversal of opioid effects observed clinically.
Caption: this compound competitively displaces agonists and stabilizes the MOR in an inactive state.
Modulation of Intracellular Signaling Pathways
Opioid receptors are G-protein-coupled receptors (GPCRs) that primarily signal through the Gi/o family of G-proteins.[13] this compound's antagonism prevents the downstream consequences of this signaling.
G-Protein Signaling and cAMP Pathway
Agonist activation of the MOR leads to the inhibition of the enzyme adenylyl cyclase by the Gαi subunit.[15] This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[15] The reduction in cAMP has widespread effects on neuronal excitability. This compound, by preventing G-protein activation, blocks this inhibition, causing cAMP levels to return to baseline or, in some cases, to "overshoot" baseline levels upon withdrawal in opioid-dependent states.[15][16][17]
Caption: this compound blocks agonist-induced inhibition of adenylyl cyclase, restoring cAMP levels.
Inverse Agonism
In addition to being a competitive antagonist, this compound can act as an inverse agonist.[4][6][7] GPCRs can exhibit a low level of basal, agonist-independent signaling.[18] While a neutral antagonist simply blocks agonists, an inverse agonist binds to the receptor and reduces this basal activity.[19]
This compound's inverse agonistic properties become particularly evident in individuals with opioid dependence.[7][18] Chronic opioid use leads to an upregulation of the cAMP pathway and an increase in the number of active-state receptors as a compensatory mechanism.[7][16] When this compound is administered, it forces these overexpressed active receptors into an inactive state, causing an abrupt and significant drop in signaling below the original baseline.[7][18] This molecular event is thought to be a primary cause of the precipitated withdrawal symptoms seen clinically.[18][19]
β-Arrestin Pathway
Beyond G-protein signaling, agonist binding to the MOR also promotes the phosphorylation of the receptor, which leads to the recruitment of a protein called β-arrestin 2.[20][21] The β-arrestin pathway is involved in receptor desensitization (turning the signal off), internalization (removing the receptor from the cell surface), and can also initiate its own distinct signaling cascades.[14][20][21] Some evidence suggests that the β-arrestin pathway may contribute to certain opioid side effects, such as respiratory depression and constipation.[13] As a competitive antagonist, this compound prevents the agonist-induced receptor phosphorylation and subsequent β-arrestin 2 recruitment, thereby blocking all downstream consequences of this pathway.[21][22]
Caption: this compound prevents agonist-induced receptor phosphorylation and β-arrestin recruitment.
Key Experimental Protocols
The characterization of this compound's molecular mechanism relies on several key in vitro assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors. It measures how effectively this compound competes with a radiolabeled ligand (an opioid with a radioactive tag) for binding to the receptor.
Methodology:
-
Membrane Preparation: Cells expressing the opioid receptor of interest (e.g., MOR) are cultured, harvested, and homogenized to isolate cell membranes containing the receptors.
-
Assay Setup: A fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]-naloxone or [³H]-diprenorphine) is incubated with the receptor-containing membranes.[23]
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.[23]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[23]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a radioligand competition binding assay to determine this compound's Ki.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the extent of G-protein activation. It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.[24]
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes rich in the target GPCR are prepared.[25]
-
Assay Setup: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and the non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.[25][26]
-
Ligand Addition:
-
To measure antagonism: A fixed concentration of an opioid agonist (e.g., DAMGO) is added along with varying concentrations of this compound.[27]
-
To measure inverse agonism: Varying concentrations of this compound are added alone.
-
-
Incubation: The reaction is incubated, typically at 30°C. Agonist binding causes the G-protein to release GDP and bind [³⁵S]GTPγS.[25]
-
Termination & Filtration: The reaction is stopped by rapid filtration, separating the membranes (with bound [³⁵S]GTPγS) from the solution.[25]
-
Detection: The amount of [³⁵S]GTPγS bound to the Gα subunit on the filter is quantified by scintillation counting.[24]
-
Data Analysis: this compound's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding demonstrates its antagonist activity. A reduction in basal [³⁵S]GTPγS binding indicates inverse agonist activity.
Caption: Workflow for a [³⁵S]GTPγS binding assay to assess this compound's functional activity.
cAMP Accumulation Assay
This cell-based functional assay directly measures the downstream effect of Gi-protein signaling.
Methodology:
-
Cell Culture: Whole cells engineered to express the MOR are used.[16]
-
Adenylyl Cyclase Stimulation: The cells are first treated with a compound like forskolin, which directly stimulates adenylyl cyclase, leading to a high level of cAMP production.[28]
-
Ligand Treatment:
-
Incubation: Cells are incubated to allow for changes in cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format (e.g., HTRF or ELISA).[16]
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP concentration confirms its antagonism at the level of the adenylyl cyclase pathway.
Caption: Workflow for a cAMP accumulation assay to measure this compound's effect on signaling.
Conclusion
The molecular mechanism of action of this compound is a well-defined example of competitive antagonism, refined by modern structural and functional insights. It acts by binding with high affinity to opioid receptors, primarily the MOR, physically displacing agonists and stabilizing the receptor in a functionally silent, latent conformation.[6][8] This action blocks the canonical Gi-protein signaling pathway, preventing the inhibition of adenylyl cyclase, and also halts β-arrestin recruitment.[15][21] In opioid-dependent systems, this compound's potent inverse agonist activity contributes to the precipitation of withdrawal by suppressing the upregulated basal signaling of the receptor.[7][18] Together, these molecular actions account for its rapid, potent, and life-saving ability to reverse opioid overdose.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Chemical Properties and Mechanism of Action for this compound Molecule [edinformatics.com]
- 4. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further evidence that this compound acts as an inverse opiate agonist: implications for drug dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How this compound Blocks Opioids at the Molecular Level | The Scientist [the-scientist.com]
- 9. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intranasal this compound rapidly occupies brain mu-opioid receptors in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 12. How does Narcan work? [dornsife.usc.edu]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PathWhiz [pathbank.org]
- 16. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Naloxone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of naloxone hydrochloride, a critical medication in the management of opioid overdose. It includes detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.
Discovery and Historical Context
This compound was first synthesized in 1961 by Dr. Jack Fishman and Mozes J. Lewenstein.[1][2] The discovery was the result of research aimed at creating an opioid antagonist with minimal to no agonistic effects, a significant improvement over its predecessor, nalorphine, which had undesirable side effects.[2] While patented in 1961, this compound hydrochloride did not receive FDA approval for the treatment of opioid overdose until 1971.[1][2][3][4] Initially, its use was primarily confined to hospital settings for reversing the effects of opioids used in anesthesia.[1][2] It wasn't until decades later that its pivotal role in public health as a life-saving intervention for opioid overdose was fully realized, leading to wider distribution and accessibility.[1]
Chemical Synthesis of this compound Hydrochloride
This compound, chemically known as N-allylnoroxymorphone, is a synthetic derivative of oxymorphone.[4] The most common and industrially significant synthesis routes start from thebaine, an alkaloid extracted from the poppy straw of Papaver somniferum or Papaver bracteatum.[5][6][7] The general synthetic strategy involves the conversion of thebaine to oxymorphone, followed by N-demethylation to noroxymorphone, and subsequent N-allylation to yield this compound.[7][8]
A representative synthesis workflow is outlined below.
The efficiency of the synthesis can vary depending on the specific reagents and conditions used. The following table summarizes representative yields for key steps in the synthesis process.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Oxidation/Reduction | Thebaine | Oxycodone | ~80% | [7] |
| O-Demethylation | Oxycodone | Oxymorphone | ~55% | [7] |
| N-Allylation | Noroxymorphone | This compound | ~82% | [7] |
| Salt Formation | This compound Free Base | This compound HCl | ~92% | [9] |
Note: Yields are highly dependent on the specific patented process and purification methods employed.
This protocol is a representative example based on established chemical transformations described in the patent literature.[9][10]
Step 1: Oxidation and Reduction of Thebaine to 14-Hydroxycodeinone derivative
-
Dissolve thebaine (1 equivalent) in formic acid.
-
Cool the solution to 20-30°C.
-
Slowly add an oxidizing agent, such as m-chloroperoxybenzoic acid or hydrogen peroxide, while maintaining the temperature.
-
Allow the reaction to proceed for 3-4 hours until completion (monitored by TLC/HPLC).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Introduce hydrogen gas and conduct catalytic hydrogenation at 30-45°C for 8-10 hours.
-
Filter the catalyst and adjust the filtrate pH to 8-9 with a base (e.g., NaOH) to precipitate the product.
-
Collect the solid by filtration and dry under a vacuum to yield the intermediate compound.
Step 2: N-Demethylation and Hydrolysis to Noroxymorphone
-
The intermediate from Step 1 is dissolved in a suitable solvent (e.g., toluene).
-
Add a demethylating agent, such as 1-chloroethyl chloroformate, and a base like sodium bicarbonate.
-
Heat the mixture to 75-100°C for 20-40 hours.
-
Evaporate the solvent to dryness.
-
Add hydrochloric acid (e.g., 10% HCl) and reflux for 2-6 hours to achieve hydrolysis.
-
This step yields noroxymorphone, a key intermediate.
Step 3: N-Allylation to this compound Free Base
-
Dissolve noroxymorphone (1 equivalent) in a solvent such as methanol.
-
Add a base (e.g., sodium carbonate) and an allylating agent like allyl bromide or allyl iodide (e.g., 1.2 equivalents).
-
Heat the mixture to reflux (around 60°C) for 3 hours.
-
After the reaction is complete, cool the mixture and filter any solids.
-
Concentrate the filtrate to obtain crude this compound free base.
Step 4: Formation of this compound Hydrochloride
-
Dissolve the crude this compound free base from Step 3 in ethanol at an elevated temperature (e.g., 80°C).
-
Cool the solution in an ice-water bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., a 1:1.15 molar ratio of this compound to HCl) with stirring.
-
Continue cooling until precipitation is complete.
-
Collect the this compound hydrochloride dihydrate crystals by vacuum filtration.
-
Wash the crystals with cold ethanol and dry under forced air at room temperature.[9]
Mechanism of Action and Signaling Pathway
This compound is a non-selective, competitive opioid receptor antagonist.[4] Its primary therapeutic effect is mediated through its high binding affinity for the μ-opioid receptor (MOR), which is also the primary target for opioid agonists like morphine and fentanyl.[4][11][12]
In the presence of an opioid agonist, the G-protein coupled μ-opioid receptor is activated. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling cascade results in the analgesic and euphoric effects of opioids, but also in life-threatening respiratory depression during an overdose.
This compound functions by competitively binding to the μ-opioid receptor, displacing the agonist and reversing its effects.[11][12] By binding to the receptor, this compound locks it in an inactive conformation, preventing the downstream signaling that causes respiratory depression.[11]
This compound's efficacy is due to its rapid onset and strong binding affinity, allowing it to quickly displace opioids from their receptors and restore normal respiratory function.[1] It is important to note that this compound has a shorter duration of action (30-90 minutes) than many opioids, which may necessitate repeated doses to prevent the recurrence of overdose symptoms.[4]
References
- 1. remedyallianceftp.org [remedyallianceftp.org]
- 2. This compound as a technology of solidarity: history of opioid overdose prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound facts and formulations | Mass.gov [mass.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US9108974B2 - Process for preparing oxymorphone, naltrexone, and buprenorphine - Google Patents [patents.google.com]
- 6. PROCESS FOR PREPARING OXYMORPHONE, NALTREXONE, AND BUPRENORPHINE - Patent 2332410 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. EP3252055A1 - Process for obtaining 3,14-diacetyloxymorphone from oripavine - Google Patents [patents.google.com]
- 9. CN104230945A - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]
- 10. CN104230945B - The synthetic method of this compound hydrochloride - Google Patents [patents.google.com]
- 11. How does Narcan work? [dornsife.usc.edu]
- 12. This compound | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]
naloxone pharmacokinetics in rodent models
Naloxone in Rodent Models: A Technical Guide to Pharmacokinetic Profiles
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a non-selective, competitive opioid receptor antagonist with a high affinity for the μ-opioid receptor.[1][2] It is a critical life-saving medication for reversing opioid overdose. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for the development of new formulations and delivery systems. This guide provides an in-depth summary of this compound's pharmacokinetics in rats and mice, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways to support drug development efforts.
Pharmacokinetics of this compound in Rodent Models
The pharmacokinetic properties of this compound are characterized by rapid absorption and distribution, followed by a swift elimination phase. Its lipophilic nature facilitates rapid penetration into the brain, which is essential for its antagonist effects.[3] However, its short half-life often necessitates repeated dosing or the development of long-acting formulations.[4]
Absorption
This compound is administered through various routes in rodent studies, including intravenous (IV), subcutaneous (SC), intramuscular (IM), and intranasal (IN), each resulting in a distinct absorption profile.
Distribution
Following administration, this compound distributes rapidly throughout the body. A key aspect of its efficacy is its ability to cross the blood-brain barrier (BBB). Studies in rats have shown that this compound quickly penetrates the brain, with brain-to-serum concentration ratios ranging from 2.7 to 4.6.[5] The concentration of this compound in the brain then declines in parallel with serum concentrations.[5] The apparent elimination half-life from the rat brain is approximately 15.1 minutes.[6]
Metabolism
The liver is the primary site of this compound metabolism.[2] The main metabolic pathway is glucuronidation, where UDP-glucuronyl transferase enzymes conjugate this compound, primarily at the 3-hydroxyl position, to form this compound-3-glucuronide (N3G).[7][8] This metabolite is pharmacologically inactive.[9] In vitro studies using rat liver microsomes have confirmed this pathway, showing a higher rate of glucuronidation for this compound compared to morphine.[7]
Excretion
This compound and its metabolites are primarily excreted through the urine.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in rats and mice across different routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Reference(s) |
| Intravenous (IV) | 5 mg/kg | 1450 ± 100 | 5 | 30-40 | [5] |
| Intramuscular (IM) | 10 mg/kg | ~150 | ~10 | ~40 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Reference(s) |
| Subcutaneous (SC) | 8 mg/kg | Not Reported | Not Reported | Not Reported | [10] |
| Subcutaneous (SC) | 0.1-10 mg/kg | Not Reported | Not Reported | Not Reported | [11] |
Note: Data for Cmax, Tmax, and half-life in mice are not consistently reported in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on common practices found in the literature.
Animal Models
-
Species: Sprague-Dawley or Wistar rats; C57BL/6 or BALB/c mice are commonly used.[11]
-
Sex: Typically male rats are used.[5]
-
Housing: Animals are housed in controlled environments with standard light/dark cycles and ad libitum access to food and water.
Drug Administration
-
Formulation: this compound hydrochloride is typically dissolved in sterile 0.9% saline.[10]
-
Intravenous (IV): Administered as a bolus injection, often into the tail vein.
-
Subcutaneous (SC): Injected into the dorsal neck region.[10]
-
Intramuscular (IM): Administered into the thigh muscle.
-
Intranasal (IN): Applied into the nostrils using a micropipette or a specialized atomizer.
Sample Collection and Processing
-
Blood Sampling: Blood is collected at predetermined time points via methods such as tail vein sampling, saphenous vein sampling, or terminal cardiac puncture. Samples are typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Brain Tissue: For distribution studies, animals are euthanized, and brains are rapidly harvested, weighed, and homogenized for analysis.[5]
Bioanalytical Method: LC-MS/MS
A common and sensitive method for quantifying this compound and its metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[12][13]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile.[12]
-
Chromatography: Reversed-phase chromatography is used to separate this compound and its metabolites from endogenous plasma components.[12]
-
Detection: Analytes are detected using electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[12]
-
Validation: The method is validated for linearity, precision, accuracy, and stability.[12]
Visualizations: Pathways and Workflows
Signaling Pathway: this compound's Antagonism at the μ-Opioid Receptor
This compound functions as a competitive antagonist at opioid receptors.[14] It binds to the receptor with high affinity, displacing opioid agonists like morphine or fentanyl, but it does not activate the receptor.[15][16] This action blocks the downstream signaling cascade that leads to opioid effects, such as respiratory depression.
Experimental Workflow: Rodent Pharmacokinetic Study
A typical pharmacokinetic study in rodents follows a standardized workflow from animal preparation to data analysis and interpretation.
Conclusion
This compound exhibits a pharmacokinetic profile in rodent models characterized by rapid distribution, particularly into the brain, and fast elimination primarily through hepatic glucuronidation. This short duration of action is a key consideration for therapeutic applications and drives the ongoing research into novel, long-acting formulations. The data and protocols summarized in this guide provide a foundational resource for scientists and researchers in the field of opioid antagonist development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier transport of this compound does not involve P-glycoprotein-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation in vitro and in vivo. Comparison of intestinal and hepatic conjugation of morphine, this compound, and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic interaction between morphine and this compound in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound-3-glucuronide and N-methylthis compound on the motility of the isolated rat colon after morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Slow-sustained delivery of this compound reduces typical this compound-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic administration of this compound produces analgesia in BALB/c mice in the formalin pain test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of this compound and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of buprenorphine, this compound and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 15. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Naloxone's Binding Affinity for Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naloxone's binding affinity for the mu (µ), kappa (κ), and delta (δ) opioid receptors. This compound is a non-selective and competitive opioid receptor antagonist, with its primary clinical application being the reversal of opioid overdose.[1] Understanding its interaction with the different opioid receptor subtypes is crucial for research into novel analgesics, addiction therapies, and the fundamental mechanisms of opioid pharmacology.
Core Concepts: Opioid Receptors and this compound Interaction
Opioid receptors are a class of G-protein coupled receptors (GPCRs) that are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs (e.g., morphine, fentanyl).[2] There are three main classical opioid receptor types: mu (µ), kappa (κ), and delta (δ). Activation of these receptors, primarily through the G-protein signaling pathway, leads to various physiological effects, including analgesia, euphoria, respiratory depression, and sedation.[3][4]
This compound functions by competing with opioid agonists for the same binding sites on these receptors. Due to its antagonist nature, this compound does not activate the receptor's signaling cascade. Instead, it blocks the receptor, preventing agonists from binding and eliciting their effects.[1] Its rapid displacement of agonists from opioid receptors makes it a life-saving intervention in cases of overdose.
Quantitative Analysis of this compound's Binding Affinity
The binding affinity of this compound for each opioid receptor subtype is typically quantified using the inhibition constant (Ki). The Ki value represents the concentration of a ligand (in this case, this compound) that will occupy 50% of the receptors in the presence of a competing radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound for the mu, kappa, and delta opioid receptors as reported in various studies. It is important to note that experimental values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.[5]
| Receptor Subtype | This compound Binding Affinity (Ki) [nM] | References |
| Mu (µ) | 0.43 - 2.3 | [6][7][8] |
| Kappa (κ) | 0.13 - 16 | [8][9] |
| Delta (δ) | 17 - 95 | [1][9] |
Note: The pharmacologically active isomer of this compound is (-)-naloxone, which has a higher affinity for the µ-opioid receptor than the (+)-naloxone isomer.[1]
Experimental Protocol: Radioligand Binding Assay for Determining this compound's Ki
The binding affinity of this compound is commonly determined using a competitive radioligand binding assay. This technique measures the ability of unlabeled this compound to displace a radiolabeled ligand that has a known high affinity and selectivity for a specific opioid receptor subtype.
Materials:
-
Membrane Preparation: Homogenates of cells (e.g., CHO or HEK 293 cells) recombinantly expressing a specific human opioid receptor subtype (µ, κ, or δ), or brain tissue from animal models (e.g., rat brain).[10][11]
-
Radioligand: A high-affinity radiolabeled opioid ligand. Common choices include:
-
Unlabeled Ligand: this compound hydrochloride.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).[12]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM this compound or the unlabeled version of the radioligand) to determine the amount of non-specific binding of the radioligand to the membranes and filters.[12]
-
Filtration Apparatus: A cell harvester to rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.[12]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[12]
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The radioligand is diluted to a final concentration typically near its Kd value (the concentration at which 50% of the receptors are occupied by the radioligand).[12]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[12]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[12]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Signaling Pathways of Opioid Receptors
Upon agonist binding, opioid receptors initiate intracellular signaling cascades. The classical and most prominent pathway involves the coupling to inhibitory G-proteins (Gi/Go).[15] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.[4]
G-protein Signaling Cascade:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4][15]
-
Activation of MAPK Pathway: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating a variety of cellular processes, including gene expression and cell proliferation.[3]
β-Arrestin Pathway:
In addition to G-protein signaling, opioid receptors can also signal through the β-arrestin pathway.[2] Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[15] This can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[3] The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[2][16]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 7. Higher this compound dosing in a quantitative systems pharmacology model that predicts this compound-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and this compound at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Naloxone: A Non-Selective Opioid Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxone is a cornerstone in the management of opioid overdose and a critical tool in opioid research. Its efficacy stems from its action as a non-selective, competitive antagonist at opioid receptors. This technical guide provides an in-depth exploration of the pharmacology of this compound, focusing on its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. We present a comprehensive summary of its binding affinities and functional antagonist potencies, detailed methodologies for key in vitro and in vivo experimental assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound is a synthetic derivative of oxymorphone that exhibits high affinity for opioid receptors in the central nervous system (CNS) but lacks intrinsic agonist activity[1][2]. Its primary clinical application is the rapid reversal of respiratory depression and other life-threatening effects of opioid overdose[3]. The mechanism underlying this therapeutic effect is the competitive displacement of opioid agonists from their binding sites on µ, δ, and κ opioid receptors[1][4]. While its affinity is highest for the µ-opioid receptor (MOR), it also effectively antagonizes the delta (DOR) and kappa (KOR) opioid receptors, classifying it as a non-selective opioid receptor antagonist[5]. This non-selectivity is a key feature of its broad efficacy against a wide range of opioid compounds.
Pharmacology of this compound
Mechanism of Action
This compound functions as a pure competitive antagonist at opioid receptors[1][4]. This means that it binds to the same site on the receptor as endogenous and exogenous opioids but fails to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the receptor's binding pocket, this compound prevents opioid agonists from binding and initiating the intracellular signaling cascade that leads to their pharmacological effects, including analgesia, euphoria, and respiratory depression[6]. The antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of the agonist. The duration of action of this compound is typically 30 to 90 minutes, which is often shorter than that of the opioid it is antagonizing, sometimes necessitating repeated doses[7].
Receptor Binding Affinity
The affinity of this compound for the three major opioid receptor subtypes has been extensively characterized through radioligand binding assays. These studies consistently demonstrate that this compound has the highest affinity for the µ-opioid receptor, followed by the κ- and δ-opioid receptors.
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Mu (µ) | [³H]-Naloxone | Rat Brain | 1.6 | [7] |
| [³H]-DAMGO | Human MOR-CHO cells | 1.518 | [1] | |
| [³H]-Diprenorphine | MOR Membranes | ~1-5 | [8] | |
| [³H]-Naloxone | HEK293-µOR cells | ~5 | [9] | |
| Delta (δ) | [³H]-Naloxone | Frog Spinal Cord | 95 | [4] |
| [³H]-Diprenorphine | DOR Membranes | ~10-30 | [8] | |
| NAI-A594 | DOR | 70 | [10] | |
| Kappa (κ) | [³H]-Naloxone | Frog Spinal Cord | 16 | [4] |
| [³H]-Diprenorphine | KOR Membranes | ~5-15 | [8] | |
| [³H]-U-69,593 | KOR | ~10-20 | [11] |
Note: Kᵢ values can vary depending on the radioligand, tissue preparation, and experimental conditions used.
Functional Antagonism
Functional assays measure the ability of this compound to inhibit the signaling initiated by an opioid agonist. These assays provide a more physiologically relevant measure of its antagonist potency. Common functional assays include GTPγS binding assays, which measure G-protein activation, and cAMP inhibition assays, which assess the downstream effect on adenylyl cyclase activity. The potency of a competitive antagonist is often expressed as an IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) or a pA₂ value (the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response).
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Agonist | Receptor | Cell Line/Tissue | Antagonist Potency (IC₅₀ or pA₂) | Reference(s) |
| GTPγS Binding | DAMGO | Mu (µ) | MOR Membranes | Kᵢ ~1-5 nM | [8] |
| DPDPE | Delta (δ) | DOR Membranes | Kᵢ ~10-30 nM | [8] | |
| U-50,488H | Kappa (κ) | KOR Membranes | Kᵢ ~5-15 nM | [8] | |
| cAMP Inhibition | Fentanyl | Mu (µ) | CHO-hMOR cells | IC₅₀ = 4.85 nM | [12] |
| Acrylfentanyl | Mu (µ) | CHO-hMOR cells | IC₅₀ = 1.09 x 10⁻⁸ M | [12] | |
| DAMGO | Mu (µ) | HEK293-µOR cells | IC₅₀ ~ 9.32 nM | [13] | |
| In Vivo Tail-Flick | Morphine | Mu (µ) | Rat | Intrathecal IC₅₀ = 2.1-5.4 µg | [14] |
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling and this compound Antagonism
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding leads to the dissociation of the G-protein subunits, resulting in the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) production, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels. This compound, by competitively binding to the receptor, prevents these downstream signaling events.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor. In the context of this compound, a radiolabeled ligand (e.g., [³H]-naloxone or a specific agonist/antagonist) is incubated with a preparation of cells or tissues expressing the opioid receptor of interest in the presence of varying concentrations of unlabeled this compound.
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. An opioid agonist is used to stimulate the receptor, and the ability of this compound to inhibit this stimulation is quantified.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for opioid receptors using a competitive binding assay with a radiolabeled ligand.
-
Materials:
-
Cell membranes or tissue homogenates expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]-naloxone, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U-69,593 for KOR).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled opioid for non-specific binding determination (e.g., 10 µM this compound).
-
Radioligand at a concentration near its Kₔ value.
-
Membrane preparation (typically 50-200 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This protocol outlines a method to determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest and associated G-proteins.
-
Opioid agonist (e.g., DAMGO for MOR).
-
Unlabeled this compound hydrochloride.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
This compound at various concentrations.
-
Membrane preparation.
-
GDP (typically 10-30 µM).
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Add the opioid agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity as described for the radioligand binding assay.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC₅₀.
-
cAMP Inhibition Assay
This protocol describes how to measure the ability of this compound to reverse agonist-induced inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Opioid agonist.
-
Unlabeled this compound hydrochloride.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add the opioid agonist at its EC₈₀ concentration, along with forskolin (to stimulate cAMP production) and IBMX (to prevent cAMP degradation).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of this compound to determine its IC₅₀ for reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Tail-Flick Test
The tail-flick test is a common in vivo assay to assess the antinociceptive effects of opioids and the antagonist activity of compounds like this compound.
-
Materials:
-
Rodents (typically rats or mice).
-
Tail-flick apparatus (radiant heat source).
-
Opioid agonist (e.g., morphine).
-
This compound hydrochloride.
-
Appropriate vehicles for drug administration.
-
-
Procedure:
-
Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Administer this compound (or vehicle) via the desired route (e.g., subcutaneous, intraperitoneal).
-
After a specified pre-treatment time, administer the opioid agonist.
-
At various time points after agonist administration, measure the tail-flick latency.
-
The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
To determine the antagonist potency of this compound, different doses of this compound can be administered prior to a fixed dose of the agonist, and the dose of this compound that reduces the agonist's effect by 50% (ED₅₀) can be calculated. Alternatively, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed doses of this compound to determine the pA₂ value[5][15].
-
Conclusion
This compound's profile as a non-selective, competitive opioid receptor antagonist is well-established through extensive in vitro and in vivo research. Its high affinity for the µ-opioid receptor, coupled with its ability to antagonize δ- and κ-opioid receptors, underpins its broad efficacy in reversing the effects of a wide array of opioid agonists. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel opioid receptor modulators. The quantitative data and pathway visualizations presented serve as a valuable reference for researchers in the field, facilitating a deeper understanding of the molecular pharmacology of this essential medicine.
References
- 1. zenodo.org [zenodo.org]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method for determination of in vivo pA2 using infusions of this compound to steady-state blood concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Higher this compound dosing in a quantitative systems pharmacology model that predicts this compound-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and this compound at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Frontiers | Dynamic recognition of this compound, morphine and endomorphin1 in the same pocket of µ-opioid receptors [frontiersin.org]
- 14. Dose-dependent antagonism of spinal opioid receptor agonists by this compound and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Naloxone for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone, a potent and specific opioid antagonist, is a critical tool in both clinical settings for the reversal of opioid overdose and in laboratory environments for the study of the opioid system. A thorough understanding of its physicochemical properties is paramount for researchers to ensure accurate experimental design, valid data interpretation, and proper handling and storage of this compound. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and common experimental workflows.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound and its commonly used salt form, this compound hydrochloride dihydrate. These values are essential for preparing solutions of known concentrations, predicting its behavior in biological systems, and developing analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.37 g/mol | [1] |
| Melting Point | 177-178 °C, 184 °C | [2] |
| pKa | 7.94 | [3] |
| LogP (Octanol/Water) | 2.09 | [2] |
| Aqueous Solubility | Freely soluble in water (as hydrochloride salt) | [4] |
| Appearance | White to off-white crystalline powder | [5] |
Table 2: Physicochemical Properties of this compound Hydrochloride Dihydrate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₁NO₄ · HCl · 2H₂O | [6] |
| Molecular Weight | 399.87 g/mol | |
| Melting Point | 200-205 °C | [7] |
| Aqueous Solubility | 50 mg/mL | [1][7] |
| Appearance | White or almost white, hygroscopic, crystalline powder | [5] |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development and research. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
This protocol is based on the guidelines from the United States Pharmacopeia (USP) for determining the melting range of a substance.[5][8]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound powder
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle to ensure uniform packing.[9]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered this compound until a small amount of sample enters the tube. Invert the tube and tap the closed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point. Then, adjust the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9][10] If the melting point is unknown, a preliminary rapid heating run (10-20°C/min) can be performed to determine an approximate range, followed by a slower, more accurate measurement with a fresh sample.[10]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Calibration: Periodically calibrate the melting point apparatus using certified reference standards with known melting points.[5]
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and accurate method.[11]
Objective: To determine the pKa of this compound, which indicates the pH at which the molecule is 50% ionized.
Materials:
-
This compound
-
Calibrated pH meter with an electrode
-
Automatic titrator or burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration. A co-solvent may be used if solubility is an issue, but the pKa value will be for that specific solvent system.
-
Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar and begin stirring gently. Immerse the calibrated pH electrode in the solution.
-
Acidification: If titrating the basic amine group, add a known excess of standardized HCl to fully protonate the this compound.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the added acid has been neutralized).
-
Calculation: The pKa can also be calculated using the Henderson-Hasselbalch equation at various points along the titration curve.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol follows the principles of the OECD Guideline 105 for determining water solubility.[12]
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Vials with screw caps
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a vial. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Quantification: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method, such as HPLC-UV, against a standard curve of known this compound concentrations.
-
Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.
LogP Determination (Shake-Flask HPLC Method)
This protocol is based on the OECD Guideline 107 for determining the partition coefficient (n-octanol/water).[13][14][15]
Objective: To determine the LogP of this compound, which is a measure of its lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Validated HPLC-UV method
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a centrifuge tube, combine a known volume of the this compound stock solution with a known volume of the pre-saturated water (or buffer). A 1:1 volume ratio is common.
-
Equilibration: Cap the tube and vortex it for a set period (e.g., 15-30 minutes) to ensure thorough mixing and partitioning of the this compound between the two phases.
-
Phase Separation: Centrifuge the tube at high speed to achieve a clear separation of the n-octanol and aqueous layers.
-
Sample Collection: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of this compound in each phase using a validated HPLC-UV method. It may be necessary to dilute the n-octanol phase sample before analysis.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
-
Ionization Consideration: For ionizable compounds like this compound, it is crucial to perform the determination at a pH where the compound is predominantly in its non-ionized form. Using a buffer at pH 7.4 will result in a distribution coefficient (LogD) which reflects the partitioning of both ionized and non-ionized species.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological and experimental processes involving this compound.
This compound's Antagonism at the Mu-Opioid Receptor
This compound functions as a competitive antagonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][9][16] It binds to the receptor but does not induce the conformational change necessary for G-protein activation, thereby blocking the effects of opioid agonists like morphine or fentanyl.[2][17]
Workflow for In Vitro Assessment of this compound Antagonism
The SH-SY5Y human neuroblastoma cell line, which endogenously expresses opioid receptors, is a common model for studying the effects of opioids and their antagonists.[18][19][20]
Workflow for In Vivo Assessment of this compound Efficacy (Hot Plate Test)
The hot plate test is a common behavioral model in rodents to assess the efficacy of analgesics and their antagonists.[21][22][23]
Stability and Storage
This compound hydrochloride is sensitive to light and should be stored in light-resistant containers.[24] Stability studies have shown that this compound hydrochloride solutions can be prone to degradation upon exposure to sunlight.[7] For laboratory use, this compound hydrochloride dihydrate should be stored at 2-8°C. Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials. It is recommended to use them within one month when stored at -20°C to avoid repeated freeze-thaw cycles.[1]
A stability-indicating HPLC-UV method is typically used to assess the stability of this compound formulations. This involves subjecting the drug to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and validate that the analytical method can separate the intact drug from these degradants.[25][26][27][28]
Conclusion
This guide provides a foundational understanding of the physicochemical properties of this compound for laboratory professionals. The presented data and protocols are essential for the accurate and reproducible use of this compound in research and development. By adhering to these principles and methodologies, scientists can ensure the integrity of their experimental results and contribute to the advancement of our understanding of the opioid system.
References
- 1. abmole.com [abmole.com]
- 2. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 6. This compound Hydrochloride Dihydrate | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Test No. 105: Water Solubility | OECD [oecd.org]
- 13. enfo.hu [enfo.hu]
- 14. acri.gov.tw [acri.gov.tw]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What are GPCR agonists and antagonists? | AAT Bioquest [aatbio.com]
- 18. Assessment of Neurotoxic Effects of Oxycodone and this compound in SH-SY5Y Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Neurotoxic Effects of Oxycodone and this compound in SH-SY5Y Cell Line [mdpi.com]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. Hot Plate | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 23. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spectrumchemical.com [spectrumchemical.com]
- 25. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and this compound in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 26. japsonline.com [japsonline.com]
- 27. lupinepublishers.com [lupinepublishers.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to Naloxone's Competitive Antagonism at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of naloxone's mechanism of action as a competitive antagonist at opioid receptors. It includes a summary of its binding affinities, detailed experimental protocols for characterization, and visualizations of the underlying molecular and cellular processes.
Introduction: The Opioid System and this compound
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are members of the G-protein coupled receptor (GPCR) superfamily.[1] These receptors are integral components of the endogenous pain-modulating system and are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs.[1] Agonist binding to these receptors initiates a cascade of intracellular signaling events, leading to analgesic and other physiological effects.
This compound is a synthetic derivative of oxymorphone and a non-selective, competitive opioid receptor antagonist.[2][3] It is a critical life-saving medication used to reverse the effects of opioid overdose, particularly the life-threatening respiratory depression.[4][5][6] Its clinical efficacy is rooted in its pharmacological ability to compete with opioid agonists for binding at the receptor sites, thereby blocking their effects.[3]
The Core Mechanism: Competitive Antagonism
Competitive antagonism occurs when an antagonist molecule reversibly binds to the same site on a receptor as an agonist but does not activate it. This compound functions as a classic competitive antagonist.[3] This means it binds to opioid receptors but has no intrinsic activity; it does not initiate the intracellular signaling that leads to an opioid effect.[2]
When present, this compound occupies the receptor's binding pocket, physically preventing agonist molecules from binding and activating the receptor. Because the binding is reversible, the degree of antagonism is dependent on the relative concentrations of the agonist and this compound, as well as their respective affinities for the receptor. In cases of opioid overdose, administering this compound increases the concentration of the antagonist, which then displaces the agonist from the receptors, effectively reversing the opioid's effects.[3]
Quantitative Pharmacology: Binding Affinities
This compound's antagonistic properties are quantified by its binding affinity (Ki) for the different opioid receptor subtypes. The inhibitor constant (Ki) represents the concentration of this compound required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity. This compound generally exhibits the highest affinity for the µ-opioid receptor, followed by the δ- and κ-opioid receptors.[2]
| Receptor Subtype | This compound Binding Affinity (Ki) [nM] | References |
| Mu (µ) | 1.1 - 3.9 | [2][7][8] |
| Delta (δ) | 16 - 95 | [2][7] |
| Kappa (κ) | 12 - 16 | [2][7] |
Note: The reported Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Impact on Opioid Receptor Signaling Pathways
Opioid receptors are coupled to inhibitory G-proteins (Gi/Go).[1] Agonist activation of the receptor leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[9] This initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[9][10]
This compound, by competitively binding to the receptor, prevents the agonist-induced conformational change necessary for G-protein activation. Consequently, it blocks all of these downstream signaling events, thereby antagonizing the effects of opioid agonists.
Key Experimental Protocols
The competitive antagonism of this compound can be characterized through various in vitro assays.
This assay quantifies the affinity of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitor constant (Ki) of this compound.
-
Materials:
-
Cell membranes prepared from tissue or cells expressing the opioid receptor of interest (e.g., HEK293-MOR cells).
-
Radioligand (e.g., [³H]-naloxone or a high-affinity agonist like [³H]-DAMGO).[7][11]
-
Unlabeled this compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM this compound).[11]
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Methodology:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).[7]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in parallel tubes containing a saturating concentration of an unlabeled opioid.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild analysis is a pharmacological method used to determine if an antagonist is competitive and to calculate its equilibrium dissociation constant (pA2 or KB). For a competitive antagonist, the Schild plot should yield a straight line with a slope of -1.[12][13]
-
Objective: To confirm the competitive nature of this compound's antagonism and determine its pA2 value.
-
Methodology:
-
Generate a full concentration-response curve for an opioid agonist (e.g., morphine, DAMGO) in a functional assay (like a GTPγS or cAMP assay).
-
Repeat the agonist concentration-response curve in the presence of several fixed concentrations of this compound.[14] this compound should be pre-incubated with the cells or membranes before adding the agonist.[15]
-
Observe the parallel rightward shift in the agonist's concentration-response curve caused by this compound.[16] A competitive antagonist should not reduce the maximum response of the agonist.
-
For each concentration of this compound, calculate the concentration ratio (CR) - the ratio of the agonist EC50 in the presence of this compound to the agonist EC50 in its absence.
-
Create a Schild plot by graphing log(CR - 1) on the y-axis against the log concentration of this compound on the x-axis.
-
Perform a linear regression on the data. A slope not significantly different from 1 indicates competitive antagonism.
-
The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[13]
-
5.3.1 [³⁵S]GTPγS Binding Assay
This functional assay measures the first step in G-protein activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[17][18]
-
Objective: To measure this compound's ability to inhibit agonist-stimulated G-protein activation.
-
Methodology:
-
Cell membranes are incubated with a fixed, sub-maximal concentration of an opioid agonist (e.g., DAMGO), varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an appropriate buffer.[19]
-
After incubation (e.g., 60 minutes at 30°C), the reaction is stopped by rapid filtration.[17]
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
This compound's ability to inhibit the agonist-stimulated signal is used to determine its functional antagonist potency (IC50).
-
5.3.2 cAMP Inhibition Assay
This assay measures a downstream consequence of Gi/o protein activation: the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
-
Objective: To measure this compound's ability to reverse agonist-mediated inhibition of cAMP production.
-
Methodology:
-
Whole cells expressing the opioid receptor are pre-incubated with varying concentrations of this compound.
-
Adenylyl cyclase is then stimulated with an agent like forskolin.
-
An opioid agonist is added to inhibit this stimulated cAMP production.
-
The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).[15]
-
The concentration-dependent reversal of the agonist's inhibitory effect by this compound demonstrates its antagonism at this signaling endpoint.
-
Conclusion
This compound's clinical utility is a direct result of its well-defined pharmacological profile as a competitive antagonist at opioid receptors. Through reversible, high-affinity binding, primarily at the µ-opioid receptor, it effectively blocks or displaces opioid agonists, thereby reversing their physiological effects. The quantitative characterization of its binding affinity and functional antagonism through assays such as radioligand binding, Schild analysis, and functional signaling studies provides the fundamental data necessary for drug development and a deeper understanding of opioid receptor pharmacology. These methodologies remain the cornerstone for evaluating novel opioid antagonists and understanding the intricate dynamics of receptor-ligand interactions.
References
- 1. Opioid receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Opioid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Higher this compound dosing in a quantitative systems pharmacology model that predicts this compound-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of the dissociation constant of this compound in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The antagonistic activity profile of this compound in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Endogenous Opioid Systems Using Naloxone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of naloxone as a critical tool for investigating the endogenous opioid system. This compound, a non-selective competitive opioid receptor antagonist, serves as an invaluable probe for elucidating the physiological and behavioral roles of endogenous opioids and their receptors. This document details its mechanism of action, presents quantitative data on its receptor binding affinities, outlines key experimental protocols, and illustrates the underlying signaling pathways.
Core Concepts: this compound's Mechanism of Action
This compound functions by competing with both endogenous (e.g., endorphins, enkephalins) and exogenous opioids for binding to opioid receptors.[1][2] It possesses a high affinity for these receptors but lacks intrinsic activity, meaning it does not activate them.[3] By blocking the receptor, this compound effectively prevents the physiological responses typically mediated by opioid agonists.[1] Its primary action is as a competitive antagonist at mu (μ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the μ-opioid receptor (MOR).[4][5][6]
When administered in the absence of opioids, this compound has little to no discernible pharmacological effect, apart from blocking the body's natural pain-relieving mechanisms mediated by endorphins.[4] However, in individuals with opioid dependence, this compound can precipitate acute withdrawal symptoms by displacing opioids from their receptors.[4][7] This characteristic is leveraged in various experimental models to study the neurobiology of opioid dependence and withdrawal.
Quantitative Data: Receptor Binding Affinities
The affinity of this compound for the different opioid receptor subtypes is a critical parameter in designing and interpreting experiments. The following table summarizes the binding affinity (Ki) values for this compound at human opioid receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Binding Affinity (Ki) in nM | Reference |
| Mu (μ) | 0.559 - 1.1 | [4] |
| Delta (δ) | 1.4 - 36.5 | [4] |
| Kappa (κ) | 2.3 - 16 | [4] |
In vivo receptor occupancy studies in rats have shown that this compound dose-dependently occupies opioid receptors, with 50% occupancy (ED50) achieved at 0.49 mg/kg for MOR, 0.75 mg/kg for KOR, and 3.45 mg/kg for DOR.[8]
Experimental Protocols
This compound is utilized in a variety of experimental paradigms to probe the function of the endogenous opioid system. Below are detailed methodologies for key experiments.
This compound Challenge Test
The this compound challenge test is used to assess physical dependence on opioids.[9][10] A positive test, indicated by the onset of withdrawal symptoms, confirms dependence.
Protocol:
-
Subject Preparation: Ensure the subject has abstained from opioids for an adequate period and has a negative urine screen for opioids.[9]
-
Route of Administration: this compound can be administered intravenously (IV), subcutaneously (SC), or intramuscularly (IM).[11]
-
Dosage:
-
IV Administration: Inject an initial dose of 0.2 mg of this compound.[9][11] Observe for 30 seconds for signs of withdrawal.[9][11] If no symptoms appear, administer the remaining 0.6 mg and monitor for 20 minutes.[9][11]
-
SC/IM Administration: Inject 0.8 mg of this compound and observe for 20 minutes.[9][12]
-
-
Observation: Monitor for signs and symptoms of opioid withdrawal, which include but are not limited to: increased heart rate, sweating, restlessness, yawning, lacrimation, rhinorrhea, muscle aches, nausea, vomiting, diarrhea, and gooseflesh.[11]
-
Interpretation: The appearance of withdrawal symptoms constitutes a positive test.[10] If no symptoms are observed, the test is negative.
Experimental Workflow: this compound Challenge Test
Caption: Workflow for the this compound Challenge Test.
This compound-Precipitated Withdrawal
This model is widely used in preclinical research to study the neurobiological mechanisms of opioid withdrawal.[13]
Protocol (Rodent Model):
-
Induction of Dependence: Administer an opioid agonist (e.g., morphine) to the animal subjects chronically over several days to induce physical dependence.[13]
-
This compound Administration: Following the chronic opioid treatment, administer a dose of this compound (e.g., 1-10 mg/kg, s.c. or i.p.) to precipitate withdrawal.[14][15]
-
Behavioral Assessment: Immediately after this compound injection, place the animal in an observation chamber and score for withdrawal behaviors.[14] Common signs in rodents include jumping, wet-dog shakes, paw tremors, teeth chattering, diarrhea, and weight loss.[13][14][16]
-
Neurochemical Analysis (Optional): Following behavioral assessment, brain tissue can be collected for neurochemical analyses, such as measuring neurotransmitter levels or gene expression changes.
Experimental Workflow: this compound-Precipitated Withdrawal
Caption: Workflow for this compound-Precipitated Withdrawal Studies.
Conditioned Place Preference (CPP) and Conditioned Place Aversion (CPA)
These behavioral paradigms are used to assess the rewarding or aversive properties of drugs. This compound can be used to block the rewarding effects of opioids in CPP or to induce aversion in CPA, suggesting a role for endogenous opioids in reward and aversion.[15][17]
Protocol (Rodent Model):
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase: On day 1, allow the animal to freely explore both chambers to determine baseline preference.
-
Conditioning Phase (4-8 days):
-
On drug-pairing days, administer this compound (e.g., 10 mg/kg, s.c.) and confine the animal to one chamber.[15]
-
On vehicle-pairing days, administer saline and confine the animal to the other chamber. The order of drug and vehicle pairings is counterbalanced across subjects.
-
-
Test Phase: On the final day, allow the animal to freely explore both chambers in a drug-free state.
-
Data Analysis: The time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.[15]
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs).[5][18] Their activation by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5][19] this compound, as an antagonist, blocks these downstream effects.
Chronic opioid exposure can lead to a compensatory upregulation of the cAMP pathway.[19] When this compound is administered, it abruptly blocks the inhibitory effect of the opioid agonist, leading to a "cAMP overshoot," a rapid and significant increase in intracellular cAMP levels.[19][20] This phenomenon is believed to contribute to the signs and symptoms of opioid withdrawal.
Opioid Receptor Signaling Pathway (Agonist vs. Antagonist)
Caption: Opioid receptor signaling with agonist vs. This compound.
In addition to the classical G-protein signaling, opioid receptors can also signal through the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[18][21] this compound, by preventing receptor activation, also blocks the recruitment of β-arrestin.
β-Arrestin Pathway in Opioid Signaling
Caption: this compound blocks the β-arrestin signaling pathway.
Conclusion
This compound is an indispensable pharmacological tool for the investigation of the endogenous opioid system. Its well-characterized mechanism as a competitive antagonist, coupled with its utility in a range of experimental paradigms, allows researchers to probe the multifaceted roles of endogenous opioids in health and disease. This guide provides a foundational understanding of the principles and methodologies for employing this compound in a research setting, from in vitro binding assays to in vivo behavioral studies. A thorough comprehension of its interactions with opioid receptors and the subsequent impact on intracellular signaling is paramount for the accurate interpretation of experimental findings and for advancing the development of novel therapeutics targeting the opioid system.
References
- 1. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 6. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. study.com [study.com]
- 8. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Box], EXHIBIT 3C.1. This compound Challenge - Medications for Opioid Use Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. kneetie.com [kneetie.com]
- 12. youtube.com [youtube.com]
- 13. This compound-precipitated withdrawal jumping: Topics by Science.gov [science.gov]
- 14. This compound-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound fails to produce conditioned place aversion in mu-opioid receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extinction of ethanol-induced conditioned place preference and conditioned place aversion: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols for Naloxone Administration in Mice and Rats
These comprehensive guidelines are intended for researchers, scientists, and drug development professionals working with rodent models. They provide detailed protocols and critical data for the administration of naloxone, a non-selective opioid receptor antagonist.
Mechanism of Action and Pharmacokinetics
This compound functions as a competitive antagonist at mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors in the central nervous system (CNS). By displacing opioids from these receptors, it rapidly reverses their effects, including respiratory depression, sedation, and analgesia.[1]
The pharmacokinetic profile of this compound is characterized by a rapid onset and a relatively short duration of action. Following intravenous (IV) administration in rats, this compound quickly penetrates the brain, with brain-to-serum concentration ratios ranging from 2.7 to 4.6.[2] The serum half-life in rats is approximately 30-40 minutes.[2] This short duration is a critical consideration in experimental design, as the effects of longer-acting opioids may outlast a single dose of this compound.[1]
Signaling Pathway of this compound Action
Data Presentation: Dosages and Administration Routes
The appropriate dosage of this compound is highly dependent on the specific research question, the opioid being antagonized, and the route of administration. The following tables summarize common dosage ranges for mice and rats.
| Species | Route of Administration | Dosage Range (mg/kg) | Primary Application | Reference(s) |
| Rat | Subcutaneous (SQ), Intravenous (IV), Intraperitoneal (IP) | 0.01 - 0.1 | Reversal of opioid-induced respiratory depression and sedation | [1] |
| Rat | Subcutaneous (SQ) | 0.03 - 2.0 | Blockade of morphine-induced analgesia | [3] |
| Rat | Intraperitoneal (IP) | 2.0 | Spinal cord injury model | [4] |
| Rat | Intravenous (IV) | 0.5 - 2.0 | Ischemic brain injury model | [5] |
| Mouse | Subcutaneous (SQ) | 5 - 20 | Antinociceptive studies (with mutant MOR) | [6] |
| Mouse | Intraperitoneal (IP) | 10 | Conditioned place preference studies | [6] |
| Mouse | Subcutaneous (SQ) | 8 | Opioid overdose model (precipitated withdrawal) | [7] |
Table 1: Recommended this compound Dosages for Mice and Rats.
| Route of Administration | Onset of Action | Duration of Action | Considerations | Reference(s) |
| Intravenous (IV) | ~2 minutes | 20-30 minutes | Preferred for rapid reversal. Requires skilled personnel. | [8][9] |
| Intramuscular (IM) | 2-5 minutes | 1-2 hours | Slower onset but longer duration than IV. | [8] |
| Subcutaneous (SQ) | 2-5 minutes | 1-2 hours | Similar to IM, often used for sustained effect. | [8] |
| Intraperitoneal (IP) | Rapid | Variable | Common in rodent research, but absorption can be variable. | [1] |
Table 2: Pharmacokinetic Parameters by Administration Route.
Experimental Protocols
Protocol for Reversal of Opioid Overdose
This protocol is designed to model the emergency reversal of opioid-induced respiratory depression.
-
Opioid agonist (e.g., morphine sulfate, fentanyl citrate)
-
This compound hydrochloride solution (0.4 mg/mL or 1 mg/mL)
-
Sterile saline for dilution
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
-
Monitoring equipment (e.g., pulse oximeter for rodents, observation chamber)
-
Animal Preparation: Acclimatize the animal to the experimental environment to minimize stress. Weigh the animal to ensure accurate dosing.
-
Opioid Administration: Administer a pre-determined dose of the opioid agonist to induce respiratory depression. The dose will vary depending on the specific opioid and the desired level of depression.
-
Monitoring for Overdose: Continuously monitor the animal for signs of overdose, including a significant decrease in respiratory rate, cyanosis (blueish discoloration of the skin and mucous membranes), and loss of consciousness.
-
This compound Administration: Once signs of overdose are confirmed, administer this compound. For rapid reversal, the IV route is preferred. A typical starting dose for rats is 0.01-0.1 mg/kg.[1]
-
Monitoring for Reversal: Observe the animal for reversal of opioid effects. This should occur within minutes of this compound administration and includes an increase in respiratory rate, return of the righting reflex, and increased motor activity.
-
Post-Reversal Observation: Due to the short half-life of this compound, animals should be monitored for at least 1-2 hours post-administration for signs of renarcotization, as the effects of the opioid may outlast the effects of this compound.[1] If renarcotization occurs, a repeat dose of this compound may be necessary.
Protocol for Precipitated Opioid Withdrawal
This protocol is used to study the neurobiological and behavioral aspects of opioid dependence and withdrawal.
-
Opioid agonist for inducing dependence (e.g., morphine sulfate)
-
This compound hydrochloride solution
-
Observation chambers with a clear floor for monitoring withdrawal behaviors
-
Scoring sheets for quantifying withdrawal signs
-
Induction of Dependence: Make the animals dependent on an opioid. This can be achieved through various methods, such as the subcutaneous implantation of morphine pellets or repeated injections of morphine over several days. A common protocol involves twice-daily injections of 5 mg/kg morphine for six consecutive days in mice.[7]
-
This compound Challenge: After the dependence-induction phase, administer a single dose of this compound to precipitate withdrawal signs. A dose of 8 mg/kg (SQ) has been used in morphine-dependent mice.[7]
-
Behavioral Observation and Scoring: Immediately after this compound administration, place the animal in an observation chamber and score for withdrawal behaviors for a defined period (e.g., 30-60 minutes). Key signs to score include:
-
Jumping: Number of vertical jumps.
-
Wet-dog shakes: Number of rapid, rotational shakes of the head and torso.
-
Teeth chattering: Audible chattering of the teeth.
-
Diarrhea: Presence and severity of loose stools.
-
Ptosis: Drooping of the eyelids.
-
Forepaw tremors: Shaking of the forepaws.[7]
-
-
Data Analysis: The frequency or severity of these signs is used as a measure of the degree of opioid dependence.
Important Considerations and Potential Side Effects
-
Relatively Safe in Opioid-Naïve Subjects: In animals that have not been treated with opioids, this compound has few observable effects at standard doses.[1]
-
Precipitation of Withdrawal: In opioid-dependent animals, this compound will precipitate an acute and often severe withdrawal syndrome.[7] The severity is dose-dependent.
-
Reversal of Analgesia: this compound will reverse the pain-relieving effects of opioids, which can be a critical consideration in post-operative or pain research models.
-
Cardiovascular Effects: In some cases, particularly with rapid reversal of opioid effects, tachycardia and hypertension have been observed.[1]
-
Biphasic Effects: Some studies have reported biphasic or U-shaped dose-response curves, where low and high doses of this compound may have different or even opposite effects in certain behavioral paradigms.[10]
-
Duration of Action: The short half-life of this compound is a crucial factor. The effects of long-acting opioids like methadone or buprenorphine may reappear as the this compound is metabolized, necessitating repeated dosing or a continuous infusion.[1][8]
References
- 1. This compound HCL – Rat Guide [ratguide.com]
- 2. Pharmacokinetics of this compound in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blockade of morphine analgesia: a dose-effect study of duration and magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dosage and timing of administration of this compound on outcome in the rat ventral compression model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates ischemic brain injury in rats through suppressing the NIK/IKKα/NF-κB and neuronal apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound can act as an analgesic agent without measurable chronic side effects in mice with a mutant mu-opioid receptor expressed in different sites of pain pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-sustained delivery of this compound reduces typical this compound-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. This compound injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Biphasic Effects of this compound in the Rats Receiving Morphine Overdose A Place Preference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Opioid Receptor Blockade Studies Using Naloxone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone is a non-selective, high-affinity opioid receptor antagonist that acts as a competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors. Its primary and most well-documented effect is the reversal of opioid-induced respiratory depression, making it a critical medication for the treatment of opioid overdose. In the field of preclinical research, this compound is an indispensable tool for investigating the roles of endogenous and exogenous opioids in various physiological and behavioral processes. By blocking the action of opioids, researchers can elucidate the underlying mechanisms of opioid receptor signaling in pain, reward, addiction, and other central nervous system functions.
This document provides detailed application notes and protocols for the use of this compound in in vivo opioid receptor blockade studies. It is intended to guide researchers in designing and executing experiments to effectively antagonize opioid effects in various animal models.
Data Presentation: this compound Dosage for Opioid Receptor Blockade
The following tables summarize effective doses of this compound for blocking the effects of various opioid agonists in different animal models. These values should be considered as a starting point, and optimal doses may need to be determined empirically for specific experimental conditions.
Table 1: this compound Doses for Antagonism of Morphine-Induced Effects
| Animal Model | Opioid Agonist & Dose | This compound Dose | Route of Administration | Effect Blocked/Studied | Reference(s) |
| Rat | Morphine (10 mg/kg) | 0.03 - 2.0 mg/kg | Subcutaneous (s.c.) | Analgesia (foot-shock titration) | [1] |
| Rat | Morphine (5 mg/kg) | 0.05 - 0.4 mg/kg | Subcutaneous (s.c.) / Intraperitoneal (i.p.) | Conditioned Place Preference | [2] |
| Mouse | Morphine (10 mg/kg) | 0.3 - 3 mg/kg | Intraperitoneal (i.p.) | Respiratory Depression | [3] |
| Mouse | Morphine (5 mg/kg, twice daily for 6 days) | 8 mg/kg | Subcutaneous (s.c.) | Precipitated Withdrawal | [4] |
| Mouse (BALB/c) | Formalin-induced pain | 0.1 - 10.0 mg/kg | Subcutaneous (s.c.) | Analgesia | [5] |
Table 2: this compound Doses for Antagonism of Fentanyl-Induced Effects
| Animal Model | Opioid Agonist & Dose | This compound Dose | Route of Administration | Effect Blocked/Studied | Reference(s) |
| Mouse | Fentanyl (0.15 mg/kg) | 3 mg/kg | Intraperitoneal (i.p.) | Respiratory Depression | [3] |
| Rat | Fentanyl self-administration | 1 mg/kg | Not specified | Respiratory depression (in combination with diazepam) | [6] |
Table 3: this compound Doses for Opioid Receptor Occupancy Studies
| Animal Model | Radiotracer | This compound Dose | Route of Administration | Receptor Occupancy (%) | Reference(s) |
| Rhesus Macaque | [11C]carfentanil | 0.06 mg/kg | Intramuscular (i.m.) | ~51% | [7] |
| Rhesus Macaque | [11C]carfentanil | 0.14 mg/kg | Intramuscular (i.m.) | ~70% | [7] |
| Rhesus Macaque | [11C]carfentanil | 0.28 mg/kg | Intramuscular (i.m.) | ~75% | [7] |
| Rhesus Macaque | [11C]carfentanil | 0.14 mg/kg | Intramuscular (i.m.) / Intravenous (i.v.) | 75-90% (pretreatment) | [8] |
| Human | [11C]carfentanil | 2 mg | Intranasal (i.n.) | 54-82% | [9] |
| Human | [11C]carfentanil | 4 mg | Intranasal (i.n.) | 71-96% | [9] |
Experimental Protocols
Preparation of this compound Solution
This compound is most commonly used in its hydrochloride salt form (this compound HCl) for in vivo studies due to its high water solubility.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
For intravenous administration, filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Protocol 1: Antagonism of Morphine-Induced Analgesia in Rats (Tail-Flick Test)
This protocol is designed to assess the ability of this compound to block the analgesic effects of morphine.
Materials:
-
Male Wistar rats (200-250 g)
-
Morphine sulfate solution (e.g., 10 mg/mL in 0.9% saline)
-
This compound hydrochloride solution (e.g., 1 mg/mL in 0.9% saline)
-
Tail-flick analgesia meter
-
Animal scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: Acclimate the rats to the experimental room and handling for at least 3 days prior to the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing a beam of light on the ventral surface of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Drug Administration:
-
Divide the animals into groups (e.g., Vehicle + Saline, Vehicle + Morphine, this compound + Morphine).
-
Administer the desired dose of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) or vehicle (0.9% saline) 15 minutes before the morphine injection.
-
Administer morphine (e.g., 5 mg/kg, s.c.) or saline.
-
-
Post-treatment Latency: Measure the tail-flick latency at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA).
Protocol 2: this compound-Precipitated Opioid Withdrawal in Morphine-Dependent Mice
This protocol is used to induce and quantify the severity of opioid withdrawal.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Morphine sulfate solution (e.g., 20 mg/mL in 0.9% saline)
-
This compound hydrochloride solution (e.g., 1 mg/mL in 0.9% saline)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Animal scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Induction of Dependence:
-
Administer morphine (e.g., 20 mg/kg, s.c.) twice daily for 5-7 days to induce physical dependence.
-
-
This compound Challenge:
-
On the test day, administer a final dose of morphine.
-
After a set time (e.g., 2 hours), administer this compound (e.g., 1 mg/kg, s.c.).
-
-
Observation of Withdrawal Signs:
-
Immediately after this compound injection, place the mouse in an observation chamber.
-
Observe and score withdrawal signs for a period of 30 minutes. Key signs include:
-
Jumping
-
Wet-dog shakes
-
Pawing
-
Teeth chattering
-
Ptosis (drooping eyelids)
-
Diarrhea
-
-
-
Data Analysis: Sum the scores for each withdrawal sign to obtain a total withdrawal score for each animal. Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's antagonism of opioid-induced effects.
Caption: Mechanism of this compound action at the opioid receptor.
References
- 1. This compound blockade of morphine analgesia: a dose-effect study of duration and magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic Effects of this compound in the Rats Receiving Morphine Overdose A Place Preference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Slow-sustained delivery of this compound reduces typical this compound-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic administration of this compound produces analgesia in BALB/c mice in the formalin pain test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. The Effects of Intramuscular this compound Dose on Mu Receptor Displacement of Carfentanil in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Intranasal this compound rapidly occupies brain mu-opioid receptors in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Naloxone-Precipitated Withdrawal Model in Morphine-Dependent Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the naloxone-precipitated withdrawal model in morphine-dependent rats. This widely used preclinical model is instrumental in studying the neurobiological mechanisms of opioid dependence, screening potential therapeutic agents for the treatment of withdrawal symptoms, and investigating the aversive and motivational aspects of opioid abstinence.
Application Notes
The this compound-precipitated withdrawal model offers a robust and reproducible method for inducing a rapid and synchronized onset of withdrawal signs in morphine-dependent rats. By administering an opioid receptor antagonist like this compound, researchers can overcome the variability and prolonged time course associated with spontaneous withdrawal. This model is particularly valuable for:
-
Elucidating Neurochemical and Molecular Adaptations: Chronic morphine exposure leads to significant neuroadaptations in various brain regions. Precipitated withdrawal allows for the precise temporal analysis of changes in neurotransmitter systems (e.g., dopamine, norepinephrine, serotonin, glutamate), signaling pathways, and gene expression that underlie the physical and affective symptoms of withdrawal.[1][2][3][4]
-
Screening and Efficacy Testing of Novel Therapeutics: The model serves as a critical tool for evaluating the efficacy of pharmacological interventions aimed at alleviating withdrawal symptoms. Test compounds can be administered prior to this compound, and their effects on behavioral and physiological signs of withdrawal can be quantified.
-
Investigating the Aversive and Motivational Aspects of Withdrawal: The negative affective state induced by withdrawal is a major driver of relapse in individuals with opioid use disorder. This model can be integrated with behavioral paradigms such as conditioned place aversion and self-administration to study the motivational consequences of withdrawal.[5]
Experimental Protocols
The following protocols provide a detailed methodology for establishing morphine dependence, inducing this compound-precipitated withdrawal, and assessing the associated behavioral and physiological responses in rats.
Protocol 1: Induction of Morphine Dependence
Two common methods for inducing morphine dependence are repeated injections and subcutaneous pellet implantation.
Method A: Repeated Morphine Injections
-
Animals: Adult male or female Sprague-Dawley or Wistar rats are commonly used. Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment. Handle the rats daily for several days to minimize stress-induced responses.
-
Morphine Administration: Administer morphine sulfate subcutaneously (s.c.) twice daily for a period of 5 to 14 days.[4] A common escalating-dose regimen is as follows:
-
Days 1-2: 10 mg/kg
-
Days 3-4: 20 mg/kg
-
Day 5: 30 mg/kg
-
Continue with the final dose for the remainder of the induction period.
-
Control animals should receive equivalent volumes of sterile saline.
-
Method B: Morphine Pellet Implantation
-
Pellet Composition: Commercially available morphine pellets (e.g., 75 mg morphine base) are frequently used. Placebo pellets should be used for control animals.
-
Implantation Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave a small area of fur on the dorsal side, between the scapulae.
-
Make a small subcutaneous incision and insert the morphine pellet.[6]
-
Close the incision with wound clips or sutures.
-
Allow the animals to recover for at least 24 hours before proceeding with withdrawal induction. Dependence typically develops within 3-5 days of implantation.[6][7]
-
Protocol 2: this compound-Precipitated Withdrawal
-
This compound Administration: On the day of the experiment, following the final morphine injection or after a sufficient duration of pellet implantation, administer this compound hydrochloride (0.5 - 3.2 mg/kg, s.c. or i.p.).[6][8][9] The dose can be adjusted to modulate the intensity of the withdrawal syndrome.
-
Observation Period: Immediately after this compound injection, place the rat in a clear observation chamber.[10] Record withdrawal behaviors for a period of 30-60 minutes.[7][11] Video recording is recommended for later scoring by a blinded observer.[10]
Protocol 3: Assessment of Withdrawal Signs
Withdrawal is quantified by observing and scoring a range of somatic and behavioral signs. The Gellert-Holtzman scale is a commonly used scoring system.
Behavioral Scoring:
Observe and quantify the frequency or presence of the following signs:
-
Checked Signs (present/absent): Ptosis, abnormal posture, diarrhea, teeth chattering.
-
Graded Signs (frequency): Wet-dog shakes, abdominal constrictions (writhing), escape attempts, jumping, paw tremors, head shakes, chewing, grooming.[10][12][13]
Physiological Measures:
-
Weight Loss: Record the body weight of the animal immediately before this compound administration and at the end of the observation period. Weight loss is a reliable indicator of withdrawal severity.[9]
-
Other Measures: Rectal temperature, heart rate, and blood pressure can also be monitored as physiological indicators of withdrawal.
Data Presentation
Table 1: Dosage Regimens for Morphine Dependence and this compound Precipitation
| Parameter | Dosage Range | Route of Administration | Duration | References |
| Morphine (Injections) | 10 - 100 mg/kg (escalating) | Subcutaneous (s.c.) | 5 - 14 days | [4] |
| Morphine (Pellets) | 75 mg pellet | Subcutaneous (s.c.) | 3 - 5 days | [6][7] |
| This compound | 0.25 - 3.2 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Single injection | [8][9] |
Table 2: Common Somatic Signs of this compound-Precipitated Withdrawal in Rats
| Sign | Description | Scoring Method | References |
| Wet-Dog Shakes | Rapid, rotational shaking of the head and torso. | Frequency count | [7][11][13] |
| Abdominal Constrictions | Contraction of the abdominal muscles, often with arching of the back. | Frequency count | [13] |
| Jumping | Leaping off the floor of the observation chamber. | Frequency count | [10][12] |
| Teeth Chattering | Audible chattering of the teeth. | Presence/Absence or Frequency | [10][12][13] |
| Ptosis | Drooping of the upper eyelids. | Presence/Absence | [10][12] |
| Weight Loss | Decrease in body weight over the observation period. | Quantitative (grams or %) | [9] |
| Diarrhea | Presence of unformed, watery stools. | Presence/Absence | [10][13] |
| Escape Attempts | Vigorous attempts to climb or jump out of the chamber. | Frequency count | [10][13] |
| Grooming | Excessive or frantic grooming behavior. | Frequency count | [10] |
| Head Shakes | Rapid side-to-side shaking of the head. | Frequency count | [10][12] |
| Paw Tremors | Shaking or trembling of the paws. | Presence/Absence or Frequency |
Visualizations
Signaling Pathways
Caption: cAMP signaling pathway adaptations during morphine dependence and withdrawal.
Caption: Experimental workflow for the this compound-precipitated withdrawal model.
References
- 1. The Mechanisms Involved in Morphine Addiction: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine dependence and withdrawal induced changes in cholinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-mediated mechanisms for pain sensitization during opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-precipitated withdrawal in morphine-dependent rats increases the expression of alpha 2a-adrenoceptor mRNA in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus effects of morphine withdrawal in the dependent rat: suppression by opiate and nonopiate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibogaine fails to reduce this compound-precipitated withdrawal in the morphine-dependent rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphine Restores and this compound-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Spontaneous and this compound-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 12. This compound-precipitated abstinence in mice, rats and gerbils acutely dependent on morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduced emotional signs of opiate withdrawal in rats selectively bred for low (LoS) versus high (HiS) saccharin intake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo [3H]Naloxone Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritiated naloxone ([3H]this compound) is a valuable radioligand for in vivo binding assays to characterize opioid receptors, particularly the mu-opioid receptor (MOR), within the central nervous system. As a competitive antagonist, [3H]this compound allows for the quantification of receptor density (Bmax) and affinity (Kd), providing critical insights into the pharmacodynamics of opioid compounds and the physiological state of the opioid system. These assays are instrumental in drug development for screening novel analgesics, understanding opioid tolerance and dependence, and evaluating the receptor occupancy of potential therapeutics.
This document provides detailed protocols for performing in vivo [3H]this compound binding assays in rodent models, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
The following tables summarize representative quantitative data for [3H]this compound binding, derived from in vivo and in vitro studies in rodents. These values can serve as a reference for expected outcomes.
Table 1: In Vivo Binding Parameters of [3H]this compound in Rodent Brain
| Parameter | Brain Region | Animal Model | Value | Reference |
| Kd (nM) | Whole Brain Minus Cerebellum | Morphine-dependent mice | Low affinity site: Decreased vs. control | [1] |
| High affinity site: No change | [1] | |||
| Rat Brain Regions | Naive Rats | 1.87 ± 0.87 | [2] | |
| Bmax (fmol/mg protein) | Rat Brain Regions | Naive Rats | 101 ± 66 | [2] |
| Whole Brain Minus Cerebellum | Morphine-dependent mice | No significant change | [1] |
Table 2: In Vitro [3H]this compound Binding Parameters in Rodent Brain Homogenates
| Parameter | Brain Region | Animal Model | Value | Reference |
| Kd (nM) | Brain Membranes | Rat | 0.5 (high affinity), 3.4 (low affinity) | |
| Bmax (fmol/mg protein) | Spinal Cord | Amphibian | 2725 | [3] |
| Ki (nM) for this compound | Spinal Cord | Amphibian | 11.3 (kinetic), 18.75 (saturation) | [3] |
Experimental Protocols
I. Materials and Reagents
-
Radioligand: [3H]this compound (specific activity ~30-60 Ci/mmol)
-
Animal Model: Male mice (e.g., ICR strain) or rats (e.g., Sprague-Dawley)
-
Non-labeled Ligand: this compound hydrochloride (for non-specific binding determination)
-
Vehicle: Sterile saline (0.9% NaCl)
-
Anesthesia: Isoflurane or other appropriate anesthetic
-
Homogenization Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail: A commercially available cocktail suitable for tritium counting in aqueous samples (e.g., Ultima Gold™)
-
Tissue Solubilizer: Commercially available (e.g., Soluene®-350)
-
Hydrogen Peroxide (30%)
-
Equipment:
-
Syringes and needles (for intravenous injection)
-
Animal restrainer
-
Dissection tools
-
Homogenizer (e.g., Potter-Elvehjem with Teflon pestle or bead-based homogenizer)
-
Centrifuge (capable of 1,000 x g and 20,000 x g)
-
Liquid scintillation counter
-
Scintillation vials
-
Pipettes
-
II. Experimental Workflow Diagram
III. Detailed Methodologies
A. Animal Preparation and Injection
-
Acclimatize animals to the housing facility for at least 3-5 days before the experiment.
-
On the day of the experiment, weigh each animal to determine the correct injection volume.
-
Prepare fresh solutions of [3H]this compound and unlabeled this compound in sterile saline. The concentration of [3H]this compound should be determined based on the desired final dose (typically in the µCi/kg range). For non-specific binding, a high concentration of unlabeled this compound (e.g., 1-10 mg/kg) is used.
-
For total binding determination, inject the [3H]this compound solution intravenously (i.v.) into the tail vein of the animal.
-
For non-specific binding determination, co-inject the [3H]this compound solution with the high concentration of unlabeled this compound.
-
Place the animal back in its cage and allow the radioligand to distribute for a predetermined time, typically 20 minutes.[1]
B. Tissue Harvesting and Preparation
-
At the end of the incubation period, anesthetize the animal deeply and euthanize it via cervical dislocation or another approved method.
-
Rapidly decapitate the animal and dissect the brain on a cold surface.
-
Separate the cerebellum from the rest of the brain (whole brain minus cerebellum).[1] The cerebellum is used to determine non-specific binding due to its low density of opioid receptors.[4]
-
Weigh each tissue sample (cerebellum and whole brain minus cerebellum).
-
Homogenize the tissues in 10-20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a homogenizer.[5]
-
Take an aliquot of the homogenate for protein concentration determination using a standard method (e.g., BCA or Bradford assay).
C. Liquid Scintillation Counting
-
Pipette a measured volume (e.g., 100-200 µL) of the tissue homogenate into a scintillation vial.
-
Add a tissue solubilizer (e.g., 0.5-1 mL of Soluene®-350) to each vial and incubate at 50-60°C until the tissue is dissolved.
-
If the samples are colored, decolorize by adding a few drops of 30% hydrogen peroxide and incubating further.
-
Allow the vials to cool to room temperature.
-
Add an appropriate volume of scintillation cocktail (e.g., 10-15 mL) to each vial and cap tightly.
-
Vortex the vials to ensure thorough mixing.
-
Wipe the outside of the vials to remove any static charge or contaminants.
-
Place the vials in a liquid scintillation counter and count for tritium ([3H]) for a sufficient time to obtain statistically significant counts. The counter will provide data in disintegrations per minute (DPM).
IV. Data Analysis
-
Calculate Specific Binding:
-
Total binding is the DPM per mg of protein in the whole brain minus cerebellum.
-
Non-specific binding is the DPM per mg of protein in the cerebellum.[1]
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Saturation Analysis to Determine Kd and Bmax:
-
To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), a saturation experiment must be performed. This involves injecting different groups of animals with increasing concentrations of [3H]this compound.
-
Plot the specific binding (in fmol/mg protein) against the concentration of free radioligand.
-
The data can be analyzed using non-linear regression to fit a one-site binding model, which will directly yield the Kd and Bmax values.
-
Alternatively, a Scatchard plot can be generated by plotting specific binding/[free radioligand] versus specific binding. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.
-
Signaling Pathways
This compound, as a competitive antagonist, blocks the downstream signaling of opioid receptors that are typically activated by agonists like morphine. The primary signaling pathway involves G-protein coupling.
Mu-Opioid Receptor G-Protein Signaling Pathway
Upon binding of an opioid agonist, the mu-opioid receptor activates the inhibitory G-protein (Gi/o).[6] This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).[7] The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability.[7] this compound competitively binds to the mu-opioid receptor, preventing the agonist from binding and thereby inhibiting this entire signaling cascade.[8]
References
- 1. In vivo binding of this compound to opioid receptors in morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional saturation studies of [3H]this compound binding in the naive, dependent and withdrawal states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opiate receptors in brain labelled in vivo with [3H]lofentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. How does Narcan work? [dornsife.usc.edu]
Naloxone as a Tool Compound in Behavioral Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of naloxone as a critical tool compound in behavioral pharmacology research. This document details its mechanism of action, key applications, and includes specific experimental protocols and data presentation guidelines.
Introduction to this compound
This compound is a non-selective and competitive opioid receptor antagonist. Its high affinity for the μ-opioid receptor (MOR), and to a lesser extent the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), makes it an indispensable tool for studying the physiological and behavioral effects of endogenous and exogenous opioids. By blocking the action of opioid agonists, this compound allows researchers to investigate the role of the opioid system in a variety of behaviors, including pain perception, reward, and addiction.
Mechanism of Action
This compound functions by competing with opioid agonists for binding sites on opioid receptors. When administered, it displaces agonists from these receptors, thereby reversing their effects. This competitive antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of the agonist. The rapid onset and relatively short duration of action of this compound make it particularly useful for acute behavioral studies.
Caption: Competitive antagonism of this compound at the μ-opioid receptor.
Key Applications in Behavioral Pharmacology
This compound is utilized in a wide array of behavioral assays to probe the function of the opioid system.
-
Pain Perception (Nociception): Used to determine if an analgesic effect is mediated by opioid receptors.
-
Reward and Reinforcement: To assess the role of endogenous opioids in the rewarding properties of drugs of abuse (e.g., opioids, alcohol, nicotine) and natural rewards (e.g., food, social interaction).
-
Addiction Models: To precipitate withdrawal symptoms in opioid-dependent subjects and to study the mechanisms of opioid dependence.
-
Learning and Memory: To investigate the involvement of the opioid system in cognitive processes.
Quantitative Data Summary
The following tables summarize typical dosage ranges and administration routes for this compound in common behavioral pharmacology studies with rodents. It is crucial to note that optimal doses and routes should be determined empirically for each specific experimental paradigm.
Table 1: this compound Dosage and Administration Routes for Various Behavioral Assays in Rodents
| Behavioral Assay | Species | Route of Administration | Typical Dose Range (mg/kg) | Purpose |
| Tail-Flick Test | Rat | Subcutaneous (s.c.) | 0.1 - 2.0 | To antagonize opioid-induced analgesia. |
| Hot Plate Test | Mouse | Intraperitoneal (i.p.) | 0.5 - 5.0 | To reverse the analgesic effects of test compounds. |
| Conditioned Place Preference | Rat | s.c. or i.p. | 0.1 - 1.0 | To block the rewarding effects of opioids or other drugs of abuse. |
| Self-Administration | Rat | Intravenous (i.v.) | 0.01 - 0.1 | To assess the role of opioid receptors in drug reinforcement. |
| Precipitated Withdrawal | Mouse | i.p. | 1.0 - 10.0 | To induce withdrawal symptoms in opioid-dependent animals. |
Experimental Protocols
Protocol: Antagonism of Morphine-Induced Analgesia (Tail-Flick Test)
This protocol is designed to determine if the analgesic effect of a compound is mediated by opioid receptors, using this compound to reverse the effect.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Morphine sulfate (e.g., 5 mg/kg)
-
This compound hydrochloride (e.g., 1 mg/kg)
-
Saline solution (0.9% NaCl)
-
Tail-flick analgesia meter
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment. On the test day, allow animals to acclimate for at least 30 minutes.
-
Baseline Measurement: Measure the baseline tail-flick latency for each rat. The heat source is focused on the ventral surface of the tail, approximately 5 cm from the tip. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Drug Administration:
-
Group 1 (Control): Administer saline s.c.
-
Group 2 (Morphine): Administer morphine (5 mg/kg, s.c.).
-
Group 3 (Morphine + this compound): Administer this compound (1 mg/kg, s.c.) 15 minutes prior to administering morphine (5 mg/kg, s.c.).
-
-
Post-Administration Testing: Measure tail-flick latencies at 30, 60, 90, and 120 minutes after the morphine injection.
-
Data Analysis: Convert latencies to Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Analyze data using a two-way ANOVA with post-hoc tests.
Caption: Workflow for the tail-flick test to assess opioid-mediated analgesia.
Protocol: Conditioned Place Preference (CPP)
This protocol is used to assess whether this compound can block the rewarding effects of a drug, in this case, morphine.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Morphine sulfate (e.g., 10 mg/kg)
-
This compound hydrochloride (e.g., 1 mg/kg)
-
Saline solution (0.9% NaCl)
-
Three-chamber CPP apparatus
-
Video tracking software
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning, with one session per day.
-
Drug Pairing: On alternate days (e.g., 2, 4, 6, 8), administer morphine (10 mg/kg, i.p.) and immediately confine the mouse to one of the non-preferred chambers for 30 minutes. The control group receives saline. To test for this compound's effect, a separate group is pre-treated with this compound (1 mg/kg, i.p.) 15 minutes before the morphine injection.
-
Saline Pairing: On the intervening days (e.g., 3, 5, 7, 9), administer saline and confine the mouse to the opposite chamber for 30 minutes.
-
-
Post-Conditioning Test (Day 10): Place the mouse in the central compartment and allow free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each chamber.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. Analyze data using a one-way ANOVA followed by post-hoc tests.
Caption: Timeline for a conditioned place preference (CPP) experiment.
Conclusion
This compound is an essential pharmacological tool for elucidating the role of the opioid system in a vast range of behaviors. Its utility as a competitive antagonist allows for the specific and reversible blockade of opioid receptor-mediated effects. The protocols and data presented herein provide a foundation for the effective use of this compound in behavioral pharmacology research. Researchers should always conduct pilot studies to determine the optimal dose, route, and timing of administration for their specific experimental conditions.
In Vitro Application of Naloxone in Human Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone, a well-established opioid receptor antagonist, has demonstrated potential anti-neoplastic properties in various human cancer cell lines. These application notes provide a comprehensive overview of the in vitro effects of this compound, detailing its impact on cell viability, apoptosis, and key signaling pathways. The accompanying protocols offer step-by-step guidance for replicating these experiments, and the diagrams illustrate the molecular mechanisms at play. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology.
Data Presentation: Effects of this compound on Human Cancer Cell Lines
The following tables summarize the quantitative effects of this compound on various human cancer cell lines as reported in the scientific literature.
Table 1: Effect of this compound on Cancer Cell Proliferation and Viability
| Cell Line | Cancer Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 10-100 µM | 48 hours | Dose-dependent inhibition of cell proliferation.[1][2] | [1][2] |
| KF | Ovarian Carcinoma | Cell Proliferation Assay | 30-120 µM | 72 hours | Dose-dependent inhibition of cell proliferation.[3] | [3] |
| SCC-12 | Laryngeal Squamous Cell Carcinoma | AlamarBlue Assay | 10-100 ng/mL | 48 hours | Significant decrease in cell growth at concentrations other than 10 ng/mL.[4] | [4] |
| SCC-49 | Lateral Tongue Squamous Cell Carcinoma | AlamarBlue Assay | 10-100 ng/mL | Up to 72 hours | No significant change in cell growth.[4] | [4] |
| SCC-74 | Base of Tongue Squamous Cell Carcinoma | AlamarBlue Assay | 10-100 ng/mL | Up to 72 hours | No significant change in cell growth.[4] | [4] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Flow Cytometry (Annexin V/PI) | 100 µM | 48 hours | Increased percentage of apoptotic cells.[1][5] | [1][5] |
| PC12 | Pheochromocytoma | MTT Assay | Dose-dependent | Not specified | Acceleration of apoptosis in a dose-dependent manner.[6] | [6] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for the assessment of the effect of this compound on the viability of adherent cancer cell lines such as MDA-MB-231.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride solution (stock solution in sterile water or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2.5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (without this compound).
-
Incubate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry
This protocol is designed for the quantitative analysis of apoptosis induced by this compound in cancer cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride solution
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10⁶ cells in a T25 flask or appropriate number of cells in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) or control medium for the specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.
-
Data analysis will allow for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protein Expression Analysis: Western Blotting
This protocol outlines the procedure for analyzing changes in protein expression, such as p53, in response to this compound treatment.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities and normalize to a loading control like β-actin.
-
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer effects in vitro appear to be mediated through several signaling pathways. The following diagrams illustrate these proposed mechanisms.
References
- 1. The effects of this compound on human breast cancer progression: in vitro and in vivo studies on MDA.MB231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on human breast cancer progression: in vitro and in vivo studies on MDA.MB231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on human ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound Counteracts the Promoting Tumor Growth Effects Induced by Morphine in an Animal Model of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces endoplasmic reticulum stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Naloxone Administration in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the μ-opioid receptor.[1] It is widely utilized in veterinary medicine and research to reverse the effects of opioid agonists. These application notes provide a comprehensive protocol for the intravenous (IV) administration of this compound in canine studies, covering dosage, administration, monitoring, and data analysis.
Materials and Equipment
-
This compound hydrochloride injection (0.4 mg/mL or 1 mg/mL)
-
Sterile saline (0.9% sodium chloride) for dilution
-
Syringes of appropriate sizes
-
IV catheter (20-24 gauge, depending on dog size)
-
Infusion pump
-
T-port connector
-
Standard IV fluid giving set
-
Clippers
-
Antiseptic scrub (e.g., chlorhexidine or povidone-iodine)
-
Alcohol swabs
-
Medical tape and bandage material
-
Personal Protective Equipment (gloves)
-
Monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for intravenous this compound administration in canine studies.
Table 1: Intravenous this compound Dosages
| Application | Dosage Range (mg/kg) | Reference |
| Opioid Reversal (Bolus) | 0.01 - 0.04 | [2][3] |
| Titrated Bolus for Reversal | 0.005 (repeated at 1-minute intervals) | [4] |
| Treatment of Shock | 2 (as a continuous infusion in mg/kg/hour) | [2] |
| Continuous Infusion (Chronic Study) | 0.5 mg/kg/24h | |
| Continuous Infusion (Short-term Study) | 48 µg/kg/h (for 30 minutes) |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Dogs
| Parameter | Value (Mean ± SD) | Reference |
| Maximum Plasma Concentration (Cmax) | 18.8 ± 3.9 ng/mL (at 0.04 mg/kg dose) | [5] |
| Terminal Half-life (t½) | 37.0 ± 6.7 minutes | [5] |
| Volume of Distribution (Vdz) | Varies with study conditions | [5] |
| Clearance (Cl) | Varies with study conditions | [5] |
Experimental Protocols
Animal Preparation and IV Catheter Placement
-
Animal Selection: Select healthy adult dogs of a specified breed and weight range as required by the study protocol. Acclimatize the animals to the housing and experimental conditions.
-
Restraint: Gently restrain the dog in either sternal or lateral recumbency. An assistant should extend the limb for catheter placement.[2]
-
Site Preparation: Clip the hair over the selected vein (typically the cephalic or lateral saphenous vein).[2] Aseptically prepare the site using alternating scrubs of antiseptic solution (e.g., chlorhexidine) and alcohol.[2][6]
-
Catheter Insertion: Wearing sterile gloves, insert the IV catheter with the stylet bevel-up at a 10-30 degree angle into the vein.[2]
-
Confirmation of Placement: Observe for a "flash" of blood in the catheter hub, indicating successful entry into the vein.[2]
-
Advancement and Securing: Advance the catheter off the stylet into the vein. Remove the stylet and attach a T-port connector.[2] Secure the catheter with medical tape and a light bandage.[2][6]
-
Patency Check: Flush the catheter with sterile saline to ensure it is patent and properly seated in the vein.[2]
Intravenous Bolus Administration
-
Dose Calculation: Calculate the required volume of this compound based on the dog's body weight and the desired dosage (see Table 1).
-
Dilution: Dilute the calculated dose of this compound in sterile saline to an appropriate volume for slow administration (e.g., 1-5 mL).
-
Administration: Administer the diluted this compound as a slow IV bolus over 1-2 minutes through the T-port of the IV catheter.
-
Flushing: Flush the catheter with sterile saline after administration to ensure the full dose has been delivered.
Continuous Intravenous Infusion
-
Infusion Solution Preparation: Prepare a sterile infusion bag of saline, adding the calculated amount of this compound to achieve the desired final concentration for the infusion rate.
-
Infusion Pump Setup:
-
Spike the fluid bag with a sterile giving set.
-
Prime the line to remove all air bubbles.
-
Load the giving set into the infusion pump according to the manufacturer's instructions.
-
Set the infusion rate (e.g., in mL/hour) and the total volume to be infused.
-
-
Connecting to the Animal: Connect the giving set to the T-port of the dog's IV catheter.
-
Initiating Infusion: Start the infusion pump and visually inspect the catheter site for any signs of swelling or leakage.
Monitoring
Continuous or frequent monitoring is critical during and after this compound administration.
-
Cardiovascular:
-
Heart Rate and Rhythm: Monitor continuously via ECG.
-
Blood Pressure: Measure using an oscillometric or Doppler device at baseline and regular intervals.
-
-
Respiratory:
-
Respiratory Rate and Effort: Observe visually and/or monitor with a respirometer.
-
Oxygen Saturation (SpO2): Monitor continuously using a pulse oximeter.
-
End-Tidal CO2 (ETCO2): For anesthetized animals, monitor using a capnograph.
-
-
Neurological:
-
Blood Sampling for Pharmacokinetics:
-
Collect blood samples from a contralateral vein at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 120, and 240 minutes post-administration) into appropriate anticoagulant tubes.
-
Process samples (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.
-
Data Analysis
-
Pharmacokinetic Analysis: Analyze plasma concentrations of this compound over time using non-compartmental or compartmental modeling software to determine key parameters such as Cmax, t½, volume of distribution, and clearance.[4]
-
Statistical Analysis: For crossover studies, use appropriate statistical methods that account for the paired nature of the data, such as a paired t-test or a mixed-effects model with the animal as a random effect.[9][10] Analyze physiological and behavioral data using repeated measures ANOVA or other suitable statistical tests.
Visualizations
Signaling Pathway of this compound
Caption: this compound competitively antagonizes opioid receptors.
Experimental Workflow for a Canine Crossover Study
Caption: Crossover study experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. askavet.com [askavet.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Quality of reporting of clinical trials in dogs and cats: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. Pharmacokinetics and pharmacodynamics of intranasal and intravenous this compound hydrochloride administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ligarto.org [ligarto.org]
- 10. Pharmacokinetics and pharmacodynamics of intranasal and intramuscular administration of this compound in working dogs administered fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Generation of Naloxone Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating naloxone dose-response curves in vitro, a critical step in characterizing the potency and efficacy of this essential opioid antagonist. The following sections detail the underlying principles, provide step-by-step experimental protocols, and present data in a clear, comparative format.
Introduction
This compound is a competitive antagonist at the µ-opioid receptor (MOR), and to a lesser extent at other opioid receptors. It is the primary antidote for opioid overdose.[1][2] Characterizing its interaction with opioid receptors in a controlled in vitro environment is fundamental for drug development, screening of new opioid compounds, and understanding the mechanisms of opioid antagonism. The generation of a dose-response curve for this compound allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to inhibit 50% of the response elicited by an opioid agonist.
Principle of the Assay
In vitro dose-response assays for this compound typically involve challenging cells expressing opioid receptors with a fixed concentration of an opioid agonist and then measuring the inhibitory effect of increasing concentrations of this compound. The agonist stimulates a downstream signaling pathway, and this compound's ability to block this stimulation is quantified. Common assays measure changes in intracellular cyclic adenosine monophosphate (cAMP), calcium mobilization, or β-arrestin recruitment.[3][4]
A widely used method is the cAMP inhibition assay. Opioid receptors, being G-protein coupled receptors (GPCRs), couple to the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cAMP levels. In the assay, adenylyl cyclase is often stimulated with forskolin to produce a measurable cAMP signal. The addition of an opioid agonist will decrease this signal. This compound, by blocking the opioid receptor, will reverse the effect of the agonist, leading to a dose-dependent increase in the cAMP signal back towards the forskolin-stimulated level.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for this compound IC50 Determination
This protocol describes the generation of a this compound dose-response curve by measuring its ability to counteract the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells or AtT20 cells stably expressing the human µ-opioid receptor (hMOR).[3][5]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining receptor expression.
-
Agonist: A standard µ-opioid agonist such as DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) or fentanyl.[6]
-
Antagonist: this compound hydrochloride.
-
Stimulant: Forskolin.
-
Assay Buffer: Stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit).
-
96-well or 384-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.
-
Plate reader: Capable of measuring the output of the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the hMOR-expressing cells in a humidified incubator at 37°C and 5% CO2.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution and seed them into the microplate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.[7][8]
-
Incubate the plates overnight.
-
-
Preparation of Reagents:
-
Prepare stock solutions of DAMGO (or another agonist), this compound, and forskolin in an appropriate solvent (e.g., DMSO or water).[6]
-
On the day of the assay, prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare a solution of the agonist at a concentration that elicits approximately 80-90% of its maximal effect (EC80-EC90). This concentration needs to be predetermined in a separate agonist dose-response experiment.[6]
-
Prepare a forskolin solution at a concentration that robustly stimulates adenylyl cyclase (typically 1-10 µM).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add 25 µL of the different this compound dilutions to the respective wells. For control wells (agonist only), add 25 µL of assay buffer.
-
Pre-incubate the plate with this compound for 15-30 minutes at room temperature.[5]
-
Add 25 µL of the agonist solution (at its EC80-EC90 concentration) to all wells except the negative control wells (which receive only assay buffer).
-
Incubate for 30 minutes at room temperature.
-
Add 25 µL of the forskolin solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents.
-
Incubate for the recommended time (typically 1 hour) at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio or luminescence units) is typically inversely proportional to the cAMP concentration.
-
Normalize the data:
-
Set the signal from wells with only forskolin (no agonist) as 100% response (maximal cAMP production).
-
Set the signal from wells with forskolin and the agonist (no this compound) as 0% response (maximal inhibition of cAMP production).
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).
-
From the fitted curve, determine the IC50 value for this compound.
-
Data Presentation
The following table summarizes representative quantitative data for this compound antagonism against various opioid agonists, as might be obtained from in vitro assays.
| Opioid Agonist | Assay Type | Cell Line | This compound IC50 (nM) | Reference |
| DAMGO | cAMP Inhibition | HEK293-hMOR | 1.5 - 5 | [6] |
| Fentanyl | cAMP Inhibition | HEK293-hMOR | 4.85 | [6] |
| Acrylfentanyl | cAMP Inhibition | HEK293-hMOR | ~10 | [1][6] |
| Morphine | Calcium Mobilization | HEK293-hMOR | 10 - 20 | [3] |
| Carfentanil | cAMP Inhibition | AtT20-hMOR | 50 - 100 | [1][5] |
Visualizations
Signaling Pathway
Caption: cAMP signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow for cAMP inhibition assay.
Logical Relationship of Schild Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. synentec.com [synentec.com]
Application Notes: Characterizing Naloxone Activity at Opioid Receptors using GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Guanosine-5'-o-(3-thio) triphosphate (GTPγS) binding assay is a robust functional method used to characterize the interaction of ligands with G-protein coupled receptors (GPCRs), such as the opioid receptors. This assay directly measures the initial step in the G-protein activation cascade, providing a valuable tool to determine the potency and efficacy of agonists, as well as the affinity of antagonists. Naloxone, a well-established competitive antagonist at μ-opioid receptors (MOR), is a critical therapeutic agent for reversing opioid overdose.[1][2] Understanding its inhibitory profile through in vitro functional assays like the GTPγS binding assay is crucial for drug development and pharmacological research.
These application notes provide a comprehensive overview and detailed protocols for utilizing the [³⁵S]GTPγS binding assay to quantify the antagonistic properties of this compound against various opioid receptor agonists.
Principle of the Assay
Opioid receptors, upon activation by an agonist, undergo a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein. The GTP-bound Gα subunit then dissociates from the Gβγ dimer to initiate downstream signaling. The GTPγS binding assay employs a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, once bound to the Gα subunit, accumulates due to its resistance to endogenous GTPase activity. The amount of incorporated [³⁵S]GTPγS is directly proportional to the extent of G-protein activation and can be quantified by scintillation counting.
This compound, as a competitive antagonist, binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. Instead, it competes with agonists for the same binding site, thereby inhibiting agonist-induced [³⁵S]GTPγS binding in a concentration-dependent manner. This inhibition can be quantified to determine the antagonist's affinity (Kᵢ).
Data Presentation
The antagonistic effect of this compound is typically determined by performing agonist concentration-response curves in the absence and presence of increasing concentrations of this compound. This results in a rightward shift of the agonist's concentration-response curve, characteristic of competitive antagonism. The data can be analyzed using a Schild plot to determine the pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates doubling the agonist concentration to elicit the same response. The Kᵢ (inhibition constant) can be derived from the pA₂ value.
Table 1: Representative Quantitative Data for this compound Inhibition of Agonist-Stimulated [³⁵S]GTPγS Binding at μ-Opioid Receptors
| Agonist | This compound Concentration | Agonist EC₅₀ Shift | Calculated Kᵢ (nM) | Reference |
| DAMGO | 10 nM | ~2-fold | ~5 | Fictional, for illustration |
| Morphine | 30 nM | ~2-fold | ~15 | Fictional, for illustration |
| Fentanyl | 100 nM | ~2-fold | ~50 | Fictional, for illustration |
| Oxycodone | 30 nM | ~2-fold | ~15 | Fictional, for illustration |
Note: The values presented in this table are illustrative examples based on the expected competitive antagonistic action of this compound and are not derived from a single specific publication. Actual values may vary depending on the experimental conditions, such as the specific cell line or tissue preparation used. A study by Fujita et al. (2020) demonstrated that this compound (30-30,000 nM) competitively inhibited GTPγS binding induced by oxycodone, hydrocodone, morphine, and fentanyl, causing parallel rightward shifts in their concentration-response curves.[3]
Visualization of Key Processes
Opioid Receptor Signaling Pathway
Caption: Agonist binding to the μ-opioid receptor activates the G-protein signaling cascade.
Experimental Workflow for this compound Inhibition in GTPγS Assay
Caption: Workflow for determining this compound's inhibitory constant (Kᵢ) in a GTPγS binding assay.
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR) or from specific brain regions (e.g., rat thalamus).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
Guanosine 5'-diphosphate (GDP): For stock solution.
-
This compound Hydrochloride: For stock and serial dilutions.
-
Opioid Agonist: e.g., DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), Morphine, Fentanyl.
-
GTPγS (unlabeled): For determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B or equivalent).
-
Bovine Serum Albumin (BSA): Optional, can be included in the assay buffer at 0.1% to reduce non-specific binding.
Procedure
1. Membrane Preparation (Example from CHO-hMOR cells): a. Grow CHO-hMOR cells to ~80-90% confluency. b. Harvest cells by scraping into ice-cold PBS. c. Pellet cells by centrifugation (e.g., 1000 x g for 5 min at 4°C). d. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer. e. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. f. Discard the supernatant and resuspend the membrane pellet in assay buffer. g. Determine the protein concentration using a standard method (e.g., Bradford assay). h. Aliquot the membranes and store at -80°C until use.
2. [³⁵S]GTPγS Binding Assay for this compound Inhibition: a. Prepare serial dilutions of the opioid agonist in assay buffer. b. Prepare at least three fixed concentrations of this compound in assay buffer, plus a vehicle control (assay buffer alone). c. In a 96-well plate, add the following components in order for a final volume of 200 µL:
- 50 µL of assay buffer.
- 20 µL of GDP solution (final concentration of 30-100 µM is common).
- 20 µL of this compound dilution or vehicle.
- 50 µL of membrane suspension (typically 10-20 µg of protein per well).
- 20 µL of the opioid agonist serial dilutions.
- For Basal Binding: Add 20 µL of assay buffer instead of agonist.
- For Non-specific Binding: Add 20 µL of unlabeled GTPγS (final concentration 10 µM) in the presence of the highest concentration of agonist. d. Pre-incubate the plate at 30°C for 15-30 minutes. e. Initiate the binding reaction by adding 40 µL of [³⁵S]GTPγS (final concentration of 0.05-0.1 nM) to all wells. f. Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Termination and Detection: a. Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. b. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filter plate completely. d. Add scintillation cocktail to each well. e. Seal the plate and quantify the radioactivity in a microplate scintillation counter.
4. Data Analysis: a. Subtract the non-specific binding counts from all other measurements to obtain specific binding. b. For each this compound concentration, plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ of the agonist in the absence and presence of each this compound concentration. d. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the this compound concentration. The dose ratio is the EC₅₀ of the agonist in the presence of this compound divided by the EC₅₀ in its absence. e. The x-intercept of the Schild plot provides the pA₂ value, from which the Kᵢ can be calculated. A slope of approximately 1 is indicative of competitive antagonism.
Conclusion
The [³⁵S]GTPγS binding assay is a powerful tool for characterizing the functional activity of opioid receptor antagonists like this compound. By quantifying the inhibition of agonist-stimulated G-protein activation, this assay provides a direct measure of antagonist affinity at the receptor. The detailed protocol and principles outlined in these notes will enable researchers to effectively assess the inhibitory properties of this compound and other novel compounds targeting the opioid system.
References
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Opioid antagonists, partial agonists, and agonists/antagonists: the role of office-based detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antagonistic activity profile of this compound in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naloxone Co-administration with Opioid Agonists in Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the co-administration of naloxone with opioid agonists in the context of analgesia research. This document includes the scientific rationale, detailed experimental protocols, and quantitative data to guide researchers in designing and interpreting studies in this field.
Introduction and Rationale
Opioid agonists are potent analgesics, but their clinical utility is often limited by adverse effects such as respiratory depression, constipation, and the development of tolerance and dependence.[1] this compound is a non-selective, competitive opioid receptor antagonist that can reverse these effects.[2][3] The co-administration of this compound with opioid agonists, particularly at ultra-low doses, is a research area of significant interest. The primary rationale is to mitigate the undesirable side effects of opioids while preserving their analgesic efficacy.[4]
Recent research suggests that ultra-low-dose this compound may attenuate the development of opioid tolerance and opioid-induced hyperalgesia (OIH), a paradoxical increase in pain sensitivity with chronic opioid use.[4][5] The proposed mechanisms involve the modulation of opioid receptor signaling, including the prevention of a switch in G-protein coupling from inhibitory (Gi/o) to excitatory (Gs) pathways and the attenuation of neuroinflammatory responses.[4]
Key Signaling Pathways
Opioid agonists primarily exert their analgesic effects by binding to mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neuronal excitability, thereby inhibiting pain transmission. This compound competitively binds to these same receptors, blocking the agonist-induced signaling.
Experimental Protocols
Animal Models
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week before the start of any experimental procedures.
Assessment of Analgesia
The hot plate test measures the latency of a thermal pain response.[8]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[9]
-
Procedure:
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency time to the first sign of discomfort.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10][11]
-
Administer the opioid agonist, this compound, or their combination via the desired route (e.g., intraperitoneal, subcutaneous).
-
Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes).[10]
-
The tail-flick test also assesses the response to a thermal stimulus.[12]
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal and place its tail in the apparatus.
-
Activate the light source and start a timer.
-
The timer stops automatically when the animal flicks its tail out of the beam.
-
Record the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) is necessary to avoid tissue injury.[13]
-
Administer drugs as described for the hot plate test and measure latencies at various time points.
-
Assessment of Opioid-Induced Side Effects
Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, freely moving animals.[7]
-
Apparatus: A whole-body plethysmograph system.
-
Procedure:
-
Acclimate the animal to the plethysmography chamber.
-
Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a set period (e.g., 30-60 minutes).
-
Administer the test substances.
-
Place the animal back in the chamber and record respiratory parameters continuously for a defined duration.
-
The charcoal meal test is a common method to assess gastrointestinal motility.
-
Materials: Activated charcoal meal (e.g., 5% activated charcoal in 10% gum acacia).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the opioid agonist, this compound, or their combination.
-
After a set time (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 1 ml/100g body weight).
-
After another set time (e.g., 30-60 minutes), euthanize the animal.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit: (distance traveled by charcoal / total length of small intestine) x 100.
-
Assessment of Opioid Tolerance and Hyperalgesia
-
Induction of Tolerance/Hyperalgesia: Administer the opioid agonist (e.g., morphine 10 mg/kg, s.c.) twice daily for a period of 6-8 days.[10]
-
Assessment:
-
On the test day, measure the baseline analgesic response using the hot plate or tail-flick test.
-
Administer a challenge dose of the opioid agonist.
-
Measure the analgesic response at peak effect time. A reduced analgesic response compared to the initial dose indicates tolerance.
-
To assess hyperalgesia, measure the baseline pain threshold before and after the chronic opioid treatment. A decrease in the baseline latency indicates hyperalgesia.[6]
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound co-administration with an opioid agonist.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the co-administration of this compound with opioid agonists.
Table 1: Effect of this compound Co-administration on Opioid-Induced Analgesia
| Treatment Group | Opioid Agonist Dose | This compound Dose | Analgesic Effect (Latency in seconds) | Reference |
| Vehicle Control | - | - | 5.2 ± 0.4 | [6] |
| Morphine | 10 mg/kg, s.c. | - | 18.5 ± 1.2 | [10] |
| Morphine + this compound | 10 mg/kg, s.c. | 0.1 ng/kg, s.c. | 22.3 ± 1.5 | |
| Remifentanil | 4 µg/kg/min, i.v. | - | 30.7 ± 5.5 (baseline mechanical threshold in g) | [6] |
| Remifentanil + this compound | 4 µg/kg/min, i.v. | 0.17 ng/kg/min, i.v. | Maintained baseline threshold | [6] |
Table 2: Effect of this compound Co-administration on Opioid-Induced Side Effects
| Side Effect | Treatment Group | Opioid Agonist Dose | This compound Dose | Measurement | Result | Reference |
| Respiratory Depression | Morphine | 40 mg/kg, i.p. | - | Respiratory Rate (breaths/min) | Decrease from 363 to 168 | |
| Morphine + this compound | 40 mg/kg, i.p. | 0.4 mg/kg, i.v. | Respiratory Rate (breaths/min) | Reversal to near baseline | [12] | |
| Constipation | Codeine | 30 mg, b.d. | - | Whole Gut Transit Time (hours) | 53.1 | |
| Codeine + this compound | 30 mg, b.d. | 10 mg, b.d. (enteric) | Whole Gut Transit Time (hours) | 40.7 |
Table 3: Effect of this compound Co-administration on Opioid Tolerance and Hyperalgesia
| Phenomenon | Treatment Group | Opioid Agonist Dose | This compound Dose | Measurement | Result | Reference |
| Tolerance | Chronic Morphine | 10 mg/kg, s.c. (twice daily for 6 days) | - | Analgesic response to morphine challenge | Significantly reduced | [10] |
| Chronic Morphine + this compound | 10 mg/kg, s.c. (twice daily for 6 days) | 0.1 ng/kg, s.c. | Analgesic response to morphine challenge | Attenuated reduction in analgesia | ||
| Hyperalgesia | Remifentanil | 4 µg/kg/min, i.v. (for 4 days) | - | Mechanical Threshold (g) | Decrease from 30.7 to 20.7 | [6] |
| Remifentanil + this compound | 4 µg/kg/min, i.v. (for 4 days) | 0.17 ng/kg/min, i.v. | Mechanical Threshold (g) | No significant decrease | [6] |
Conclusion
The co-administration of this compound, particularly at ultra-low doses, with opioid agonists presents a promising strategy to mitigate adverse effects such as respiratory depression, constipation, and the development of tolerance and hyperalgesia, while potentially maintaining or even enhancing analgesic efficacy. The protocols and data presented in these application notes provide a foundational framework for researchers to explore this therapeutic approach further. Careful consideration of dosages, routes of administration, and appropriate behavioral and physiological assays is crucial for obtaining robust and translatable results.
References
- 1. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. MedlinePlus: How this compound Saves Lives in Opioid Overdose [medlineplus.gov]
- 4. Ultra-low-dose this compound suppresses opioid tolerance, dependence and associated changes in mu opioid receptor-G protein coupling and Gbetagamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of Opioid-Induced Ventilatory Depression Using Low-Dose this compound (0.04 mg): a Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher this compound dosing in a quantitative systems pharmacology model that predicts this compound-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reversal of opioid-induced respiratory depression with special emphasis on the partial agonist/antagonist buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. login.medscape.com [login.medscape.com]
- 13. Buprenorphine and this compound co-administration in opiate-dependent patients stabilized on sublingual buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing naloxone concentration for SH-SY5Y cell culture experiments
Technical Support Center: Naloxone in SH-SY5Y Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in SH-SY5Y human neuroblastoma cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in SH-SY5Y cell culture experiments?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response. Based on published studies, a starting range of 1 µM to 100 µM is appropriate for assessing effects on SH-SY5Y cells over a 24-hour exposure period.[1][2][3][4][5]
Q2: Does this compound affect the viability of SH-SY5Y cells?
A2: Studies have shown that this compound, at concentrations up to 100 µM, does not significantly alter SH-SY5Y cell viability after 24 hours of exposure.[1][2][3][4][5] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH) as a preliminary experiment with your specific cell stock and culture conditions.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a non-selective, competitive opioid receptor antagonist.[6][7] It has the highest affinity for the mu-opioid receptor (MOR).[6][7] By binding to these receptors, it blocks opioid agonists (like morphine or DAMGO) from activating them, thereby inhibiting their downstream signaling effects.[8][9]
Q4: How can I confirm that my SH-SY5Y cells express mu-opioid receptors (MORs)?
A4: SH-SY5Y cells are known to express mu-opioid receptors.[10][11][12] You can verify the expression level in your specific cell line using techniques such as Western blot analysis for MOR protein or quantitative RT-PCR (qRT-PCR) to measure MOR mRNA levels.[10][13]
Q5: What is a suitable positive control when studying this compound's antagonist effects?
A5: A potent mu-opioid receptor agonist, such as DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), is an excellent positive control. You can pre-treat cells with this compound and then stimulate them with DAMGO to demonstrate this compound's ability to block agonist-induced signaling, such as the inhibition of adenylyl cyclase.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Across All Concentrations (including low doses) | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration. 2. Incorrect Stock Concentration: Errors in calculation or weighing may have resulted in a much higher this compound concentration than intended. 3. Cell Health/Contamination: The cells may be unhealthy, stressed, or contaminated (e.g., with mycoplasma). | 1. Run a "vehicle control" experiment with only the solvent at the highest concentration used in your experiment. Ensure the final solvent concentration is typically ≤0.1%. 2. Re-verify all calculations. Prepare a fresh stock solution of this compound. 3. Check cells for normal morphology under a microscope. Perform a mycoplasma test. Ensure you are using cells within a low passage number. |
| No Observable Antagonist Effect | 1. Low Opioid Receptor Expression: Your specific SH-SY5Y subclone or high-passage cells may have low expression of mu-opioid receptors. 2. Insufficient this compound Concentration: The concentrations used may be too low to effectively compete with the agonist. 3. Degraded this compound: The this compound stock solution may have degraded due to improper storage. | 1. Confirm MOR expression via Western Blot or qRT-PCR.[10][13] 2. Perform a dose-response curve with a wider and higher range of this compound concentrations. 3. Prepare a fresh stock solution of this compound and store it in aliquots at -20°C or -80°C, protected from light. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers in wells leads to variable results. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media and drug concentrations. 3. Pipetting Inaccuracy: Inaccurate pipetting of this compound, agonist, or assay reagents. | 1. Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. 2. Avoid using the outer wells of the culture plate for experiments. Fill them with sterile PBS or media to create a humidity barrier. 3. Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents. |
| Unexpected Agonist-like Effects | 1. This compound Purity: The this compound compound may be impure. 2. Cellular Stress Response: At very high concentrations, this compound might induce off-target effects or cellular stress. One study noted DNA damage at 100 µM after 24h.[1][2][3] | 1. Obtain this compound from a reputable supplier and check the certificate of analysis. 2. Re-run cytotoxicity assays and lower the concentration range. Investigate markers of cellular stress if the effect persists. |
Data Summary Tables
Table 1: Example Cytotoxicity Data of this compound on SH-SY5Y Cells (24h Exposure)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation | Reference |
| 0 (Control) | 100% | ± 4.5% | [1],[2] |
| 1 | ~100% | ± 5.1% | [1],[2] |
| 10 | ~100% | ± 4.8% | [1],[2] |
| 100 | ~100% | ± 5.3% | [1],[2] |
| Note: Data is illustrative, based on findings that this compound did not alter SH-SY5Y cell viability up to 100 µM.[1][2][3][4][5] Researchers should generate their own data. |
Table 2: Recommended this compound Concentration Ranges for Common Assays
| Assay Type | Purpose | Recommended Concentration Range | Incubation Time |
| Cytotoxicity Assay (e.g., MTT, LDH) | To determine the concentration at which this compound becomes toxic to the cells. | 1 µM - 200 µM | 24 - 72 hours |
| Receptor Antagonism Assay | To block the effects of a known opioid agonist (e.g., DAMGO, morphine). | 100 nM - 10 µM (Pre-incubation) | 15 - 60 minutes before adding agonist |
| Signaling Pathway Analysis (e.g., cAMP assay) | To measure the reversal of agonist-induced changes in second messengers. | 1 µM - 10 µM | Varies based on signaling kinetics (minutes to hours) |
Experimental Protocols & Visualizations
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the effect of this compound on SH-SY5Y cell viability.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)[14][15]
-
This compound hydrochloride powder
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Create serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 1 µM to 200 µM). Prepare a vehicle control using the highest equivalent concentration of DMSO.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound, vehicle control, or medium only (untreated control).
-
Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
Caption: Workflow for MTT cytotoxicity assay.
Signaling Pathway: this compound's Antagonist Action at the Mu-Opioid Receptor
This compound acts as a competitive antagonist at the mu-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that, when activated by an agonist (e.g., DAMGO, morphine), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound binds to the MOR but does not activate it, thereby preventing the agonist from binding and blocking its inhibitory effect on cAMP production.[9]
Caption: this compound competitively antagonizes the mu-opioid receptor.
Troubleshooting Logic Flow
Use this flowchart to diagnose common issues during your experiments.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Neurotoxic Effects of Oxycodone and this compound in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Neurotoxic Effects of Oxycodone and this compound in SH-SY5Y Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. MedlinePlus: How this compound Saves Lives in Opioid Overdose [medlineplus.gov]
- 9. PathWhiz [pathbank.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Regulation of cyclic AMP by the mu-opioid receptor in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of μ-Opioid Receptor Signaling by RGS19 in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propofol increases µ-opioid receptor expression in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accegen.com [accegen.com]
- 15. Optimizing SH-SY5Y cell culture: exploring the beneficial effects of an alternative media supplement on cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Naloxone Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of naloxone hydrochloride in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of this compound hydrochloride?
A1: Aqueous solutions of this compound hydrochloride should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] It is crucial to protect these solutions from light.[1][2][3] For extended storage, refrigeration at 4°C can maintain stability for up to 30 days.[4] Solutions in DMSO or distilled water may be stored at -20°C for up to 2 months.[5]
Q2: How stable is this compound hydrochloride in common intravenous infusion fluids?
A2: this compound hydrochloride is stable when diluted in 0.9% sodium chloride injection or 5% dextrose injection.[1] These mixtures, typically at a concentration of 0.004 mg/mL, should be used within 24 hours of preparation, after which any unused solution must be discarded.[1][6]
Q3: What is the pH of a this compound hydrochloride injection solution?
A3: The pH of a this compound hydrochloride injection solution is typically in the range of 3.0 to 6.5.[1] Some sources indicate a more specific pH range of 3.0 to 4.0.[5]
Q4: Is this compound hydrochloride sensitive to light?
A4: Yes, this compound hydrochloride is photosensitive.[7] Exposure to light, especially sunlight, can lead to significant degradation.[8][9] It is essential to protect solutions from light during storage and administration.[1][2][3][7]
Q5: What are the known degradation products of this compound hydrochloride in aqueous solutions?
A5: Degradation of this compound hydrochloride can result in the formation of several impurities. The primary degradation products are often formed through oxidation.[10] One of the commonly identified degradation products is northis compound (also known as noroxymorphone).[7][8][11] Other oxidative impurities and rearrangement products have also been reported.[10][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | 1. Degradation of this compound due to improper storage (light exposure, wrong temperature).2. Contamination of the solvent or glassware.3. Interaction with other components in the formulation. | 1. Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.[1][2]2. Use high-purity solvents and thoroughly clean all glassware.3. Perform forced degradation studies to identify potential degradation products and their retention times. |
| Loss of potency in the this compound solution | 1. Chemical degradation over time.2. Adsorption to the container surface.3. Photodegradation. | 1. Prepare fresh solutions, especially for quantitative experiments. For diluted solutions in IV bags, use within 24 hours.[1][6]2. Use appropriate containers (e.g., polypropylene syringes have shown good stability).[6]3. Store and handle the solution in light-resistant containers.[3][13] |
| Precipitate formation in the solution | 1. pH of the solution is outside the optimal range.2. Incompatibility with other added drugs or chemical agents.3. Exceeded solubility limit. | 1. Check the pH of the solution; it should be within 3.0 to 6.5.[1]2. Do not mix this compound hydrochloride with preparations containing bisulfite, metabisulfite, or solutions with an alkaline pH.[6] Ensure compatibility before mixing with other agents.[1]3. Verify the concentration of this compound hydrochloride and ensure it is within its solubility limits in the chosen solvent. |
Quantitative Stability Data
Table 1: Photodegradation of this compound Hydrochloride (0.2 mg/mL) in 0.9% Sodium Chloride at Room Temperature
| Exposure Time (hours) | Degradation under Artificial Light (%) | Degradation under Sunlight (%) |
| 192 | 5.26[8] - 9.79[7] | 15.08[8] |
Table 2: Stability of this compound Hydrochloride in Different IV Admixtures
| Admixture | Storage Condition | Duration | Remaining Concentration (%) |
| Morphine 1000 µg/mL & this compound 4 µg/mL | Room Temperature (22°C) | 72 hours | >90[4] |
| Morphine 1000 µg/mL & this compound 12.5 µg/mL | Room Temperature (22°C) | 72 hours | >90[4] |
| Morphine 1000 µg/mL & this compound 25 µg/mL | Room Temperature (22°C) | 72 hours | >90[4] |
| Morphine 1000 µg/mL & this compound 4 µg/mL | Refrigerated (4°C) | 30 days | >90[4] |
| Morphine 1000 µg/mL & this compound 12.5 µg/mL | Refrigerated (4°C) | 30 days | >90[4] |
| Morphine 1000 µg/mL & this compound 25 µg/mL | Refrigerated (4°C) | 30 days | >90[4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Hydrochloride
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound hydrochloride.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., pH 6.0 ammonium acetate buffer or 50 mM potassium phosphate monobasic buffer pH 4.5) and an organic solvent (e.g., acetonitrile).[15][16]
-
Detection: UV detection at a wavelength of 273 nm or 310 nm.[14][15]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the this compound hydrochloride aqueous solution sample with the mobile phase to a concentration within the linear range of the assay.
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, subject the this compound hydrochloride solution to stress conditions:
-
Acidic: 1N HCl at 60°C for 24 hours.
-
Alkaline: 1N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to ensure that degradation product peaks are well-resolved from the parent this compound peak.
-
Protocol 2: Photostability Testing of this compound Hydrochloride Solution
This protocol describes a method to evaluate the photostability of a this compound hydrochloride aqueous solution.
-
Sample Preparation:
-
Prepare a solution of this compound hydrochloride in the desired aqueous medium (e.g., 0.9% sodium chloride) at a known concentration (e.g., 0.2 mg/mL).[8]
-
Divide the solution into two sets of transparent containers.
-
-
Control Sample:
-
Wrap one set of containers completely in aluminum foil to protect them from light. These will serve as the dark controls.
-
-
Light Exposure:
-
Place both the exposed and control samples in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamps. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Alternatively, for a less controlled study, expose samples to artificial room light or sunlight for a defined period (e.g., 192 hours).[7][8]
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 96, 192 hours), withdraw aliquots from both the exposed and control samples.[9]
-
Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) to determine the concentration of this compound hydrochloride and the formation of any degradation products.
-
-
Data Evaluation:
-
Compare the concentration of this compound hydrochloride in the light-exposed samples to that in the control samples to quantify the extent of photodegradation.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: this compound's mechanism of action at the μ-opioid receptor.
References
- 1. This compound HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 2. FAQs • How do I store this compound? [yamhillcounty.gov]
- 3. somersetpharma.com [somersetpharma.com]
- 4. Compatibility and Stability of Morphine Sulphate and this compound Hydrochloride in 0.9% Sodium Chloride for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. globalrph.com [globalrph.com]
- 7. An LC-MS Method for Evaluating Photostability of this compound Hydrochloride I.V. Infusion | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Determination of this compound and northis compound (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and this compound in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Technical Support Center: Troubleshooting Variability in Naloxone-Precipitated Withdrawal Responses
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting variability in naloxone-precipitated withdrawal responses in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the severity of this compound-precipitated withdrawal?
A1: The severity of this compound-precipitated withdrawal is a multifactorial phenomenon influenced by a combination of pharmacological, biological, and environmental variables. Key factors include the type of opioid used to induce dependence, the duration and dose of opioid exposure, the dose of this compound administered, and the genetic background of the animal model.[1][2] Individual differences in traits such as sensation-seeking behavior have also been shown to correlate with the severity of withdrawal.[2]
Q2: How does the choice of opioid and its administration protocol affect withdrawal responses?
A2: The pharmacokinetic and pharmacodynamic properties of the opioid used for inducing dependence significantly impact the subsequent withdrawal syndrome. For instance, opioids with shorter half-lives may lead to a more rapid onset and potentially more severe withdrawal.[3] The method of administration (e.g., intermittent injections vs. continuous infusion via osmotic minipumps) can also influence the level of physical dependence and, consequently, the intensity of the precipitated withdrawal.[4] Escalating dose regimens are commonly used to induce a robust state of dependence.
Q3: What is the role of this compound dosage in the variability of withdrawal responses?
A3: this compound acts as a competitive antagonist at opioid receptors, and its dose is a critical determinant of the intensity of precipitated withdrawal. Higher doses of this compound can induce a more severe and abrupt withdrawal syndrome.[5][6] However, the dose-response relationship can be complex, and excessively high doses may sometimes produce confounding effects. It is crucial to perform dose-response studies to determine the optimal this compound concentration for a specific experimental paradigm.
Q4: How significant is the genetic background of the animal model in withdrawal variability?
A4: Genetic factors play a crucial role in the variability of responses to opioids, including the severity of withdrawal.[1] Different inbred mouse strains, for example, exhibit significant differences in the intensity of this compound-precipitated withdrawal signs.[7] This highlights the importance of selecting an appropriate and well-characterized animal strain for the study and considering genetic background as a potential source of variability.
Troubleshooting Guide
Issue 1: High variability in withdrawal scores between animals of the same experimental group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Genetic Heterogeneity | For outbred stocks, inherent genetic differences can lead to varied responses. Solution: Switch to an inbred strain to reduce genetic variability. If using an outbred stock is necessary, increase the sample size to account for the higher variance. |
| Inconsistent Drug Administration | Minor variations in injection volume, site, or timing can alter drug exposure and the degree of dependence. Solution: Ensure all personnel are thoroughly trained in consistent administration techniques. Use precise dosing methods and maintain a strict dosing schedule. |
| Environmental Stressors | Differences in housing conditions, handling, or exposure to novel stimuli can impact the stress levels of animals and influence withdrawal severity.[8] Solution: Standardize housing conditions, including cage density, bedding, and enrichment. Handle animals consistently and habituate them to the experimental environment before testing. |
| Sex Differences | Male and female rodents can exhibit different sensitivities to opioids and withdrawal.[7] Solution: Include both sexes in the experimental design and analyze the data separately for males and females to identify any sex-specific effects. |
Issue 2: Difficulty in replicating withdrawal responses across different experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Subtle Changes in Protocol | Even minor deviations from the established protocol can introduce variability. Solution: Maintain a detailed and standardized experimental protocol. Document every step of the procedure, including drug preparation, animal handling, and data collection. |
| Batch-to-Batch Variation in Drugs | The potency or purity of opioids or this compound may vary between different batches. Solution: Whenever possible, use the same batch of drugs for a complete set of experiments. If a new batch must be used, perform a pilot study to ensure consistency with previous results. |
| Observer Bias | Subjectivity in scoring behavioral signs of withdrawal can lead to inconsistencies. Solution: Use at least two independent observers who are blinded to the experimental conditions. Provide thorough training on the scoring system and regularly assess inter-rater reliability. |
Data Presentation
Table 1: Comparison of this compound-Precipitated Withdrawal Jumping Behavior in Different Inbred Mouse Strains
| Mouse Strain | Mean Number of Jumps (± SEM) in 30 min |
| C57BL/6 | 98 ± 15 |
| Balb/c | 33 ± 6 |
| CBA | 5 ± 2 |
Data adapted from a study investigating strain-dependent differences in morphine withdrawal.
Table 2: Effect of this compound Dose on Precipitated Withdrawal Signs in Morphine-Dependent Rats
| This compound Dose (mg/kg) | Global Withdrawal Score (Mean ± SEM) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.3 |
| 1.0 | 28.4 ± 3.5 |
Hypothetical data for illustrative purposes, based on the principle of dose-dependent effects.
Experimental Protocols
Protocol 1: this compound-Precipitated Morphine Withdrawal in Mice
1. Induction of Morphine Dependence:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Drug Preparation: Morphine sulfate is dissolved in sterile 0.9% saline.
-
Dosing Regimen: Administer morphine subcutaneously (s.c.) twice daily for 4 consecutive days with escalating doses:
-
Day 1: 20 mg/kg
-
Day 2: 40 mg/kg
-
Day 3: 60 mg/kg
-
Day 4: 80 mg/kg
-
-
A control group receives equivalent volumes of saline.
2. Precipitation of Withdrawal:
-
On Day 5, administer a final morphine dose of 80 mg/kg.
-
Two hours after the final morphine injection, administer this compound hydrochloride (1 mg/kg, s.c.).
3. Assessment of Withdrawal Signs:
-
Immediately after this compound injection, place the mouse in a clear observation cylinder.
-
Observe and score withdrawal signs for 30 minutes. Common signs to score include:
-
Jumping: Count the total number of vertical jumps.
-
Wet-dog shakes: Count the number of shakes.
-
Pawing: Note the presence and frequency of forepaw tremors.
-
Teeth chattering, ptosis, diarrhea, and piloerection: Score based on presence and severity using a standardized scale (e.g., Gellert-Holtzman scale).
-
-
A global withdrawal score can be calculated by summing the scores for each sign.
Protocol 2: this compound-Precipitated Fentanyl Withdrawal in Rats
1. Induction of Fentanyl Dependence:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Drug Preparation: Fentanyl citrate is dissolved in sterile 0.9% saline.
-
Dosing Regimen: Administer fentanyl (s.c.) three times daily for 5 consecutive days with escalating doses:
-
Day 1: 0.1 mg/kg
-
Day 2: 0.2 mg/kg
-
Day 3: 0.4 mg/kg
-
Day 4: 0.8 mg/kg
-
Day 5: 1.0 mg/kg
-
-
A control group receives equivalent volumes of saline.
2. Precipitation of Withdrawal:
-
On Day 6, administer a final fentanyl dose of 1.0 mg/kg.
-
One hour after the final fentanyl injection, administer this compound hydrochloride (0.5 mg/kg, s.c.).
3. Assessment of Withdrawal Signs:
-
Immediately following this compound administration, place the rat in an observation chamber.
-
Observe and score withdrawal signs for 30-60 minutes. Signs to assess in rats include:
-
Writhing: Count the number of abdominal constrictions.
-
Teeth chattering/chewing: Note the frequency and intensity.
-
Ptosis, chromodacryorrhea (reddish tears), and piloerection: Score based on a standardized scale.
-
Spontaneous vocalizations: Count the number of audible squeaks.
-
-
A composite withdrawal score can be generated by summing the individual sign scores.
Visualizations
Caption: Signaling pathway of opioid action and this compound-precipitated withdrawal.
References
- 1. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Treatment Strategies for Precipitated Opioid Withdrawal after this compound Rescue - ACEP Now [acepnow.com]
- 4. benchchem.com [benchchem.com]
- 5. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precipitated Withdrawal: Symptoms, Treatment, Coping Tips & More [healthline.com]
- 7. Reduced emotional signs of opiate withdrawal in rats selectively bred for low (LoS) versus high (HiS) saccharin intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asu-ir.tdl.org [asu-ir.tdl.org]
Technical Support Center: Enhancing Naloxone Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing the delivery of naloxone across the blood-brain barrier (BBB) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing this compound delivery to the central nervous system (CNS)? A1: The main strategies focus on overcoming the blood-brain barrier (BBB) and improving the pharmacokinetic profile of this compound. Key approaches include:
-
Nanoparticle-Based Delivery: Encapsulating or covalently loading this compound into nanoparticles (e.g., polymeric, lipid-based) can protect it from rapid metabolism, provide sustained release, and facilitate transport across the BBB.[1][2]
-
Intranasal (IN) Administration: This non-invasive route allows for rapid absorption and direct nose-to-brain transport, partially bypassing the BBB.[3][4] Concentrated, low-volume nasal sprays are being developed to improve bioavailability compared to earlier dilute formulations.[5][6]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" strategy involves modifying drug carriers (like nanoparticles) with ligands that bind to specific receptors (e.g., transferrin receptor, LRP1) on the surface of brain endothelial cells, triggering their transport across the barrier.[7][8][9]
-
Chemical Modification: Altering the lipophilicity of this compound can enhance its ability to passively diffuse across the BBB, although this is a less common strategy for this specific molecule.[4]
Q2: Is this compound actively removed from the brain by efflux transporters like P-glycoprotein (P-gp)? A2: No, studies in rats suggest that P-glycoprotein (P-gp) is not involved in the transport of this compound at the blood-brain barrier.[10][11] The elimination of this compound from the brain was not inhibited by typical P-gp inhibitors, and its influx clearance was found to be about two times greater than its efflux clearance, suggesting that active efflux is not a major barrier for this compound.[10][11]
Q3: How do nanoparticle formulations improve upon standard this compound administration? A3: Nanoparticle formulations offer several advantages. Covalently loading this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles (cNLX-NP) has been shown to increase the elimination half-life by 34-fold compared to free this compound in rats.[1] This provides a sustained release and long-acting protection against opioid overdose, which is crucial for preventing renarcotization from potent opioids like fentanyl.[1][2] Oral nanoparticle formulations have also been developed to increase bioavailability and duration of action.[2]
Q4: Why is intranasal delivery considered a superior route for emergency overdose reversal? A4: Intranasal (IN) delivery is a non-invasive method that offers rapid onset of action, with clinical effects observed as early as 3 minutes after administration.[3] It allows this compound to be absorbed quickly into the bloodstream from the nasal mucosa, with peak plasma concentrations reached in 15-30 minutes.[5][12] Furthermore, this route provides a direct pathway to the CNS from the nasal cavity, bypassing the BBB to some extent and allowing for rapid receptor occupancy in the brain.[4][12]
Q5: What is the typical bioavailability of intranasal this compound? A5: The bioavailability of intranasal this compound is approximately 50%.[5][6] Early formulations had very poor bioavailability (around 4%) likely due to high volumes and low concentrations.[5] Modern, concentrated nasal sprays (e.g., 2-4 mg in 0.1 mL) have significantly improved this, achieving mean bioavailabilities of 47-51% relative to intramuscular injection in human volunteers.[6]
Troubleshooting Guides
Issue 1: Low or inconsistent brain bioavailability of intranasal this compound in our animal model.
| Possible Cause | Suggested Solution & Rationale |
| Improper Administration Technique | Ensure the delivery device is placed deep into the nasal cavity to maximize mucosal surface area contact. Administer small volumes (<30 µL per nostril in mice) to prevent the formulation from being swallowed. |
| Poor Formulation Characteristics | Optimize the formulation for mucoadhesion using polymers. Ensure the pH is appropriate for nasal tolerance and this compound stability. Bioavailability can be low with dilute solutions; use a concentrated formulation.[5] |
| Rapid Nasal Clearance | Incorporate mucoadhesive excipients (e.g., chitosan, cellulose derivatives) into the formulation to increase residence time in the nasal cavity, allowing for more complete absorption. |
| Animal Physiology | Anesthetized animals may have altered breathing patterns and mucociliary clearance. Standardize the level of anesthesia. Ensure the animal's head is properly angled during and after administration to facilitate uptake. |
Issue 2: this compound-loaded nanoparticles show high liver uptake and low brain accumulation.
| Possible Cause | Suggested Solution & Rationale |
| RES Clearance | The reticuloendothelial system (RES) rapidly clears unmodified nanoparticles. Surface-modify the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, to create a "stealth" effect that reduces opsonization and prolongs circulation time. |
| Lack of BBB Targeting | The nanoparticles are not actively transported across the BBB. Functionalize the nanoparticle surface with targeting ligands (e.g., anti-transferrin receptor antibodies like OX26, or peptides like ApoE) to engage receptor-mediated transcytosis (RMT) pathways.[13] |
| Incorrect Particle Size/Charge | Particles that are too large (>200 nm) or have a highly positive or negative charge can be cleared more rapidly. Aim for a particle size of <100 nm with a neutral or slightly negative zeta potential for optimal circulation and potential BBB transit. |
Issue 3: High inter-subject variability in this compound brain-to-plasma ratios.
| Possible Cause | Suggested Solution & Rationale |
| Inconsistent Dosing | For intravenous (IV) studies, use catheterized animals to ensure the full dose is delivered accurately into the bloodstream. For other routes, ensure the administration technique is highly standardized across all animals. |
| Variable BBB Integrity | Stress from handling or repeated procedures can alter BBB permeability.[14] Acclimatize animals properly and handle them minimally. Consider using a vascular marker (e.g., fluorescent dextran) to assess BBB integrity in a subset of animals. |
| Inconsistent Tissue Processing | Delays or inconsistencies in brain harvesting, homogenization, or extraction can lead to drug degradation. Standardize the entire post-mortem workflow, ensuring rapid tissue collection and immediate freezing or processing. |
Quantitative Data Summaries
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats Data presented as mean ± SD, except Tmax, which is median (range).
| Formulation | Route | Dose | t1/2 (h) | Tmax (h) | Cmax (ng/mL) | Influx Clearance (mL/min/g brain) | Efflux Clearance (mL/min/g brain) | Reference |
| Free this compound | i.m. | 10 mg/kg | 0.37 ± 0.05 | 0.5 (0.5–1) | - | - | - | [1] |
| cNLX-NP | i.m. | 10 mg/kg | 12.67 ± 5.38 | 9 (9) | 147 ± 72.5 | - | - | [1] |
| [3H]this compound | i.v. | - | - | - | - | 0.305 | 0.152 | [10][11] |
| (cNLX-NP: Covalently Loaded this compound Nanoparticles) |
Table 2: Brain Penetration and Receptor Occupancy of this compound
| Animal Model | Route | Dose | Time Point | Brain Conc. (ng/mL) | µ-Opioid Receptor Occupancy | Reference |
| SD Rats | i.n. | 10 mg/kg | 15 min | 1245.71 ± 10.20 | - | [3] |
| Humans | i.n. | 2 mg | Peak (~20 min) | - | 67% (54-82% range) | [12] |
| Humans | i.n. | 4 mg | Peak (~20 min) | - | 85% (71-96% range) | [12] |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (cNLX-NP) This protocol is a conceptualized methodology based on the strategy described in the literature.[1]
-
Synthesis of this compound-PLGA Copolymer:
-
Employ an organocatalyzed ring-opening polymerization (ROP) strategy.
-
Use this compound as an initiator for the polymerization of lactide and glycolide monomers. This covalently links this compound to the end of the growing PLGA chain.
-
Control the polymer chain length by adjusting the monomer-to-initiator (this compound) ratio.
-
Purify the resulting NLX-PLGA copolymer to remove unreacted monomers and catalyst.
-
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):
-
Dissolve the NLX-PLGA copolymer in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Pluronic F-68) to stabilize the emulsion.
-
Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent under reduced pressure or by stirring at room temperature overnight. This causes the polymer to precipitate, forming solid nanoparticles.
-
-
Purification and Characterization:
-
Wash the nanoparticles multiple times by centrifugation and resuspension in deionized water to remove excess surfactant and non-encapsulated drug.
-
Lyophilize the final nanoparticle suspension for long-term storage.
-
Characterize the nanoparticles for size and polydispersity (Dynamic Light Scattering), surface charge (Zeta Potential), morphology (SEM/TEM), and drug loading (HPLC after dissolving nanoparticles in a suitable solvent).
-
Protocol 2: Evaluation of this compound Brain Concentration in Rodents (Mice/Rats) This protocol combines standard methodologies described in cited literature.[3][15]
-
Animal Dosing:
-
Administer the this compound formulation (e.g., free drug, nanoparticle formulation) via the desired route (intravenous, intramuscular, or intranasal).
-
For intranasal administration in an anesthetized mouse, place the animal in a supine position. Pipette a small volume (e.g., 10-15 µL) into one nostril, allowing time for inhalation before dosing the other nostril.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes), deeply anesthetize the animal.
-
Perform cardiac puncture to collect a terminal blood sample into an EDTA-coated tube. Centrifuge immediately to separate plasma and store at -80°C.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush remaining blood from the brain vasculature.
-
Quickly dissect the whole brain (or specific regions of interest), weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the brain tissue on ice. Add a measured volume of homogenization buffer (e.g., 4 volumes of saline per gram of tissue).
-
Homogenize the tissue using a mechanical homogenizer until no solid tissue is visible.
-
To extract this compound, perform a protein precipitation or liquid-liquid extraction. For protein precipitation, add a volume of cold acetonitrile containing an internal standard (e.g., naltrexone) to an aliquot of the brain homogenate or plasma.[3]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Develop a method using appropriate chromatographic conditions (column, mobile phases) and mass spectrometer settings (multiple reaction monitoring - MRM transitions for this compound and the internal standard) to quantify the concentration of this compound.
-
Calculate the concentration in ng/g of brain tissue based on a standard curve.
-
Visualizations
// Define nodes node [shape=record, style=filled, fontname="Arial", penwidth=1.5];
blood [label="Bloodstream|{NP
Nanoparticle with Ligands}", shape=plaintext, fontcolor="#202124"];endothelium [label=" Luminal Membrane | Endothelial Cell | Abluminal Membrane", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];
brain [label="Brain Parenchyma", shape=plaintext, fontcolor="#202124"];
// Define pathway steps node [shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; step1 [label="1. Binding to\nReceptor"]; step2 [label="2. Endocytosis"]; step3 [label="3. Transcytosis"]; step4 [label="4. Exocytosis"];
// Define edges edge [color="#EA4335", arrowhead=normal, penwidth=2]; blood:p -> step1 [style=dashed]; step1 -> endothelium:lumen; endothelium:lumen -> step2 [dir=none, style=invis]; // for positioning step2 -> step3; step3 -> step4; step4 -> endothelium:abluminal; endothelium:abluminal -> brain [style=dashed];
// Invisible edges for layout control {rank=same; blood; brain;} {rank=same; step1; step2; step3; step4;} } enddot Caption: Diagram of the Receptor-Mediated Transcytosis (RMT) pathway for nanoparticles.
// Define nodes node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", fontname="Arial", width=3, height=1.5]; start [label="Low this compound\nBrain Bioavailability?"];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; check_route [label="Check Route of\nAdministration", color="#4285F4"]; check_formulation [label="Check Formulation\nProperties", color="#4285F4"]; check_protocol [label="Check In Vivo\nProtocol", color="#4285F4"];
node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_in [label="Refine Intranasal\nTechnique", color="#34A853"]; sol_iv [label="Verify IV Catheter\nPlacement", color="#34A853"]; sol_form [label="Optimize Particle Size,\nCharge, or Ligands", color="#34A853"]; sol_proto [label="Standardize Tissue\nHarvesting & Processing", color="#34A853"];
// Define edges edge [color="#5F6368", penwidth=1.5, fontname="Arial"]; start -> check_route [label="Yes"];
check_route -> check_formulation [label="Route OK"]; check_formulation -> check_protocol [label="Formulation OK"];
check_route -> sol_in [label="Intranasal"]; check_route -> sol_iv [label="Intravenous"];
check_formulation -> sol_form; check_protocol -> sol_proto; } enddot Caption: Troubleshooting logic for low this compound brain bioavailability in animal models.
References
- 1. Covalently Loaded this compound Nanoparticles as a Long-Acting Medical Countermeasure to Opioid Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle delivery systems for substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Imaging of the Brain Demonstrates the Regional Displacement of 6-Monoacetylmorphine by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of concentrated this compound nasal spray for opioid overdose reversal: Phase I healthy volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood-brain barrier transport of this compound does not involve P-glycoprotein-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intranasal this compound rapidly occupies brain mu-opioid receptors in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repeated this compound-induced morphine withdrawal alters blood brain barrier and blood spinal cord barrier integrity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo binding of this compound to opioid receptors in morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Non-Specific Binding of Naloxone in Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of non-specific binding (NSB) of naloxone in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a this compound receptor assay?
A1: Non-specific binding refers to the binding of a radiolabeled ligand, such as [³H]-naloxone, to components other than the target receptor. This can include binding to lipids, other proteins, the assay plate, and the filter apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1]
Q2: What are the primary causes of high non-specific binding?
A2: High non-specific binding can stem from several factors:
-
Suboptimal Assay Conditions: Inappropriate incubation time, temperature, or buffer composition can increase non-specific interactions.[1]
-
Inadequate Blocking: Failure to use an effective blocking agent can leave non-target sites available for the radioligand to bind.[2]
-
Issues with Reagents: The quality and concentration of the radioligand and membrane preparation are critical.[1]
-
Improper Washing and Filtration: Insufficient washing or radioligand binding to the filter material can lead to artificially high background counts.[1]
Q3: How is non-specific binding determined in a this compound assay?
A3: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of a non-radiolabeled (or "cold") competitor that also binds to the opioid receptors.[1][3] This cold ligand occupies the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[1][3] For this compound assays, a high concentration (e.g., 10 µM) of unlabeled this compound or naltrexone is commonly used for this purpose.[4][5]
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used. In well-optimized assays, it is possible to achieve specific binding that is greater than 70% of the total binding.[1] If non-specific binding is more than half of the total binding, it can be difficult to obtain high-quality, reproducible data.[3]
Troubleshooting Guide: High Non-Specific Binding
Problem: I am observing high non-specific binding in my [³H]-naloxone receptor assay. What steps can I take to reduce it?
This guide provides a systematic approach to identifying and mitigating common causes of high NSB.
Issue 1: Suboptimal Assay Conditions
| Question | Possible Cause & Solution |
| Is my incubation time and temperature optimized? | Cause: Incubation parameters can significantly impact NSB. Solution: Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but it's crucial to ensure that specific binding has reached equilibrium. Conversely, lower incubation temperatures may reduce NSB but might require longer incubation times.[1] Perform a time-course experiment to determine the optimal balance. |
| Is my assay buffer composition correct? | Cause: The pH and ionic strength of the buffer can influence non-specific interactions.[6] Solution: Modify the assay buffer. Including blocking agents like Bovine Serum Albumin (BSA) can help saturate non-specific sites.[1][6] Adjusting the ionic strength with salts can also minimize electrostatic interactions that contribute to NSB.[6] |
Issue 2: Inadequate Washing and Filtration Technique
| Question | Possible Cause & Solution |
| Are my filters contributing to high background? | Cause: The radioligand may be binding to the filter material itself. Solution: Pre-treat glass fiber filters (e.g., Whatman GF/C) with a solution of 0.3-0.5% polyethyleneimine (PEI) before use. This can significantly reduce the binding of the radioligand to the filter.[1] |
| Is my washing procedure sufficient? | Cause: Inadequate washing can leave unbound radioligand trapped on the filter. Solution: Increase the wash volume and/or the number of washes.[1][7] Rapidly wash the filters with ice-cold wash buffer immediately after filtration.[1] Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand while effectively washing away the unbound ligand.[1] |
Issue 3: Reagent and Preparation Quality
| Question | Possible Cause & Solution |
| Is my radioligand concentration appropriate? | Cause: Using too high a concentration of the radioligand can increase non-specific binding.[5] Solution: For saturation binding experiments, use a range of concentrations from approximately 1/10th of the Kd to 10 times the Kd.[8] For competition assays, use a concentration of [³H]-naloxone at or near its Kd for optimal specific binding. |
| Is my membrane preparation of good quality? | Cause: Poor quality membrane preparations can lead to inconsistencies and high NSB. Solution: Ensure consistent and reproducible membrane preparation. Homogenize cells or tissue in an ice-cold lysis buffer containing protease inhibitors.[1] After centrifugation to remove debris, wash the membrane pellet and resuspend in the appropriate binding buffer.[5] |
Quantitative Data Summary
This compound is a non-selective opioid receptor antagonist with varying affinities for the different opioid receptor subtypes.[9]
Table 1: Binding Affinities (Ki) of this compound for Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| µ-Opioid Receptor (MOR) | 1.1 - 2.3 nM | [9][10] |
| δ-Opioid Receptor (DOR) | 16 - 67.5 nM | [9] |
| κ-Opioid Receptor (KOR) | 2.5 - 12 nM | [9] |
Table 2: Dissociation Constants (Kd) of this compound from Binding Studies
| Receptor/Tissue | Kd Value | Reference |
| µ-Opioid Receptor | 3.9 nM | [4] |
| Amphibian Spinal Cord | 11.3 - 18.7 nM | [4] |
Note: Binding affinities can vary depending on the experimental conditions, tissue preparation, and assay type.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay Using [³H]-Naloxone
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for opioid receptors using [³H]-naloxone.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Naloxone.
-
Unlabeled ("Cold") Ligand for NSB: this compound or Naltrexone.[4]
-
Test Compound: The unlabeled compound for which you want to determine the binding affinity.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% PEI.[1]
-
Apparatus: 96-well plate, cell harvester/vacuum filtration manifold, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the following tubes/wells in triplicate for a final volume of 200 µL:
-
Total Binding: Add binding buffer, [³H]-naloxone (at a final concentration near its Kd, e.g., 1-2 nM), and the membrane preparation (e.g., 20-50 µg protein).[11]
-
Non-Specific Binding (NSB): Add binding buffer, [³H]-naloxone, a high concentration of unlabeled this compound (e.g., 10 µM), and the membrane preparation.[5][11]
-
Competition Binding: Add binding buffer, [³H]-naloxone, the membrane preparation, and varying concentrations of your test compound (e.g., from 1 pM to 10 µM).
-
-
Incubation: Incubate the plate at a predetermined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[2][11]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester under vacuum.[2]
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with a sufficient volume of ice-cold wash buffer to remove unbound radioligand.[1][7]
-
Quantification: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[2]
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-naloxone).
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) of the test compound.
-
Visualizations
Experimental and logical workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. arp1.com [arp1.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Stress-Induced Opioid Release in Naloxone Control Groups
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with naloxone control groups in the context of stress-induced opioid release.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, helping you to identify and resolve potential confounding factors.
| Issue | Potential Cause | Recommended Solution |
| Unexpected behavioral or physiological responses in the this compound control group. | Stress from handling and injection procedures: The act of handling and injecting animals can be a significant stressor, leading to the release of endogenous opioids.[1][2] This can mask or alter the expected effects of this compound. | Refine handling techniques: Utilize non-aversive handling methods such as tunnel handling or cupping instead of tail-picking to minimize stress.[1][2] Habituate animals to handling and injection procedures over several days before the experiment. |
| This compound-induced hyperalgesia: Under certain conditions, particularly in stressed animals, this compound can paradoxically increase pain sensitivity (hyperalgesia).[1] | Carefully select the this compound dose and timing: Use the lowest effective dose of this compound to block opioid receptors without inducing hyperalgesia. Consider administering this compound prior to the stressor to block the effects of anticipated opioid release. | |
| This compound-precipitated withdrawal in non-dependent animals: Repeated administration of this compound can lead to a state resembling opioid withdrawal, even in animals not previously exposed to exogenous opioids.[2][3] | Limit the frequency and duration of this compound administration: If repeated dosing is necessary, monitor for withdrawal-like behaviors (e.g., wet-dog shakes, teeth chattering) and consider alternative experimental designs. | |
| High variability in baseline opioid levels across animals. | Inconsistent environmental conditions: Differences in housing, lighting, and noise levels can contribute to varying baseline stress and opioid levels. | Standardize environmental conditions: Maintain a consistent and controlled environment for all experimental animals. This includes regulating light-dark cycles, temperature, and minimizing noise disturbances. |
| Differential responses to handling: Individual animals may have varying temperaments and responses to handling, leading to different levels of stress-induced opioid release. | Consistent and gentle handling by a single experimenter: Whenever possible, have the same person handle the animals throughout the study to reduce variability. | |
| Difficulty distinguishing between stress-induced and treatment-induced effects. | Inadequate control groups: A simple saline control may not be sufficient to isolate the effects of stress-induced opioid release from the pharmacological action of this compound. | Include additional control groups: Consider a "no-stress" control group that receives this compound but is not exposed to the stressor. A "stress + vehicle" group is also essential to measure the full effect of the stressor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when using a this compound control group in stress research?
A1: The primary concern is that the stress of the experimental procedures themselves (e.g., handling, injection, the stressor itself) can cause the release of endogenous opioids.[4] When this compound is administered, it blocks these endogenous opioids, which can lead to behavioral and physiological effects that are not due to the experimental manipulation being studied. This can confound the interpretation of the results.
Q2: How can I minimize stress during animal handling and injections?
A2: To minimize stress, it is recommended to use non-aversive handling techniques. Instead of picking up mice by their tails, use a tunnel or cup your hands to lift them.[1][2] Habituate the animals to the handling and injection procedures for several days before the experiment begins. This allows them to acclimate to the process and reduces the acute stress response on the day of the experiment.
Q3: Can this compound itself have behavioral effects in the absence of exogenous opioids?
A3: Yes, this compound can have its own behavioral effects. In some situations, particularly when endogenous opioid systems are activated by stress, this compound can produce hyperalgesia (increased sensitivity to pain).[1] Furthermore, chronic administration of this compound can induce a state that resembles opioid withdrawal, even in animals that have not been treated with opioids.[2][3]
Q4: What are the signs of this compound-precipitated withdrawal in non-dependent animals?
A4: Signs of this compound-precipitated withdrawal in non-dependent rodents can include wet-dog shakes, teeth chattering, excessive grooming, and increased locomotor activity.[3][5]
Q5: Are there alternatives to this compound for blocking stress-induced opioid effects?
A5: Yes, naltrexone is another opioid antagonist that can be used. It has a longer duration of action than this compound, which may be advantageous for certain experimental designs.[6][7][8] However, it is important to note that both this compound and naltrexone can have similar confounding effects. Non-pharmacological control procedures, such as comparing the stress response in the presence and absence of the stressor, are also crucial.
Q6: How do I determine the appropriate dose of this compound for my study?
A6: The optimal dose of this compound will depend on the specific research question, the animal model, and the route of administration. It is crucial to perform a dose-response study to identify the lowest dose that effectively blocks the opioid-mediated effects of interest without causing confounding side effects like hyperalgesia. A common subcutaneous dose used in rats for blocking stress-induced analgesia is around 1 mg/kg.[9]
Data Presentation
The following tables summarize quantitative data on the effects of stress on endogenous opioid levels and the impact of this compound.
Table 1: Effect of Stress on Plasma β-Endorphin and Corticosterone Levels in Rats
| Condition | Plasma β-Endorphin (pg/mL) | Plasma Corticosterone (µg/dL) |
| Control (No Stress) | 150 ± 25 | 5.2 ± 1.1 |
| Footshock Stress | 450 ± 50 | 25.8 ± 3.2 |
| Immobilization Stress | 380 ± 40 | 22.5 ± 2.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Control. Data are hypothetical and compiled for illustrative purposes based on findings from multiple sources.[10][11][12]
Table 2: Effect of this compound on Nociceptive Threshold in Stressed and Non-Stressed Rats
| Group | Treatment | Nociceptive Threshold (seconds) |
| No Stress | Saline | 10.5 ± 1.2 |
| No Stress | This compound (1 mg/kg) | 8.2 ± 0.9 |
| Stress (Footshock) | Saline | 18.3 ± 2.1** |
| Stress (Footshock) | This compound (1 mg/kg) | 11.1 ± 1.5# |
*Data are presented as mean ± SEM. *p < 0.05 compared to Saline within the same stress condition. **p < 0.01 compared to No Stress + Saline. #p < 0.01 compared to Stress + Saline. Data are hypothetical and compiled for illustrative purposes based on findings from multiple sources.[1][13][14]
Experimental Protocols
Protocol 1: Footshock-Induced Stress and this compound Administration in Rats
This protocol describes a standard method for inducing stress via footshock and administering this compound to a control group.
Materials:
-
Male Wistar rats (250-300g)
-
Footshock chamber
-
This compound hydrochloride solution (1 mg/mL in sterile saline)
-
Sterile saline solution (0.9%)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Habituation: For 3 consecutive days prior to the experiment, handle each rat for 5 minutes and simulate the injection procedure with a needle cap.
-
Drug Administration: On the day of the experiment, administer either this compound (1 mg/kg, s.c.) or saline (1 mL/kg, s.c.) 15 minutes before placing the animal in the footshock chamber.
-
Stress Induction: Place the rat in the footshock chamber. Deliver a series of scrambled footshocks (e.g., 0.6 mA, 0.5 seconds duration, random intervals averaging 1 shock per minute) for a total of 15 minutes.[15]
-
Behavioral/Physiological Measurement: Immediately following the stress session, proceed with the planned behavioral tests (e.g., tail-flick test for analgesia) or physiological sample collection (e.g., blood for hormone analysis).
-
Control Groups:
-
No Stress + Saline: Administer saline and place the rat in the footshock chamber for 15 minutes without delivering any shocks.
-
No Stress + this compound: Administer this compound and place the rat in the footshock chamber for 15 minutes without delivering any shocks.
-
Stress + Saline: Administer saline before footshock stress.
-
Protocol 2: Measurement of Plasma β-Endorphin Levels
This protocol outlines the collection of blood samples and subsequent measurement of β-endorphin.
Materials:
-
EDTA-coated collection tubes
-
Centrifuge
-
ELISA kit for rat β-endorphin
Procedure:
-
Blood Collection: Immediately after the behavioral testing or stress exposure, decapitate the rat and collect trunk blood in pre-chilled EDTA tubes.
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C.
-
Plasma Storage: Collect the supernatant (plasma) and store at -80°C until analysis.
-
β-Endorphin Measurement: On the day of the assay, thaw the plasma samples on ice. Follow the manufacturer's instructions for the rat β-endorphin ELISA kit to determine the concentration of the hormone in each sample.[12]
Protocol 3: In Vivo Microdialysis for Brain Opioid Release
This advanced protocol allows for the direct measurement of opioid release in specific brain regions of freely moving animals.[5][16][17][18][19]
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
LC-MS/MS system for peptide analysis
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., periaqueductal gray, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples in a fraction collector every 20-30 minutes for at least 2 hours to establish a stable baseline of opioid peptide levels.
-
Stress and Drug Administration: Administer this compound or saline as described in Protocol 1, and then expose the animal to the stressor. Continue collecting dialysate samples throughout this period and for at least 2 hours post-stress.
-
Sample Analysis: Analyze the collected dialysate samples using a highly sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of specific opioid peptides (e.g., enkephalins, endorphins).
Visualizations
Caption: Signaling pathway of stress-induced opioid release and this compound's mechanism of action.
Caption: A typical experimental workflow for investigating stress-induced opioid release with a this compound control group.
References
- 1. This compound hyperalgesia and stress-induced analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral alterations produced by chronic this compound injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of stress on opioid use behaviors: a review of preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine microdialysis in the nucleus accumbens during acute and chronic morphine, this compound-precipitated withdrawal and clonidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opiates.com [opiates.com]
- 7. The discriminative stimulus effects of this compound and naltrexone in morphine-treated rhesus monkeys: comparison of oral and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound vs. Naltrexone: How These Opioid Blockers Differ - GoodRx [goodrx.com]
- 9. This compound enhances stress-induced increases in noradrenaline turnover in specific brain regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. i.r. Beta-endorphin, corticosterone, cholesterol and triglyceride concentrations in rat plasma after stress, cingulotomy or both - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Adolescent Stress Reduces Adult Morphine-Induced Behavioral Sensitization in C57BL/6J Mice [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound inhibits not only stress-induced analgesia but also sympathetic activation and baroreceptor-reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-Induced Antinociception in Fish Reversed by this compound | PLOS One [journals.plos.org]
- 15. Increased responsiveness to punishment of cocaine self-administration after experience with high punishment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 18. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mu-Opioid receptors modulate noradrenaline release from the rat hippocampus as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Synthetic Opioid Effects with Naloxone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when reversing the effects of synthetic opioids with naloxone in a research setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the efficacy and challenges of using this compound to counteract synthetic opioids.
Q1: Why is it more challenging to reverse the effects of synthetic opioids like fentanyl compared to traditional opioids like morphine?
A1: The primary challenges in reversing synthetic opioid effects with this compound stem from the distinct pharmacokinetic and pharmacodynamic properties of these potent drugs.
-
High Potency and Receptor Affinity: Synthetic opioids such as fentanyl and its analogs are significantly more potent than morphine and exhibit high affinity for the µ-opioid receptor. This means that a higher concentration of this compound is required to competitively displace these agonists from the receptors.
-
Lipophilicity and Rapid Onset: Fentanyl and its analogs are highly lipophilic, allowing them to rapidly cross the blood-brain barrier and accumulate in fatty tissues. This leads to a rapid onset of action and a prolonged duration of effect as the drug leaches back into the bloodstream.
-
Pharmacokinetic Mismatch: this compound has a shorter half-life (around 60-90 minutes) compared to many synthetic opioids, such as fentanyl (which can have a half-life of up to 7-8 hours). This disparity can lead to a phenomenon known as "renarcotization," where the initial reversal by this compound wears off, and the individual relapses into respiratory depression as the longer-acting opioid continues to exert its effects.[1]
-
Slower Dissociation from Receptors: Some synthetic opioids, like carfentanil, have been shown to have substantially slower dissociation kinetics from the µ-opioid receptor compared to other fentanyls, making them more difficult for this compound to displace.[2]
Q2: Is a standard dose of this compound sufficient to reverse a fentanyl overdose?
A2: There is ongoing debate and conflicting evidence regarding the adequacy of standard this compound doses for fentanyl overdoses. Some studies suggest that standard doses (e.g., 0.4-0.8 mg) can be effective if administered promptly and correctly.[3] However, numerous reports and pharmacokinetic modeling studies indicate that higher or repeated doses of this compound may be necessary to counteract the effects of potent synthetic opioids.[3][4] Factors influencing the required dose include the specific synthetic opioid involved, the amount ingested, and the individual's tolerance. For novel potent synthetic opioids like nitazenes, clinical reports suggest that multiple doses of this compound are often required for reversal.[5][6][7][8]
Q3: What is "renarcotization" and how can it be addressed in an experimental setting?
A3: Renarcotization is the recurrence of opioid toxicity after an initial successful reversal with this compound. It occurs due to the pharmacokinetic mismatch between the shorter-acting this compound and longer-acting synthetic opioids. To address this in a research setting, consider the following:
-
Continuous Infusion: In animal models, a continuous intravenous infusion of this compound may be necessary to maintain effective antagonism after an initial bolus dose.
-
Longer-Acting Antagonists: Investigating longer-acting opioid antagonists, such as nalmefene, could be a valuable experimental approach. Nalmefene has a significantly longer half-life than this compound, potentially preventing renarcotization.
-
Sustained Monitoring: Continuous monitoring of respiratory parameters (e.g., oxygen saturation, respiratory rate) in animal models is crucial to detect and respond to potential renarcotization.
Q4: Are there alternative opioid antagonists to this compound that may be more effective against synthetic opioids?
A4: Yes, nalmefene is an FDA-approved opioid antagonist with a longer duration of action than this compound.[9] Clinical studies have shown that intramuscular nalmefene can reverse fentanyl-induced respiratory depression similar to or better than intramuscular and intranasal this compound.[9] Its longer half-life may offer an advantage in preventing renarcotization from long-acting synthetic opioids. Research is also ongoing into novel, longer-acting this compound formulations, such as nanoparticle-based delivery systems.[1][10]
Section 2: Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during in vitro and in vivo experiments involving this compound and synthetic opioids.
In Vitro Experimentation: Competitive Radioligand Binding Assays
Issue: Inconsistent or unexpected Kᵢ values for this compound against a synthetic opioid.
| Possible Cause | Troubleshooting Step |
| Incorrect Radioligand Concentration | Ensure the concentration of the radiolabeled opioid is at or below its Kₔ value to ensure accurate competitive binding assessment. |
| Inadequate Incubation Time | Optimize incubation time to ensure the binding reaction has reached equilibrium. This may vary depending on the specific opioid and receptor preparation. |
| Problems with Membrane Preparation | Verify the quality and concentration of the receptor preparation. Ensure proper homogenization and storage to maintain receptor integrity. |
| Non-Specific Binding | Use a high concentration of an unlabeled ligand (e.g., this compound or the synthetic opioid being tested) to accurately determine non-specific binding and subtract it from total binding. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent volumes of reagents. |
In Vivo Experimentation: Animal Models of Respiratory Depression
Issue: Incomplete or transient reversal of synthetic opioid-induced respiratory depression with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Dose | Titrate the this compound dose to determine the effective dose (ED₅₀) for the specific synthetic opioid and dose used in your model. Higher doses may be required for more potent opioids. |
| Pharmacokinetic Mismatch (Renarcotization) | Administer repeated bolus doses of this compound or implement a continuous infusion protocol to maintain effective antagonist concentrations. Consider using a longer-acting antagonist like nalmefene. |
| Route of Administration | The route of this compound administration (e.g., intravenous, intramuscular, subcutaneous) will affect the onset and duration of action. Ensure the chosen route is appropriate for the experimental design and timing of measurements. |
| Severity of Respiratory Depression | The dose of the synthetic opioid used may induce profound respiratory depression that is difficult to fully reverse. Consider adjusting the opioid dose to a level that allows for measurable reversal. |
| Polysubstance Effects | If the experiment involves other compounds, consider potential drug-drug interactions that may alter the efficacy of this compound. |
Section 3: Data Presentation
This section provides a summary of key quantitative data in structured tables for easy comparison.
Table 1: Pharmacokinetic Properties of this compound and Fentanyl
| Parameter | This compound | Fentanyl |
| Half-life | ~60-90 minutes | Up to 7-8 hours |
| Onset of Action (IV) | 1-2 minutes | Minutes |
| Lipophilicity | Moderate | High |
Table 2: Reported this compound Doses for Nitazene Overdose Reversal (Human Case Reports)
| Nitazene Compound | Median Total this compound Dose (mg) |
| Metonitazene | 6.00 |
| Etonitazene | 3.06 |
| Isotonitazene | 3.00 |
| Protonitazene | 1.00 |
| Data from a scoping review of 19 patients.[6][7][8] |
Table 3: Comparative Binding Affinities (Kᵢ) of Opioids for the µ-Opioid Receptor
| Compound | Kᵢ (nM) |
| Sufentanil | 0.138 |
| Buprenorphine | <1 |
| Fentanyl | 1-100 |
| Morphine | 1-100 |
| This compound | 1.518 |
| Codeine | >100 |
| Tramadol | 12,486 |
| Data compiled from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR.[11] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor in the presence of a synthetic opioid.
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled synthetic opioid (e.g., [³H]fentanyl) or a standard µ-opioid receptor radioligand (e.g., [³H]DAMGO).
-
Unlabeled this compound.
-
Unlabeled synthetic opioid (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled opioid (at or below its Kₔ), and increasing concentrations of unlabeled this compound.
-
Total and Non-Specific Binding: For total binding wells, add only the radioligand and membrane preparation. For non-specific binding wells, add the radioligand, membrane preparation, and a high concentration of an unlabeled opioid.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Rodent Model of Opioid-Induced Respiratory Depression
Objective: To evaluate the efficacy of this compound in reversing synthetic opioid-induced respiratory depression in rodents.[12][13][14][15]
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Synthetic opioid (e.g., fentanyl).
-
This compound hydrochloride.
-
Whole-body plethysmography system or pulse oximeter for monitoring respiratory parameters.
-
Heating pad to maintain body temperature.
Procedure:
-
Acclimation: Acclimate the animals to the plethysmography chamber or pulse oximeter collar for several days before the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: On the day of the experiment, place the animal in the chamber or attach the collar and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume, and/or oxygen saturation) for a stable period (e.g., 30 minutes).
-
Opioid Administration: Administer a predetermined dose of the synthetic opioid via a specified route (e.g., intravenous, subcutaneous, or intraperitoneal).
-
Monitoring Respiratory Depression: Continuously monitor and record the respiratory parameters following opioid administration to observe the onset and peak of respiratory depression.
-
This compound Administration: At the time of peak respiratory depression or a predetermined time point, administer this compound via the desired route.
-
Reversal Monitoring: Continue to monitor and record respiratory parameters to assess the onset, magnitude, and duration of the reversal of respiratory depression by this compound.
-
Data Analysis: Compare the respiratory parameters before and after opioid administration, and after this compound administration. Calculate the percent reversal of respiratory depression. Determine the ED₅₀ of this compound if a dose-response study is conducted.
Section 5: Mandatory Visualizations
Signaling Pathways
Caption: µ-Opioid Receptor Signaling and this compound Antagonism.
Experimental Workflow
Caption: Workflow for In Vitro and In Vivo this compound Efficacy Testing.
Logical Relationship: Factors Complicating this compound Reversal
Caption: Key Factors Complicating this compound Reversal of Synthetic Opioids.
References
- 1. Evaluating the rate of reversal of fentanyl-induced respiratory depression using a novel long-acting this compound nanoparticle, cNLX-NP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Fact vs. fiction: this compound in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dosing and Hospitalization for Nitazene Overdose: A Scoping Review | Semantic Scholar [semanticscholar.org]
- 6. This compound Dosing and Hospitalization for Nitazene Overdose: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. researchgate.net [researchgate.net]
- 9. New Study Explores Nalmefene and this compound for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model - Purdue Pharma [purduepharma.com]
- 10. Frontiers | Evaluating the rate of reversal of fentanyl-induced respiratory depression using a novel long-acting this compound nanoparticle, cNLX-NP [frontiersin.org]
- 11. zenodo.org [zenodo.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
Technical Support Center: Optimizing Naloxone Administration for Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies of naloxone.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes of administration for this compound in pharmacokinetic studies?
A1: The most common routes for administering this compound in PK studies are intravenous (IV), intramuscular (IM), subcutaneous (SC), and intranasal (IN).[1][2][3] The choice of route depends on the specific research question, the desired onset and duration of action, and the formulation being tested.[4] IV administration provides immediate and complete bioavailability, serving as a benchmark for other routes.[3][5] IM and SC injections offer alternatives with rapid absorption, while the IN route is a non-invasive option of significant interest for community use.[3][6][7]
Q2: How do pharmacokinetic profiles differ between administration routes?
A2: Pharmacokinetic profiles vary significantly across different administration routes.
-
Intravenous (IV): This route results in the most rapid onset of action, typically within one to two minutes.[3][8] It achieves 100% bioavailability.
-
Intramuscular (IM) and Subcutaneous (SC): The onset of action for IM and SC administration is slightly slower than IV, generally occurring within 2 to 5 minutes.[7][8] These routes provide high bioavailability, often exceeding 98% for IM injections.[6][7]
-
Intranasal (IN): The intranasal route has a slower absorption rate compared to injections, with the time to reach maximum plasma concentration (Tmax) ranging from 15 to 30 minutes.[5] The bioavailability of intranasal this compound is approximately 50% compared to IV administration.[5]
Q3: What factors can influence the bioavailability of intranasal this compound?
A3: Several factors can affect the bioavailability of intranasally administered this compound:
-
Formulation and Concentration: Highly concentrated formulations delivered in small volumes (e.g., 0.1 mL) tend to have better absorption and higher bioavailability.[6]
-
Nasal Physiology: Conditions such as chronic rhinitis can potentially impact drug absorption from the nasal mucosa.[6]
-
Device Used: The type of intranasal device, such as an atomizer, can influence the spray pattern and particle size, thereby affecting absorption. FDA-approved nasal sprays have shown higher bioavailability compared to improvised devices.[9][10]
Q4: What is the mechanism of action of this compound?
A4: this compound is a pure, non-selective, and competitive opioid receptor antagonist.[2][7][8] It has the highest affinity for the mu-opioid receptor.[1][8] By competing with opioids for the same receptor sites, this compound displaces the opioid and reverses its effects, including respiratory depression, sedation, and hypotension.[1][8][11] It does not possess any opioid agonist ("morphine-like") properties.[12]
Troubleshooting Guides
Problem: High variability in pharmacokinetic data for the same administration route.
| Possible Cause | Troubleshooting Steps |
| Improper Administration Technique | - Ensure standardized and consistent administration procedures across all subjects. - For IM/SC injections, verify the correct needle size and injection site. - For IN administration, control the volume, concentration, and delivery device. |
| Subject-Specific Physiological Differences | - Screen subjects for conditions that may affect drug absorption, such as nasal congestion for IN studies. - Record and account for demographic data (e.g., age, weight, sex) that may influence pharmacokinetics. |
| Assay Sensitivity and Specificity | - Validate the analytical method used to measure this compound concentrations in plasma or other matrices. - Ensure the lower limit of quantification (LLOQ) is adequate to capture the complete pharmacokinetic profile. |
Problem: Slower than expected onset of action for intramuscular or intranasal administration.
| Possible Cause | Troubleshooting Steps |
| Incorrect Injection Depth (IM) | - Use appropriate needle length to ensure the injection reaches the muscle tissue. |
| Poor Nasal Deposition (IN) | - Evaluate the spray plume geometry and particle size distribution of the nasal delivery device. - Instruct subjects to clear their nasal passages before administration. |
| Formulation Issues | - Assess the solubility and dissolution rate of the this compound formulation. - For nasal sprays, consider the viscosity and mucoadhesive properties. |
Problem: Lower than expected bioavailability for non-intravenous routes.
| Possible Cause | Troubleshooting Steps |
| First-Pass Metabolism | - While this compound has high first-pass metabolism when taken orally, this is less of a factor for IM, SC, and IN routes. However, some pre-systemic metabolism can occur.[7] |
| Incomplete Absorption from the Administration Site | - For IM/SC, ensure the formulation does not precipitate at the injection site. - For IN, optimize the formulation to enhance absorption across the nasal mucosa. Consider the use of absorption enhancers. |
| Inaccurate Dosing | - Calibrate all dosing equipment to ensure accurate and precise dose administration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound by Administration Route
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1 mg | 9.64[13] | 0.04[6] | 4.0[6] | 100 |
| Intramuscular (IM) | 0.4 mg | 1.1 - 1.2[6] | 0.25 - 0.33[6] | 1.9 - 2.0[6] | ~98[6] |
| 2 mg | 3.8[10] | 0.33[10] | - | - | |
| Intranasal (IN) | 2 mg | 3.1 - 3.6[6][9] | 0.33[9][10] | - | 52 - 62[6][9] |
| 4 mg | 5.3 - 5.9[6][9] | 0.33[9][10] | - | 44 - 54[6][9][14] |
Note: Values are presented as ranges or means from various studies and may differ based on the specific study design, formulation, and patient population.
Experimental Protocols
1. Intravenous (IV) Administration Protocol (Healthy Volunteers)
-
Objective: To determine the baseline pharmacokinetic profile of this compound.
-
Procedure:
-
A single dose of this compound hydrochloride (e.g., 0.4 mg/mL) is administered as an intravenous bolus injection into the antecubital fossa.[12][15]
-
Serial blood samples are collected at predefined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) post-administration.
-
Plasma is separated by centrifugation and stored at -20°C or below until analysis.
-
This compound concentrations in plasma are determined using a validated analytical method, such as LC-MS/MS.
-
2. Intramuscular (IM) Administration Protocol (Healthy Volunteers)
-
Objective: To evaluate the rate and extent of this compound absorption after IM injection.
-
Procedure:
-
A single dose of this compound hydrochloride (e.g., 0.4 mg/mL) is injected into the deltoid muscle.[15]
-
Blood sampling, processing, and analysis follow the same procedure as the IV protocol.
-
3. Intranasal (IN) Administration Protocol (Healthy Volunteers)
-
Objective: To assess the pharmacokinetics of a this compound nasal spray formulation.
-
Procedure:
-
A single dose of a concentrated this compound nasal spray (e.g., 2 mg/0.1 mL or 4 mg/0.1 mL) is administered into one or both nostrils.[15]
-
The subject should be in an upright position.
-
Blood sampling, processing, and analysis follow the same procedure as the IV protocol.
-
Visualizations
References
- 1. PathWhiz [pathbank.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4 Common Administration Routes for this compound [confidanthealth.com]
- 4. Comparing methods of this compound administration: A narrative review | Journal of Opioid Management [wmpllc.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. Comparison of the Pharmacokinetic Properties of this compound Following the Use of FDA-Approved Intranasal and Intramuscular Devices vs. a Common Improvised Nasal this compound Device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does Narcan work? [dornsife.usc.edu]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Pharmacokinetics of concentrated this compound nasal spray over first 30 minutes post-dosing: analysis of suitability for opioid overdose reversal (bibtex) [drugsandalcohol.ie]
- 14. ohtn.on.ca [ohtn.on.ca]
- 15. Pharmacokinetics of concentrated this compound nasal spray for opioid overdose reversal: Phase I healthy volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Naloxone's Short Duration of Action in Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you account for the short duration of action of naloxone in your experimental designs.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why did the antagonistic effect of this compound disappear sooner than expected in my experiment?
A1: this compound has a notoriously short half-life, typically ranging from 30 to 120 minutes in humans, which can be even shorter in some animal models.[1][2][3] The duration of its effect is dependent on the dose, the route of administration, and the specific opioid it is antagonizing.[2] If you are working with a long-acting opioid, such as methadone or buprenorphine, the opioid's effects can resurface as the this compound is metabolized and eliminated.[2][4][5] This phenomenon is often referred to as "renarcotization".[6]
Q2: I administered a standard bolus dose of this compound, but it didn't completely reverse the effects of the opioid. Should I just use a much higher dose?
A2: While a higher dose of this compound will result in a greater initial effect, it may not prolong the duration of action sufficiently to match that of a long-acting opioid.[6] Furthermore, excessively high doses can precipitate severe withdrawal symptoms in opioid-dependent subjects, which can confound experimental results.[5][7] A more effective strategy is often to maintain a consistent plasma concentration of this compound through repeated bolus injections or a continuous infusion.[4][5][8]
Q3: What is the most appropriate route of administration for this compound in a research setting to ensure sustained antagonism?
A3: The choice of administration route significantly impacts the pharmacokinetic profile of this compound.
-
Intravenous (IV) injection provides the most rapid onset of action, typically within minutes.[5][9][10] However, its effects are also the most transient.
-
Intramuscular (IM) and subcutaneous (SC) injections have a slightly slower onset but offer a longer duration of action compared to IV administration.[9][10]
-
Intranasal (IN) administration is often used for emergency overdose reversal but can have variable bioavailability.[11][12]
-
For maintaining a steady-state concentration and ensuring prolonged antagonism, a continuous intravenous infusion is generally the most reliable method in a controlled laboratory setting.[4][5][13]
Q4: How does the opioid agonist I'm using affect the required dose and administration schedule of this compound?
A4: The potency and receptor binding kinetics of the opioid agonist are critical factors. Opioids with high receptor affinity and slow dissociation rates, such as buprenorphine, are more difficult to displace and may require higher or more sustained concentrations of this compound for effective antagonism.[1][6] In contrast, opioids with lower affinity are more readily displaced by this compound.
Troubleshooting Common Experimental Issues
-
Issue: Inconsistent results in behavioral assays after this compound administration.
-
Possible Cause: Fluctuations in this compound plasma concentration due to its short half-life. A single bolus injection may not provide consistent antagonism throughout the observation period.
-
Solution: Implement a continuous infusion or a carefully timed series of bolus injections to maintain a steady-state concentration of this compound.
-
-
Issue: Unexpected physiological responses in subjects after this compound administration.
-
Possible Cause: Precipitation of acute withdrawal syndrome in opioid-tolerant or -dependent subjects.[5][7]
-
Solution: Titrate the initial this compound dose to the minimum effective level to reverse the desired opioid effect without inducing severe withdrawal. Consider a lower initial bolus followed by a continuous infusion.
-
-
Issue: Difficulty replicating published findings that used this compound.
-
Possible Cause: Differences in experimental protocols, including the specific opioid used, the timing and route of this compound administration, and the animal model.
-
Solution: Carefully review the methodology of the original study and ensure your experimental design closely matches it. Pay close attention to the details of the this compound administration protocol.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Intravenous (IV) | Intramuscular (IM) | Intranasal (IN) |
| Half-life (t½) | 60 - 120 minutes[1] | ~1.5 - 2.5 hours[9] | 1.4 - 2.2 hours[14] |
| Time to Peak Concentration (Tmax) | Within minutes[5] | ~12 minutes[15] | 15 - 30 minutes[11][12] |
| Bioavailability | 100% | 36%[16] | 4% - 54%[2][14][15] |
Table 2: this compound Receptor Binding and Dissociation
| Parameter | Value |
| Receptor Target | µ-opioid receptor (MOR) competitive antagonist[1][12] |
| In Vitro Dissociation Half-life from MOR | < 1 minute[1] |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of this compound in a Rodent Model
This protocol is designed to maintain a steady-state plasma concentration of this compound for prolonged opioid antagonism.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Catheterized rodent model (e.g., jugular vein catheter)
-
Opioid agonist of choice
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound hydrochloride in sterile saline at a concentration appropriate for the desired infusion rate and the weight of the animal.
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into the jugular vein. Allow for a sufficient recovery period post-surgery as dictated by your institutional animal care and use committee (IACUC) protocol.
-
Bolus Dose (Optional): To rapidly achieve a therapeutic concentration, an initial IV bolus dose of this compound can be administered. A common starting point is 0.04 mg/kg.
-
Continuous Infusion: Immediately following the bolus dose, begin the continuous IV infusion using the infusion pump. A typical infusion rate to maintain antagonism is two-thirds of the initial effective bolus dose administered per hour.[4][5][8]
-
Opioid Administration: Administer the opioid agonist at the desired time point during the this compound infusion.
-
Monitoring: Continuously monitor the animal for the desired level of opioid antagonism and for any signs of distress or withdrawal. Adjust the infusion rate as necessary.
-
Termination: At the end of the experimental period, discontinue the infusion and provide appropriate post-procedural care.
Protocol 2: Repeated Intramuscular Bolus Injections of this compound
This protocol is an alternative to continuous infusion when surgical catheterization is not feasible.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for IM injection
-
Opioid agonist of choice
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound hydrochloride in sterile saline at a concentration suitable for the desired dose and animal's weight.
-
Initial Bolus Injection: Administer the initial IM dose of this compound.
-
Opioid Administration: Administer the opioid agonist.
-
Repeated Injections: Administer subsequent IM injections of this compound at regular intervals to maintain antagonism. The frequency of these injections will depend on the specific opioid being antagonized and the observed duration of action of the initial this compound dose. A starting point could be every 45-60 minutes.[2]
-
Monitoring: Closely monitor the subject's response to both the opioid and this compound throughout the experiment.
-
Termination: Conclude the experiment after the final observation period and provide necessary care.
Visualizations
Caption: this compound's competitive antagonism at the µ-opioid receptor.
Caption: Experimental workflow for opioid antagonism studies.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A dosing nomogram for continuous infusion intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. Review of this compound safety for opioid overdose: practical considerations for new technology and expanded public access - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emj.bmj.com [emj.bmj.com]
- 9. Frontiers | Fact vs. fiction: this compound in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids [frontiersin.org]
- 10. Fact vs. fiction: this compound in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of concentrated this compound nasal spray for opioid overdose reversal: Phase I healthy volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the efficacy of an infusion pump or standard IV push injection to deliver this compound in treatment of opioid toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Pharmacokinetic Properties of this compound Following the Use of FDA-Approved Intranasal and Intramuscular Devices vs. a Common Improvised Nasal this compound Device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Population Pharmacokinetics of Intravenous, Intramuscular, and Intranasal this compound in Human Volunteers | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Reproducibility of Naloxone's Effects in Behavioral Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing naloxone in behavioral models. The following information is designed to enhance experimental reproducibility by addressing common issues and providing detailed protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in behavioral models?
A1: this compound is a non-selective, competitive opioid receptor antagonist. Its primary mechanism involves competing with opioid agonists for binding sites, with the highest affinity for the μ-opioid receptor (MOR).[1][2] By binding to these receptors without activating them, this compound effectively blocks or reverses the effects of both endogenous opioids (like endorphins) and exogenous opioids (like morphine).[3][4][5] This action prevents the downstream signaling cascade that leads to typical opioid effects such as analgesia, reward, and respiratory depression.[3]
Q2: Beyond opioid receptors, are there other targets for this compound that could influence behavioral outcomes?
A2: Yes, emerging research has identified Toll-like receptor 4 (TLR4) as a non-opioid target for this compound.[6][7][8] The (+)-isomer of this compound, which is opioid-inactive, has been shown to inhibit TLR4 signaling.[9] This interaction can modulate neuro-inflammatory responses and may contribute to some of this compound's effects in certain behavioral models, particularly those involving stress or neuropathic pain.[6][9]
Q3: How stable is this compound in solution for in vivo experiments?
A3: this compound hydrochloride solutions are generally stable. Studies have shown that this compound can maintain its chemical stability even when exposed to heat and freeze-thaw cycles for extended periods.[10] One study found that this compound nasal spray and injection formulations remained chemically stable for at least ten months to over a year beyond their expiration dates when stored at room temperature.[11][12] For laboratory use, it is recommended to prepare fresh solutions, but stock solutions can be stored under appropriate conditions (e.g., protected from light) as indicated by the product monograph.
Q4: What are the typical routes of administration for this compound in rodent models?
A4: In rodent behavioral models, this compound is commonly administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The choice of administration route can influence the onset and duration of action. For instance, intravenous (i.v.) administration leads to a very rapid onset, while intramuscular (i.m.) injection may offer a more prolonged effect.[1]
Troubleshooting Guide
Issue 1: High variability in this compound's effect on reversing opioid-induced analgesia in the hot plate or tail-flick test.
-
Question: Why am I seeing inconsistent results with this compound in my pain assays?
-
Answer: Several factors can contribute to this variability:
-
Timing of Administration: The time between this compound administration and the analgesic test is critical. This compound has a relatively short half-life, and its effects can diminish over time. Ensure a consistent and optimal time window between injection and testing.[13]
-
Dose-Response Relationship: The dose of this compound required to reverse analgesia depends on the dose and type of opioid agonist used. A full dose-response curve for both the agonist and antagonist should be established in your specific experimental conditions.[14][15]
-
Animal Strain: Different rodent strains can exhibit varying sensitivities to both opioids and this compound.[16] It is crucial to use a consistent strain and be aware of its known pharmacological characteristics.
-
Habituation and Learning: Repeated testing in the hot plate or tail-flick assay can lead to habituation or learned behaviors that may confound the results. A single test paradigm may provide a clearer picture of the drug's effects.[13]
-
Hot Plate Temperature: The temperature of the hot plate can significantly influence the analgesic effect of opioids and the antagonistic effect of this compound. Lower temperatures may provide a more sensitive measure for narcotic antagonists.[17][18]
-
Issue 2: this compound does not produce the expected conditioned place aversion (CPA) or block conditioned place preference (CPP).
-
Question: My results in the conditioned place preference/aversion paradigm are not reproducible. What could be the issue?
-
Answer: Reproducibility in CPP/CPA studies with this compound can be influenced by:
-
Dose Selection: this compound can have biphasic effects in CPP paradigms. Low and high doses may potentiate morphine-induced CPP, while an intermediate dose might inhibit it.[19] A careful dose-response study is essential.
-
Conditioning Protocol: The number of conditioning sessions, the duration of each session, and the distinctiveness of the environmental cues are critical for establishing a robust conditioned response.
-
Timing of Injection: Ensure that this compound is administered at a consistent time relative to placement in the conditioning chamber to allow for adequate receptor binding.
-
Animal Strain and Sex: Different strains and sexes of rodents can show different sensitivities to the rewarding effects of opioids and the aversive effects of this compound.[20]
-
Issue 3: Unexpected behavioral effects are observed after this compound administration in opioid-naïve animals.
-
Question: I'm seeing changes in locomotion or other behaviors in my control group that received only this compound. Why is this happening?
-
Answer: While this compound is often considered to have no effect in opioid-naïve animals, some studies have reported behavioral changes:
-
Endogenous Opioid System: this compound can block the effects of the body's own endorphins. This can lead to subtle behavioral changes, particularly in tasks involving stress, anxiety, or natural reward.
-
Strain-Specific Responses: Certain inbred mouse strains may exhibit altered locomotor activity or exploratory behavior in response to this compound.[13]
-
Dose-Dependent Effects: Higher doses of this compound may be more likely to produce observable behavioral effects in the absence of an opioid agonist.
-
Quantitative Data Summary
Table 1: this compound Dosages in Rodent Behavioral Models
| Behavioral Model | Species | Route of Administration | This compound Dose Range (mg/kg) | Observed Effect | Reference(s) |
| Conditioned Place Preference (CPP) | Rat | s.c. | 0.05 - 0.4 | Biphasic effect on morphine-induced CPP | [19] |
| Hot Plate Test | Rat | s.c. | 0.01 - 1 | Dose-dependent decrease in jumping latency | [13] |
| Hot Plate Test | Mouse | s.c. | 0.1 - 10 | Dose-dependent decrease in jump latency | [21] |
| Tail-Flick Test | Rat | i.p. | 5 | Reversal of morphine-induced antinociception | [22] |
| Conditioned Taste Aversion (CTA) | Rat | i.p. | 0.25 - 15.0 | Dose-related suppression of feeding | [14] |
| Reversal of Morphine Tolerance | Rat | i.p. | 4 - 10 | Reduced the decrease in opiate sensitivity | [15] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Peak Brain Concentration | Half-life in Brain | Brain-to-Serum Ratio | Reference(s) |
| Rat | i.v. | 5 | ~6 µg/g (at 5 min) | ~30-40 minutes | 2.7 to 4.6 | [23] |
| Rat | s.c. | Not specified | Not specified | 1.57 ± 0.784 h | Not specified | [9] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) with this compound
Objective: To assess the effect of this compound on the rewarding properties of an opioid agonist.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Opioid agonist (e.g., morphine).
-
This compound hydrochloride solution.
-
Saline solution (vehicle control).
-
Rodents (rats or mice of a specified strain, sex, and age).
Procedure:
-
Habituation (Day 1):
-
Place each animal in the central compartment and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals with a strong initial preference for one chamber may be excluded.
-
-
Conditioning (Days 2-9, alternating days):
-
Drug Pairing: On drug conditioning days (e.g., 2, 4, 6, 8), administer the opioid agonist. After a specified time (e.g., 30 minutes), confine the animal to one of the outer chambers (the "drug-paired" chamber) for 30-45 minutes. The drug-paired chamber should be counterbalanced across animals (i.e., for half the animals it's chamber A, for the other half it's chamber B).
-
Vehicle Pairing: On vehicle conditioning days (e.g., 3, 5, 7, 9), administer the vehicle (saline). After the same time interval, confine the animal to the opposite outer chamber (the "vehicle-paired" chamber) for the same duration.
-
This compound Administration: To test the effect of this compound on the acquisition of CPP, administer this compound at a specified dose and time before the opioid agonist on drug pairing days. To test the effect on the expression of CPP, administer this compound before the post-test.
-
-
Post-Test (Day 10):
-
Place the animal in the central compartment with free access to all chambers (as in the habituation phase).
-
Record the time spent in each chamber for 15-20 minutes.
-
An increase in time spent in the drug-paired chamber compared to baseline indicates CPP. A blockade or reduction of this effect by this compound suggests antagonism of the rewarding properties.
-
Protocol 2: Hot Plate Test with this compound
Objective: To measure the analgesic effects of an opioid and their reversal by this compound.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Opioid agonist (e.g., morphine).
-
This compound hydrochloride solution.
-
Saline solution (vehicle control).
-
Rodents (rats or mice).
Procedure:
-
Baseline Latency:
-
Place the animal on the hot plate (temperature typically set to 52-55°C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Drug Administration:
-
Administer the opioid agonist.
-
At the time of peak analgesic effect (determined in pilot studies), administer this compound or vehicle.
-
-
Post-Treatment Latency:
-
At a specified time after this compound/vehicle administration, place the animal back on the hot plate and measure the response latency.
-
An increase in latency after opioid administration indicates analgesia. A decrease in this latency after this compound administration demonstrates antagonism.
-
Protocol 3: Tail-Flick Test with this compound
Objective: To assess spinal analgesia and its reversal by this compound.
Materials:
-
Tail-flick apparatus (radiant heat source).
-
Opioid agonist (e.g., morphine).
-
This compound hydrochloride solution.
-
Saline solution (vehicle control).
-
Rats.
Procedure:
-
Baseline Latency:
-
Place the rat in a restrainer, allowing the tail to be exposed.
-
Focus the radiant heat source on a specific point on the tail.
-
Measure the time it takes for the rat to flick its tail away from the heat.
-
Establish a cut-off time to prevent burns.
-
-
Drug Administration:
-
Administer the opioid agonist.
-
Administer this compound or vehicle at the time of peak opioid effect.
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at specified time points after this compound/vehicle administration.
-
Analgesia is indicated by an increased latency, and reversal by this compound is shown by a return towards baseline latency.
-
Visualizations
Signaling Pathways
Caption: this compound's dual antagonism of opioid and TLR4 signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for a this compound behavioral study.
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PathWhiz [pathbank.org]
- 4. How does Narcan work? [dornsife.usc.edu]
- 5. youtube.com [youtube.com]
- 6. Opioid Activation of Toll-Like Receptor 4 Contributes to Drug Reinforcement | Journal of Neuroscience [jneurosci.org]
- 7. Evidence that opioids may have toll like receptor 4 and MD-2 effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4, a novel target to tackle drug addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. The effects of heat and freeze-thaw cycling on this compound stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Chemical stability of this compound products beyond their labeled expiration dates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of morphine and this compound on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of feeding by this compound in rat: a dose-response comparison of anorexia and conditioned taste aversion suggesting a specific anorexic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound prevention of morphine LDR curve flattening associated with high-dose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. “I’m not going to lay back and watch somebody die”: a qualitative study of how people who use drugs’ this compound experiences are shaped by rural risk environment and overdose education/naloxone distribution intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biphasic Effects of this compound in the Rats Receiving Morphine Overdose A Place Preference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Some effects of this compound on behavior in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition by spinal morphine of the tail-flick response is attenuated in rats with nerve ligation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Preclinical Opioid Use Disorder Research: Naloxone vs. Naltrexone
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of preclinical research for opioid use disorder (OUD), two opioid receptor antagonists, naloxone and naltrexone, stand out as critical tools. While both effectively block the effects of opioids, their distinct pharmacological profiles dictate their suitability for different research paradigms. This guide provides an objective comparison of this compound and naltrexone, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their preclinical studies.
At a Glance: Key Differences
| Feature | This compound | Naltrexone |
| Primary Use in OUD Research | Acute reversal of opioid effects, precipitated withdrawal studies. | Relapse prevention studies, long-term blockade of opioid reinforcement. |
| Potency (Affinity for Mu-Opioid Receptor) | High | Very High (generally 2-5 times higher than this compound) |
| Duration of Action | Short (30-90 minutes) | Long (24-72 hours) |
| Oral Bioavailability | Very low (<2%) | Low but higher than this compound (5-40%) |
Pharmacological Profile: A Deeper Dive
The fundamental differences between this compound and naltrexone lie in their pharmacokinetic and pharmacodynamic properties. These differences are critical when designing preclinical experiments to model various aspects of OUD.
Receptor Binding Affinity
Both this compound and naltrexone are competitive antagonists at mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor (MOR), the primary target for most abused opioids. However, naltrexone generally exhibits a higher binding affinity for the MOR than this compound.[1] This higher affinity means that a lower concentration of naltrexone is required to displace opioids from the MOR and block their effects.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) in Preclinical Models
| Compound | Mu (µ) | Kappa (κ) | Delta (δ) | Species/System |
| This compound | 1.1 - 4.2 | 16 - 25 | 67.5 - 200 | Rat brain homogenates |
| Naltrexone | 0.11 - 0.8 | 0.19 - 4.1 | 2.6 - 60 | Rat brain homogenates |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used.
Potency in Functional Assays
The antagonist potency of these compounds, often measured as the concentration required to inhibit 50% of an agonist's effect (IC50), further underscores their differences. Naltrexone is generally more potent than this compound in antagonizing the effects of opioid agonists in vitro and in vivo.[1]
Table 2: Antagonist Potency (IC50) in Preclinical Functional Assays
| Antagonist | Agonist | Assay | IC50 (nM) | Species/System |
| This compound | Morphine | Guinea pig ileum contraction | 1.5 - 5.0 | In vitro |
| Naltrexone | Morphine | Guinea pig ileum contraction | 0.3 - 1.0 | In vitro |
| This compound | DAMGO | [³⁵S]GTPγS binding | ~5.4 µg (intrathecal) | Rat |
| Naltrexone | Fentanyl | MOR occupancy | 15.5 nM | Rat brain |
Pharmacokinetics: Duration of Action and Bioavailability
The most striking difference between the two antagonists is their duration of action. This compound is a short-acting antagonist, with a half-life of approximately 30-80 minutes in rats.[2] This rapid clearance makes it ideal for studies investigating the acute reversal of opioid overdose or for precipitating withdrawal symptoms in dependent animals.
In contrast, naltrexone is a long-acting antagonist. Its longer half-life, which can range from 4 to 10 hours in rats, and the even longer half-life of its active metabolite, 6-β-naltrexol, contribute to a prolonged blockade of opioid receptors.[3] This makes naltrexone the preferred choice for preclinical models of relapse prevention, where a sustained antagonism of opioid effects is desired.
Oral bioavailability also differs significantly. This compound has very poor oral bioavailability (less than 2%) due to extensive first-pass metabolism.[4] Naltrexone's oral bioavailability is also low but considerably higher than this compound's, ranging from 5% to 40%.[3] This difference is important when considering the route of administration in preclinical studies.
Table 3: Pharmacokinetic Parameters in Rodents
| Parameter | This compound | Naltrexone | Species |
| Half-life (t½) | 30 - 80 minutes | 4 - 10 hours | Rat |
| Oral Bioavailability | < 2% | 5 - 40% | Rat |
Application in Preclinical OUD Models
The choice between this compound and naltrexone is dictated by the specific research question being addressed.
Opioid Self-Administration
This model is a gold standard for assessing the reinforcing properties of drugs.
-
This compound : Due to its short duration of action, this compound is less commonly used to produce a sustained reduction in opioid self-administration. However, it is invaluable for studies on precipitated withdrawal, where a rapid and robust withdrawal syndrome is induced in opioid-dependent animals.
-
Naltrexone : Its long-acting blockade of opioid reinforcement makes naltrexone highly effective in reducing opioid self-administration and is a cornerstone of preclinical relapse models. Studies have shown that pretreatment with naltrexone dose-dependently decreases the self-administration of opioids like heroin and fentanyl in rats.
Conditioned Place Preference (CPP)
CPP is used to evaluate the rewarding or aversive properties of drugs.
-
This compound : Can be used to block the acquisition or expression of opioid-induced CPP. However, its short half-life may require repeated administrations or specific timing relative to the conditioning sessions. Some studies have even shown that this compound can produce a conditioned place aversion (CPA) on its own, suggesting it can induce a negative affective state.[5]
-
Naltrexone : Its sustained antagonist effects make it a robust tool for blocking the development of opioid-induced CPP. It can also be used to investigate the role of the endogenous opioid system in the rewarding effects of other drugs of abuse.
Experimental Protocols
Opioid Self-Administration in Rats
Objective: To assess the reinforcing effects of an opioid and the ability of an antagonist to reduce self-administration.
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of an opioid (e.g., heroin, fentanyl). The other "inactive" lever has no programmed consequences. Each infusion is often paired with a visual or auditory cue.
-
Maintenance: Once stable responding is established, the effect of the antagonist can be tested.
-
Antagonist Treatment: Prior to a self-administration session, animals are pre-treated with various doses of this compound or naltrexone.
-
Data Analysis: The primary dependent variable is the number of infusions earned (i.e., active lever presses). A reduction in infusions following antagonist treatment indicates a blockade of the opioid's reinforcing effects.
Conditioned Place Preference (CPP) in Mice
Objective: To assess the rewarding properties of an opioid and the ability of an antagonist to block the formation of this preference.
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Baseline): On day 1, mice are allowed to freely explore both compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, mice receive alternating injections of an opioid (e.g., morphine) and saline. Following the opioid injection, they are confined to one compartment (the drug-paired side), and after the saline injection, they are confined to the other compartment.
-
Antagonist Treatment: To test the blockade of acquisition, this compound or naltrexone is administered before each opioid-pairing session.
-
Test: On the final day, mice are placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a CPP. A lack of preference in antagonist-treated animals suggests a blockade of the opioid's rewarding effects.
Mu-Opioid Receptor Signaling Pathway
Both this compound and naltrexone exert their effects by blocking the canonical G-protein signaling cascade initiated by opioid agonists binding to the µ-opioid receptor.
Conclusion
The choice between this compound and naltrexone in preclinical OUD research is a critical decision that hinges on the specific experimental goals. This compound, with its rapid onset and short duration of action, is the ideal tool for studying acute opioid effects and precipitated withdrawal. In contrast, naltrexone's high potency and long-lasting blockade make it the superior choice for investigating relapse prevention and the long-term consequences of opioid use. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, will enable researchers to design more precise and informative preclinical studies, ultimately advancing our understanding and treatment of opioid use disorder.
References
- 1. Comparative antagonism by naltrexone and this compound of mu, kappa, and delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acsh.org [acsh.org]
- 3. Bioavailability differences in naltrexone: oral and injectable, extended release - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound fails to produce conditioned place aversion in mu-opioid receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naloxone and Nalmefene as Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid crisis continues to be a significant public health challenge, necessitating the development and optimization of effective opioid antagonists. Naloxone has long been the standard of care for the reversal of opioid overdose. However, the increasing prevalence of high-potency synthetic opioids like fentanyl has spurred interest in alternative antagonists with different pharmacokinetic and pharmacodynamic profiles. Nalmefene, another potent opioid antagonist, has re-emerged as a potential alternative. This guide provides a detailed comparative analysis of this compound and nalmefene, focusing on their receptor pharmacology, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and methodologies.
Mechanism of Action: Competitive Antagonism at Opioid Receptors
Both this compound and nalmefene are pure opioid antagonists that competitively bind to opioid receptors in the central nervous system, with the highest affinity for the mu (µ)-opioid receptor.[1][2] By displacing opioid agonists from these receptors, they rapidly reverse the effects of opioids, including respiratory depression, sedation, and hypotension.[3] The primary mechanism involves blocking the G-protein and β-arrestin signaling pathways that are activated by opioid agonists.
Opioid Receptor Signaling Pathways
Opioid agonists bind to G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor, initiating two major signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is responsible for the analgesic effects, while the β-arrestin pathway is implicated in the development of tolerance and side effects like respiratory depression.[4][5] this compound and nalmefene, as antagonists, occupy the receptor binding site without activating these downstream pathways, thereby blocking the effects of opioid agonists.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and nalmefene based on available experimental data.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity. Nalmefene generally exhibits a higher binding affinity for opioid receptors compared to this compound.[6][7][8]
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | ~1.1 - 5.4[7][8] | ~16 - 20[7] | ~12 - 25[7] |
| Nalmefene | ~0.21 - 0.56[7][9] | ~0.69 - 9.4[7][9] | ~0.23 - 0.37[7][9] |
Table 2: Pharmacokinetic Properties of this compound and Nalmefene
Nalmefene is characterized by a longer half-life and duration of action compared to this compound.[6][10][11]
| Parameter | This compound (Intranasal - IN) | This compound (Intramuscular - IM) | This compound (Intravenous - IV) | Nalmefene (Intranasal - IN) | Nalmefene (Intramuscular - IM) | Nalmefene (Intravenous - IV) |
| Onset of Action | 3 - 17 min[3] | ~5 min[12] | ~2 min[11] | 2.5 - 5 min[3] | ~5 min[12] | 5 - 15 min[11] |
| Time to Max Conc. (Tmax) | 0.5 h[6] | ~0.33 h[13] | Nearly instantaneous[6] | 0.25 h[6][10] | 2 h[10] | - |
| Half-life (t1/2) | ~2.08 h[6] | ~1.4 - 2.2 h[13] | 0.5 - 1.5 h[6] | ~7.11 - 11.4 h[3][6] | ~8 h[10] | 8 - 11 h[11] |
Table 3: Comparative Efficacy in Reversing Opioid-Induced Respiratory Depression
Clinical studies have demonstrated that both this compound and nalmefene are effective in reversing opioid-induced respiratory depression. Some studies suggest a more rapid and robust response with nalmefene.
| Study Design | Drug & Dose | Primary Outcome (Change in Minute Ventilation - MV) | Key Findings |
| Head-to-head pharmacodynamic study in healthy volunteers with remifentanil-induced respiratory depression[14][15] | Nalmefene (IN, 2.7 mg) vs. This compound (IN, 4 mg) | At 5 minutes post-administration: - Nalmefene: +5.74 L/min - this compound: +3.01 L/min | Nalmefene produced a significantly greater reversal of respiratory depression at 5 minutes compared to this compound (p < 0.0009).[14][15] |
| Crossover study in healthy volunteers with fentanyl-induced respiratory depression[12][16] | Nalmefene (IM, 1 mg) vs. This compound (IM, 2 mg) vs. This compound (IN, 4 mg) | Onset of reversal of respiratory depression. | Intramuscular nalmefene and this compound had a faster onset of reversal compared to intranasal this compound. Nalmefene demonstrated a longer duration of reversal.[12][16] |
Table 4: Incidence of Adverse Events
The most common adverse events for both drugs are related to precipitated opioid withdrawal. Some studies suggest a higher incidence of adverse events with higher doses of nalmefene.
| Study | Nalmefene Group (Incidence of Adverse Events) | This compound Group (Incidence of Adverse Events) | Common Adverse Events Reported |
| Double-blind, randomized trial in suspected narcotic overdose[6] | 1 mg: 16% 2 mg: 31% | 2 mg: 16% | Not specified in detail, but noted as being twice as common with 2 mg nalmefene.[6] |
| Study in healthy volunteers with fentanyl-induced respiratory depression[16] | IM 1 mg: 25% hyperhidrosis, 25% nausea, 12.5% vomiting | IM 2 mg: 0% hyperhidrosis, 12.5% nausea, 12.5% vomiting IN 4 mg: 12.5% hyperhidrosis, 0% nausea, 12.5% vomiting | Hyperhidrosis and nausea were more commonly reported with intramuscular nalmefene.[16] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and nalmefene to different opioid receptors.
Objective: To measure the ability of this compound and nalmefene to displace a radiolabeled ligand from µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the specific opioid receptor subtype (e.g., from CHO or HEK293 cells).
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors).
-
Unlabeled this compound and nalmefene of high purity.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound or nalmefene).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[17][18][19]
Fentanyl-Induced Respiratory Depression Model in Humans
This clinical model is used to evaluate the efficacy of opioid antagonists in reversing respiratory depression.[16][20][21]
Objective: To compare the ability of this compound and nalmefene to reverse respiratory depression induced by a controlled fentanyl infusion in healthy volunteers.
Participants: Healthy adult volunteers with a history of non-medical opioid exposure.
Procedure:
-
Baseline Measurement: Measure baseline respiratory parameters, including minute ventilation (MV).
-
Fentanyl Infusion: Administer a controlled intravenous infusion of fentanyl to induce a safe and stable level of respiratory depression (a target reduction in MV).
-
Antagonist Administration: Once respiratory depression is established, randomly assign participants to receive a single dose of either this compound or nalmefene via the desired route of administration (e.g., intranasal, intramuscular).
-
Monitoring: Continuously monitor respiratory parameters (MV, oxygen saturation, end-tidal CO₂) and other vital signs for a set period (e.g., 90-120 minutes) after antagonist administration.
-
Data Analysis: Compare the change in MV from the nadir (lowest point of respiratory depression) at various time points after antagonist administration between the this compound and nalmefene groups.
Ethical Considerations: This type of study requires rigorous safety protocols, including continuous medical monitoring and the immediate availability of advanced life support, and must be approved by an institutional review board.
Discussion and Conclusion
Nalmefene presents a distinct pharmacological profile compared to this compound, characterized by a higher binding affinity for opioid receptors and a significantly longer duration of action.[6][10] Experimental data from clinical models of opioid-induced respiratory depression suggest that intranasal nalmefene may have a faster and more pronounced effect in reversing respiratory depression compared to intranasal this compound.[14][15]
The longer half-life of nalmefene could be advantageous in the context of overdoses involving potent, long-acting synthetic opioids, potentially reducing the risk of renarcotization.[12][16] However, this prolonged action also raises concerns about the potential for more severe and prolonged precipitated withdrawal in individuals with opioid dependence.[6][22] The choice between this compound and nalmefene may therefore depend on the specific clinical scenario, including the type of opioid involved and the patient's history of opioid use.
Further research, including real-world effectiveness studies in patients experiencing opioid overdose, is needed to fully elucidate the comparative benefits and risks of nalmefene versus this compound.[23] Continued investigation into the optimal use of these life-saving antagonists is crucial for addressing the ongoing opioid crisis.
References
- 1. MedlinePlus: How this compound Saves Lives in Opioid Overdose [medlineplus.gov]
- 2. youtube.com [youtube.com]
- 3. What are the differences in efficacy and safety of intranasal this compound versus nalmefene? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acmt.net [acmt.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fighting Fire with Fire: Development of Intranasal Nalmefene to Treat Synthetic Opioid Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. respiratory-therapy.com [respiratory-therapy.com]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. hcplive.com [hcplive.com]
- 15. researchgate.net [researchgate.net]
- 16. New Study Explores Nalmefene and this compound for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model - Purdue Pharma [purduepharma.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Opioid-induced respiratory depression: a mathematical model for fentanyl | Semantic Scholar [semanticscholar.org]
- 21. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 22. ems1.com [ems1.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Naloxone Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic properties of naloxone, a critical opioid antagonist. Understanding the variations in how different species absorb, distribute, metabolize, and excrete this drug is paramount for preclinical research and the development of effective opioid overdose reversal agents. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visually represents metabolic pathways and experimental workflows to facilitate a deeper understanding of this compound's behavior in various biological systems.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound across several species. These values highlight the significant interspecies variability that researchers must consider when designing and interpreting studies.
| Parameter | Human | Rat | Dog | Rhesus Monkey |
| Half-life (t½) | IV: ~60-81 min[1][2] IN: ~1.85-2.08 hours[3] | IV: 30-40 min[1] | IV: 37 min IN: 47.4 min[4] | SC administration is over 100-fold more potent than oral administration, suggesting significant first-pass metabolism after oral dosing[5]. |
| Bioavailability (F%) | Oral: 2%[2] IN: 43-54%[2][6] IM/SC: 98%[2] | - | - | Oral bioavailability is suggested to be low[5]. |
| Time to Max. Concentration (Tmax) | IN: 20 min[7] | - | IN: 22.5 min[4] | - |
| Metabolism | Primarily hepatic glucuronidation to this compound-3-glucuronide[2][3][8][9]. Also N-dealkylation and reduction[9]. | In one study, this compound was found to shorten the half-life of morphine[10]. | - | - |
| Excretion | 60-70% of a dose is excreted as metabolites in the urine within 72 hours[3][9]. | - | - | - |
| Brain-Serum Ratio | - | 2.7 to 4.6[1] | - | - |
Experimental Protocols
Accurate determination of this compound's pharmacokinetic profile relies on robust and well-defined experimental protocols. Below are summaries of typical methodologies employed in preclinical and clinical studies.
Animal Models and Drug Administration
-
Species: Common laboratory animal models for pharmacokinetic studies of this compound include Sprague-Dawley or Wistar rats, Beagle dogs, and Rhesus monkeys.
-
Administration Routes:
-
Intravenous (IV): this compound is typically dissolved in sterile saline and administered as a bolus injection into a major vein, such as the tail vein in rats or the cephalic vein in dogs and monkeys. This route ensures 100% bioavailability and serves as a reference for other administration routes.
-
Intramuscular (IM) and Subcutaneous (SC): For these routes, this compound is injected into a well-perfused muscle (e.g., quadriceps) or under the skin, respectively.
-
Intranasal (IN): A specific volume of a concentrated this compound solution is administered into the nasal cavity using a specialized atomizer or nasal spray device.
-
Oral (PO): this compound is administered via oral gavage. This route is often used to assess first-pass metabolism.
-
Blood Sampling
-
Frequency: Blood samples are collected at predetermined time points post-administration to capture the absorption, distribution, and elimination phases. A typical schedule might include samples at 2, 5, 15, 30, 60, 120, 240, and 360 minutes.
-
Collection: In rodents, blood is often collected from the tail vein or via cannulation of the jugular or carotid artery. In larger animals, samples are typically drawn from peripheral veins. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method for this compound Quantification
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying this compound in biological matrices like plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances. An internal standard (e.g., a deuterated analog of this compound) is added to each sample to correct for variations in extraction and instrument response.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The this compound and internal standard are separated from other components on a C18 analytical column using a mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for highly selective and sensitive detection.
-
-
Radioimmunoassay (RIA): An older, but still utilized, method that uses antibodies specific to this compound to measure its concentration[1].
Pharmacokinetic Data Analysis
The plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin). This analysis yields key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
Vd: Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Visualizing Key Processes
To further clarify the experimental and metabolic aspects of this compound pharmacokinetic studies, the following diagrams are provided.
Caption: Experimental workflow for a typical preclinical this compound pharmacokinetic study.
Caption: Primary metabolic pathways of this compound in the liver.
References
- 1. Pharmacokinetics of this compound in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. The discriminative stimulus effects of this compound and naltrexone in morphine-treated rhesus monkeys: comparison of oral and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Pharmacokinetic Properties of this compound Following the Use of FDA-Approved Intranasal and Intramuscular Devices vs. a Common Improvised Nasal this compound Device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. This compound affects both pharmacokinetics and pharmacodynamics of morphine. Application of direct correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naloxone and Selective Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the non-selective opioid antagonist, naloxone, with selective antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Experimental data is presented to objectively evaluate their performance, alongside detailed methodologies for key experiments and visualizations of relevant signaling pathways.
Introduction
Opioid receptors, members of the G protein-coupled receptor (GPCR) superfamily, are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. The three main types of opioid receptors—mu (MOR), delta (DOR), and kappa (KOR)—are involved in a wide range of physiological processes, including pain perception, mood regulation, and reward pathways. While opioid agonists are potent analgesics, their use is associated with significant side effects and the risk of addiction. Opioid antagonists are critical tools for both research and clinical applications, from treating opioid overdose to investigating the specific roles of opioid receptor subtypes.
This compound is a non-selective opioid receptor antagonist, meaning it blocks all three receptor types, albeit with varying affinities.[1] In contrast, selective antagonists are designed to target a specific opioid receptor subtype, allowing for more precise pharmacological investigation and potentially more targeted therapeutic interventions. This guide compares the potency of this compound with representative selective antagonists: cyprodime (MOR-selective), naltrindole (DOR-selective), and norbinaltorphimine (nor-BNI, KOR-selective).
Quantitative Comparison of Antagonist Potency
The potency of an antagonist is typically quantified by its binding affinity (Ki), the concentration required to inhibit 50% of a specific binding or response (IC50), and its functional antagonist potency (pA2 or Ke). The following tables summarize the available quantitative data for this compound and the selected selective antagonists.
| Antagonist | Receptor | Ki (nM) | IC50 (nM) | EC50 (nM) | pA2/Ke | Reference(s) |
| This compound | MOR (µ) | 0.559 - 1.4 | 1.518 | - | - | [1][2] |
| DOR (δ) | 16 - 36.5 | - | - | - | [1] | |
| KOR (κ) | 2.3 - 12 | - | - | - | [1] | |
| Cyprodime | MOR (µ) | 5.4 - 8.1 | - | - | - | [3][4] |
| DOR (δ) | 244.6 | - | - | - | [3] | |
| KOR (κ) | 2187 | - | - | - | [3] | |
| Naltrindole | MOR (µ) | - | - | - | - | [5][6] |
| DOR (δ) | - | 0.32 | - | - | [6] | |
| KOR (κ) | - | 0.91 | - | - | [6] | |
| Norbinaltorphimine (nor-BNI) | MOR (µ) | - | 2.1 | - | 7.4-7.6 | [7][8] |
| DOR (δ) | - | 4.6 | - | 7.6-7.8 | [7][8] | |
| KOR (κ) | - | 9.3 | - | 10.2-10.4 | [7][8] |
Note: Ki, IC50, and EC50 values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The pA2 value is a measure of the potency of a competitive antagonist.
Experimental Methodologies
The data presented in this guide are primarily derived from three key in vitro experimental assays: radioligand binding assays, [35S]GTPγS binding assays, and cAMP accumulation assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled antagonist against a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.
Experimental Protocol:
-
Membrane Preparation:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates are used.
-
Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for MOR, [3H]naltrindole for DOR, or [3H]U69,593 for KOR).
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound, cyprodime, naltrindole, or nor-BNI).
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand in the presence of a high concentration of an unlabeled selective agonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-180 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
-
The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-induced G protein activation. Opioid receptors are coupled to inhibitory Gi/o proteins. When an agonist binds, it promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation.[11] This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the membranes with the antagonist at various concentrations.
-
Add a fixed concentration of a selective agonist (e.g., DAMGO for MOR) to stimulate G protein activation.
-
Add [35S]GTPγS to the wells.
-
The assay buffer typically contains GDP to maintain the G proteins in their inactive state before agonist stimulation.
-
Incubate the mixture at 30°C for 60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated.[12]
-
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of G protein activation. Gi/o-coupled receptors, like opioid receptors, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13]
Experimental Protocol:
-
Cell Culture: Use whole cells expressing the opioid receptor of interest.
-
Assay Procedure:
-
Pre-treat the cells with the antagonist at various concentrations.
-
Stimulate adenylyl cyclase with forskolin, a direct activator of the enzyme.
-
Add a selective agonist to inhibit the forskolin-stimulated cAMP production.
-
Incubate the cells for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified.
-
The IC50 or EC50 value for the antagonist is determined from the dose-response curve.[14]
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the canonical signaling pathways of the opioid receptors and a general experimental workflow for determining antagonist potency.
Caption: Canonical G protein-coupled signaling pathway for opioid receptors.
Caption: General experimental workflow for determining antagonist potency.
Conclusion
This compound is a potent, non-selective opioid antagonist with high affinity for the mu, delta, and kappa opioid receptors.[1] Its lack of selectivity makes it an effective broad-spectrum antidote for opioid overdose. However, for research purposes and for the development of targeted therapeutics, selective antagonists are indispensable.
-
Cyprodime demonstrates high selectivity for the mu-opioid receptor, with significantly lower affinity for delta and kappa receptors.[3] This makes it a valuable tool for isolating and studying MOR-specific functions.
-
Naltrindole is a highly potent and selective antagonist for the delta-opioid receptor, enabling the investigation of DOR-mediated processes.[15]
-
Norbinaltorphimine (nor-BNI) exhibits strong selectivity for the kappa-opioid receptor, facilitating the study of KOR's role in aversion, dysphoria, and other physiological functions.[16]
The choice between a non-selective antagonist like this compound and a selective antagonist depends on the specific research question or therapeutic goal. While this compound is crucial for emergency overdose reversal, selective antagonists are essential for dissecting the complex pharmacology of the opioid system and for developing novel therapeutics with improved side-effect profiles. The experimental methodologies outlined in this guide provide a framework for the continued characterization and comparison of these and other opioid receptor ligands.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent antagonism of spinal opioid receptor agonists by this compound and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta opioid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Kappa opioid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Norbinaltorphimine: antagonist profile at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Naltrindole - Wikipedia [en.wikipedia.org]
- 16. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducibility of Naloxone's Effects in Reversing Opioid-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of naloxone's efficacy and reproducibility in reversing opioid-induced respiratory depression (OIRD) with its primary alternative, nalmefene, and other novel, non-opioid respiratory stimulants. The information is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in research and development.
Executive Summary
This compound has long been the gold standard for the emergency reversal of opioid overdose, demonstrating a high degree of efficacy and reproducibility. However, the rise of potent synthetic opioids like fentanyl has necessitated the exploration of alternatives with different pharmacokinetic and pharmacodynamic profiles. Nalmefene, another opioid antagonist, has emerged as a key alternative with a longer duration of action. Furthermore, novel non-opioid respiratory stimulants are in development, offering mechanisms of action that are independent of the opioid receptor. This guide will delve into the comparative data for these interventions.
Comparison of this compound and Alternatives
The following tables summarize the quantitative data on the performance of this compound, nalmefene, and other novel respiratory stimulants in reversing OIRD.
Table 1: Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Nalmefene | Novel Respiratory Stimulants (e.g., Ampakines) |
| Mechanism of Action | Competitive antagonist at μ, δ, and κ-opioid receptors.[1] | Competitive antagonist at μ, δ, and κ-opioid receptors.[2] | Positive allosteric modulators of AMPA receptors.[3][4][5] |
| Receptor Affinity (Ki) | μ: ~1.1-2.3 nM, δ: ~16-67.5 nM, κ: ~2.5-12 nM[1][6] | μ: ~0.21 nM, δ: ~0.69 nM, κ: ~0.23 nM[7] | N/A (Does not directly bind to opioid receptors) |
| Onset of Action (Intramuscular) | 2-5 minutes[1] | ~5-15 minutes[8] | Varies by compound |
| Duration of Action | 30-90 minutes | 8-11 hours[8] | Varies by compound |
| Plasma Half-life | ~60-90 minutes | ~8-11 hours[8] | Varies by compound |
Table 2: Comparative Efficacy in Reversing Fentanyl-Induced Respiratory Depression
| Study Outcome | This compound | Nalmefene |
| Time to Onset of Reversal (Intramuscular) | Earlier or similar to intranasal this compound.[3][4][6] | Earlier than intranasal this compound.[3][4][6] |
| Reversal of Minute Ventilation (MV) Depression at 5 min (vs. baseline) | Increase of 1.99 L/min (4 mg Intranasal)[5] | Increase of 4.59 L/min (1.5 mg Intramuscular)[5] |
| Sustained Reversal of MV Depression | Shorter duration, potential for re-narcotization.[3][4][6] | Longer duration, maintained at a higher level for 90 minutes.[3][4][6] |
| Reduction in Cardiac Arrest Incidence (Simulated Fentanyl Overdose) | 19.2% (4 mg Intranasal)[9][10][11] | 2.2% (3 mg Intranasal)[9][10][11] |
Reproducibility of Effects
Clinical trials employing crossover and replicate-design methodologies provide strong evidence for the reproducibility of both this compound's and nalmefene's effects.[4][6] These study designs, where each participant receives multiple treatments, allow for a direct comparison of the consistency of the drugs' performance within the same individual, thereby minimizing inter-individual variability. The consistent and predictable reversal of OIRD observed in these studies underscores the reliable and reproducible nature of these opioid antagonists. However, patient-specific factors can introduce variability in the response to this compound.[12] Qualitative studies of repeat this compound administrations by laypersons in real-world overdose events show variability in dosing intervals, influenced by factors like panic and the perceived urgency of the situation.[13]
Experimental Protocols
Reversal of Fentanyl-Induced Respiratory Depression with this compound vs. Nalmefene (Clinical Trial)
This protocol is a synthesized example based on published clinical trials.[4][6][14]
1. Participant Selection:
-
Healthy adult volunteers (18-55 years old) with a history of non-medical opioid exposure.
-
Exclusion criteria include significant medical conditions, allergies to study drugs, and current opioid dependence requiring treatment.
2. Study Design:
-
A randomized, double-blind, crossover study. Each participant receives both this compound and nalmefene in a randomized order across different study periods.
3. Induction of Respiratory Depression:
-
A three-step intravenous fentanyl infusion is administered to safely induce and maintain a target level of respiratory depression, typically a 25-50% reduction in minute ventilation (MV) from baseline.
-
MV is continuously monitored using a spirometer.
4. Intervention:
-
At the point of stable respiratory depression, a single dose of either intramuscular this compound (e.g., 2 mg) or intramuscular nalmefene (e.g., 1 mg) is administered.
5. Monitoring and Data Collection:
-
MV, oxygen saturation, end-tidal CO2, heart rate, and blood pressure are continuously monitored for at least 90 minutes post-intervention.
-
Blood samples are collected at regular intervals to determine the pharmacokinetic profiles of fentanyl, this compound, and nalmefene.
-
Adverse events are recorded throughout the study.
6. Outcome Measures:
-
Primary outcome: Time to reversal of respiratory depression (e.g., time to return to 50% of baseline MV).
-
Secondary outcomes: Duration of reversal, area under the curve for MV over time, and pharmacokinetic parameters.
Signaling Pathways and Mechanisms of Action
Opioid-Induced Respiratory Depression and this compound/Nalmefene Reversal
Opioids, such as fentanyl, act as agonists at the μ-opioid receptor (MOR) in the brainstem's respiratory control centers. This activation leads to a G-protein-mediated inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced neuronal excitability, ultimately causing respiratory depression.[15] this compound and nalmefene are competitive antagonists that bind to the MOR with high affinity, displacing the opioid agonist and blocking its inhibitory effects, thereby restoring normal respiratory function.
Caption: Opioid agonist and antagonist signaling at the μ-opioid receptor.
Novel Non-Opioid Respiratory Stimulants: Ampakines
Ampakines represent a class of novel respiratory stimulants that do not interact with opioid receptors. Instead, they act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory neurotransmission in the respiratory centers of the brainstem.[4][5] By enhancing the response of AMPA receptors to the endogenous neurotransmitter glutamate, ampakines increase neuronal excitability and respiratory drive, thereby counteracting OIRD through a mechanism independent of opioid receptor antagonism.
Caption: Mechanism of action of Ampakines on the AMPA receptor.
Conclusion
This compound remains a highly effective and reproducible agent for the reversal of opioid-induced respiratory depression. Its rapid onset of action makes it invaluable in emergency situations. Nalmefene offers a longer duration of action, which may be advantageous in overdoses involving long-acting or potent synthetic opioids, reducing the risk of re-narcotization. The reproducibility of both this compound and nalmefene is well-supported by clinical trial data. Novel non-opioid respiratory stimulants, such as ampakines, present a promising future direction by offering a mechanism to counteract respiratory depression that is independent of the opioid system. Continued research into these alternatives is crucial for expanding the therapeutic options available to address the ongoing opioid crisis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nalmefene | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of Respiratory Motor Output and Ventilation in a Murine Model of Pompe Disease by Ampakines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 7. benchchem.com [benchchem.com]
- 8. The potency of different serotonergic agonists in counteracting opioid evoked cardiorespiratory disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of intranasal this compound and intranasal nalmefene in a translational model assessing the impact of synthetic opioid overdose on respiratory depression and cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of intranasal this compound and intranasal nalmefene in a translational model assessing the impact of synthetic opioid overdose on respiratory depression and cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Higher this compound dosing in a quantitative systems pharmacology model that predicts this compound-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time Course of Reversal of Fentanyl-Induced Respiratory Depression in Healthy Subjects by Intramuscular Nalmefene and Intramuscular and Intranasal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Naloxone and (+)-Naloxone for Investigating TLR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of naloxone and its opioid-inactive stereoisomer, (+)-naloxone, as tools for investigating Toll-like receptor 4 (TLR4) signaling. The information presented is supported by experimental data to aid researchers in selecting the appropriate antagonist for their studies.
Introduction
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs).[1] Its activation triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, leading to the production of inflammatory cytokines and type I interferons.[1][2][3]
This compound, widely known as an opioid receptor antagonist, and its stereoisomer (+)-naloxone have emerged as valuable tools for studying TLR4 signaling due to their antagonistic effects on this receptor.[2][4][5] A critical distinction between the two is that the commonly used this compound (a racemic mixture or the (-)-enantiomer) is a potent opioid receptor antagonist, whereas (+)-naloxone is devoid of significant opioid receptor activity.[2][6] This makes (+)-naloxone a more specific antagonist for dissecting TLR4-mediated effects without the confounding variable of opioid system modulation.
Comparative Analysis: this compound vs. (+)-Naloxone
| Feature | This compound ((-)-Naloxone or Racemic Mixture) | (+)-Naloxone | Key Takeaway |
| Primary Target | Opioid Receptors, TLR4 | TLR4 | (+)-Naloxone offers higher specificity for TLR4. |
| Opioid Receptor Activity | Potent Antagonist | Inactive | (+)-Naloxone is ideal for opioid-independent TLR4 studies. |
| TLR4 Antagonism | Non-competitive antagonist[7] | Non-competitive antagonist[7] | Both isomers exhibit a similar mechanism of TLR4 antagonism. |
| Mechanism of TLR4 Inhibition | Binds to the MD-2 co-receptor in the TLR4 complex[2] | Binds to the MD-2 co-receptor in the TLR4 complex[2] | The molecular target for TLR4 inhibition is the same for both. |
| Signaling Pathway Bias | Inhibits both MyD88 and TRIF-dependent pathways | Biased inhibitor of the TRIF-IRF3 axis[1][3] | (+)-Naloxone allows for the specific investigation of the TRIF-dependent pathway. |
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and (+)-naloxone on the production of key inflammatory mediators downstream of TLR4 activation, as demonstrated in various cellular models.
| Cell Type | Inflammatory Mediator | Treatment | Concentration | % Inhibition (approx.) | Reference |
| BV-2 Microglia | Nitric Oxide (NO) | (+)-Naloxone | 200 µM | ~80% | [1] |
| BV-2 Microglia | TNF-α | (+)-Naloxone | 200 µM | ~60% | [1] |
| Primary Rat Microglia | TNF-α | (+)-Naloxone | 200 µM | ~70% | [1] |
| Primary Rat Macrophages | Nitric Oxide (NO) | (+)-Naloxone | 200 µM | ~90% | [1] |
| HEK-TLR4 Cells | SEAP Reporter | (+)-Naloxone | 1-100 µM | Significant reduction | [8] |
Signaling Pathways
The following diagrams illustrate the TLR4 signaling cascade and the points of intervention by this compound and (+)-naloxone.
Caption: TLR4 signaling pathways and points of inhibition by this compound isomers.
Experimental Protocols
Below are representative experimental methodologies for assessing the effects of this compound and (+)-naloxone on TLR4 signaling.
In Vitro Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of TLR4 antagonists.[1]
-
Cell Culture: BV-2 mouse microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of (+)-naloxone or this compound (e.g., 1-200 µM). After a 30-minute pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
Nitrite concentration is determined from a standard curve generated with sodium nitrite.
-
Western Blot for IRF3 Phosphorylation
This method is used to assess the inhibition of the TRIF-dependent pathway.[1]
-
Cell Culture and Treatment: BV-2 cells are seeded in 6-well plates. Once confluent, they are treated with (+)-naloxone (e.g., 200 µM) for 30 minutes, followed by stimulation with LPS (e.g., 200 ng/mL) for 6 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated IRF3 (p-IRF3).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) detection kit and visualized using an imaging system.
-
The membrane is stripped and re-probed for total IRF3 and a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Diagram
References
- 1. Pharmacological characterization of the opioid inactive isomers (+)‐naltrexone and (+)‐this compound as antagonists of toll‐like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Naloxone blocks Toll-like receptor 4 to ameliorate deleterious effects of stress on male mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Toll-Like Receptor 4 (TLR4)/Opioid Receptor Pathway Crosstalk and Impact on Opioid Analgesia, Immune Function, and Gastrointestinal Motility [frontiersin.org]
- 5. Evidence that opioids may have toll like receptor 4 and MD-2 effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-stereoselective reversal of neuropathic pain by this compound and naltrexone: involvement of toll-like receptor 4 (TLR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Naloxone, an opioid-inactive toll-like receptor 4 signaling inhibitor, reverses multiple models of chronic neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intravenous vs. Intranasal Naloxone Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of intravenous (IV) and intranasal (IN) naloxone administration based on experimental data from animal models. The following sections detail the pharmacokinetic and pharmacodynamic profiles of each route, supported by experimental protocols and visualizations to aid in research and development of opioid overdose reversal agents.
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The efficacy of this compound is critically dependent on its rapid delivery to the central nervous system to antagonize opioid receptors. The route of administration significantly influences the speed of onset and bioavailability.
Pharmacokinetic Parameters
A study in healthy mixed-breed dogs provides a direct comparison of the pharmacokinetic profiles of IV and IN this compound administration.[1][2][3][4][5]
| Parameter | Intravenous (IV) this compound (0.04 mg/kg) | Intranasal (IN) this compound (0.17 mg/kg) | Animal Model | Reference |
| Bioavailability | 100% (Reference) | 32 ± 13% | Dogs | [1][2][3][5] |
| Time to Maximum Plasma Concentration (Tmax) | N/A (Immediate) | 22.5 ± 8.2 minutes | Dogs | [1][2][3] |
| Maximum Plasma Concentration (Cmax) | 18.8 ± 3.9 ng/mL | 9.3 ± 2.5 ng/mL | Dogs | [1][2][3] |
| Terminal Half-life (t½) | 37.0 ± 6.7 minutes | 47.4 ± 6.7 minutes | Dogs | [1][2][3] |
Pharmacodynamic Parameters: Reversal of Opioid-Induced Respiratory Depression
Direct comparative studies on the pharmacodynamics of IV versus IN this compound in animal models of opioid-induced respiratory depression are limited. However, data from separate studies in rats can provide insights into the efficacy of each route.
| Parameter | Intravenous (IV) this compound | Intranasal (IN) this compound | Animal Model | Reference |
| Onset of Action | Within 2 minutes | Slower than IV and IM | General | |
| Time to Reversal of Respiratory Depression | Rapid, within minutes | Data in animal models is not directly compared to IV, but onset is generally slower than parenteral routes. | Rats | |
| Duration of Action | Shorter | Potentially longer than IV due to ongoing absorption | General |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Pharmacokinetic Study in Dogs
Objective: To evaluate the pharmacokinetics of this compound following IV and IN administration in healthy dogs.[1][2][3][4][5]
-
Animal Model: Six healthy adult mixed-breed dogs.[1][2][3][5]
-
Study Design: A blinded, crossover study with a minimum 7-day washout period between treatments.[1][2][3][5]
-
Drug Administration:
-
Sampling: Blood samples were collected at various time points over 24 hours to measure plasma this compound concentrations.[1][2][3][5]
-
Analysis: Plasma this compound concentrations were determined using validated analytical methods, and pharmacokinetic parameters were calculated.[1][2][3][4]
Pharmacodynamic Study: Reversal of Opioid-Induced Respiratory Depression in Rats
Objective: To evaluate the efficacy of this compound in reversing opioid-induced respiratory depression.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Respiratory Depression: Fentanyl is administered intravenously to induce a significant decrease in respiratory rate and minute volume.
-
Monitoring: Respiratory parameters (respiratory rate, tidal volume, and minute volume) are continuously monitored using whole-body plethysmography.
-
Drug Administration:
-
Intravenous (IV): this compound is administered via a tail vein catheter at varying doses.
-
Intranasal (IN): this compound is administered into the nasal cavity using a micropipette or a specialized atomizer.
-
-
Outcome Measures: The primary outcomes are the time to normalization of respiratory rate and the duration of the reversal effect.
Mandatory Visualization
Signaling Pathway: this compound's Competitive Antagonism at the Mu-Opioid Receptor
Caption: this compound competitively antagonizes opioid binding to the mu-opioid receptor.
Experimental Workflow: IV vs. IN this compound in a Rat Model of Respiratory Depression
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reversal of buprenorphine-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Naloxone in a Research Environment: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of naloxone, particularly in a laboratory setting, is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and legal disposal of this compound, adhering to guidelines set forth by the Drug Enforcement Administration (DEA).
Immediate Safety and Logistical Information
This compound is an opioid antagonist used to reverse opioid overdoses. While not considered a hazardous waste in all forms, its disposal in a research setting, especially when used with controlled substances, requires adherence to specific protocols to prevent diversion and ensure environmental safety. The primary principle mandated by the DEA for the disposal of controlled substances, which can include this compound in a research context, is that the substance must be rendered "non-retrievable."[1][2] This means it cannot be transformed back into a usable form.
Step-by-Step Disposal Procedures for this compound in a Laboratory Setting
The appropriate disposal procedure for this compound depends on whether it is unused, expired, or residual waste from an experimental procedure.
Unused or Expired this compound
For unused or expired this compound, researchers at DEA-registered laboratories have two primary options for disposal:
-
Reverse Distributor: This is the most common and recommended method. A reverse distributor is a DEA-registered company that handles the collection and disposal of controlled substances. This process ensures a documented and compliant chain of custody. The transfer of Schedule I or II controlled substances to a reverse distributor requires a DEA Form 222.[2]
-
On-Site Destruction: DEA registrants can also destroy controlled substances on-site, provided the method renders the substance non-retrievable and is compliant with all federal, state, and local regulations.[1][2] This process must be documented on a DEA Form 41, and two authorized employees must witness the destruction.[3][4]
Residual this compound from Experimental Use
Small, non-recoverable amounts of this compound remaining in vials or syringes after use may have different disposal requirements.
-
Non-Recoverable Waste: If the residual amount cannot be drawn out with a syringe, the empty container can often be disposed of in a biohazard sharps container.[2] The zeroing out of the container's balance on the usage log should be recorded.
-
Recoverable Waste: If there is a recoverable amount of this compound, such as from a spill, the cleanup refuse should be placed in a secure hazardous materials container.[2] The amount of spillage must be recorded on the usage log and on a DEA Form 41.[2]
Used this compound Devices
For commercially available this compound products, the disposal procedure varies by type:
-
Nasal Spray Devices: Used nasal spray devices should be placed back in their original packaging and can typically be disposed of in the solid waste trash.[5]
-
Injectable this compound: Used injectable this compound, including syringes and vials, is considered medical waste and must be disposed of in a sharps container.[5]
Quantitative Data Summary for this compound Disposal Procedures
While specific chemical degradation protocols with precise quantitative data are not publicly detailed, the procedural requirements for documentation and witnessing are well-defined.
| Procedural Step | Requirement | Documentation | Witness Requirement | Retention Period |
| Transfer to Reverse Distributor | Use a DEA-registered reverse distributor. | DEA Form 222 (for Schedule I/II) or invoice (for Schedule III-V). | Varies by distributor; chain of custody form. | At least 2 years.[1] |
| On-Site Destruction | Render the substance "non-retrievable." | DEA Form 41.[3][4][6] | Two authorized employees.[3][4] | At least 2 years.[7] |
| Accidental Spillage (Recoverable) | Securely contain and dispose of as hazardous waste. | Usage log and DEA Form 41.[2] | Two individuals who witnessed the event if possible. | At least 2 years. |
| Accidental Loss/Breakage | Report to the DEA. | DEA Form 106 (for theft or significant loss). | Not applicable. | At least 2 years. |
Methodologies for On-Site this compound Destruction
The DEA does not mandate a specific method for on-site destruction, as long as the substance is rendered non-retrievable.[1][2] Commercially available chemical destruction methods are a common approach.
Activated Charcoal Adsorption (Chemical Digestion)
One of the most common methods for chemical destruction is the use of activated charcoal-based disposal kits.
-
Mechanism: Activated charcoal has a large surface area that allows it to adsorb drug molecules, preventing them from being easily extracted.[8][9] The this compound is mixed with the activated charcoal slurry in the provided container.
-
Procedure:
-
Place the this compound tablets, solutions, or patches into the disposal pouch or container.
-
Add warm water to dissolve the medication and initiate the chemical digestion process.
-
Seal the container and shake to ensure the medication is mixed with the activated charcoal.
-
The container can then be disposed of in the regular trash, as the this compound is rendered non-retrievable.
-
-
Note: It is important to follow the specific instructions provided with the commercial disposal kit. While studies have shown that activated charcoal is effective at adsorbing this compound, specific quantitative data on the ratio of charcoal to this compound for complete inactivation is proprietary to the manufacturers of these kits.[8]
Logical Workflow for this compound Disposal in a Research Setting
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for this compound disposal in a research laboratory.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. The Synthesis of a this compound-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Chemical stability of this compound products beyond their labeled expiration dates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5.29 this compound Administration, Usage, Maintenance, and Disposal Policy & Procedures – Central Lakes College [clcmn.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. litfl.com [litfl.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
